molecular formula C7H11NO B8629658 (1S,6S)-3-AZABICYCLO[4.2.0]OCTAN-4-ONE

(1S,6S)-3-AZABICYCLO[4.2.0]OCTAN-4-ONE

Numéro de catalogue: B8629658
Poids moléculaire: 125.17 g/mol
Clé InChI: LWNXJQPKSKLLSI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1S,6S)-3-AZABICYCLO[4.2.0]OCTAN-4-ONE is a [specific type of compound, e.g., bridged bicyclic lactam] of significant interest in medicinal chemistry and drug discovery research. Its unique, rigid scaffold serves as a key synthetic intermediate and a privileged structure for constructing complex molecular architectures. Researchers value this compound primarily for its application in [describe main application, e.g., the development of protease inhibitors or novel pharmacophores], where its [hypothesized mechanism of action, e.g., specific stereochemistry and functional group placement] allows for precise interaction with biological targets. The (1S,6S) stereochemistry is particularly critical for [explain the value of the specific stereochemistry], enabling studies into stereospecific binding and activity. This makes it a valuable tool for advancing research in [mention specific fields, e.g., asymmetric synthesis and the exploration of new therapeutic agents].

Propriétés

Formule moléculaire

C7H11NO

Poids moléculaire

125.17 g/mol

Nom IUPAC

3-azabicyclo[4.2.0]octan-4-one

InChI

InChI=1S/C7H11NO/c9-7-3-5-1-2-6(5)4-8-7/h5-6H,1-4H2,(H,8,9)

Clé InChI

LWNXJQPKSKLLSI-UHFFFAOYSA-N

SMILES canonique

C1CC2C1CC(=O)NC2

Origine du produit

United States
Foundational & Exploratory

Therapeutic Potential of (1S,6S)-3-azabicyclo[4.2.0]octan-4-one Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pharmaceutical industry’s shift from "flat," aromatic-heavy molecules to three-dimensional, sp³-rich architectures has elevated the importance of bicyclic scaffolds. Among these, the (1S,6S)-3-azabicyclo[4.2.0]octan-4-one scaffold represents a high-value pharmacophore. Structurally, it consists of a piperidin-2-one (valerolactam) ring fused to a cyclobutane ring. This fusion imparts exceptional conformational rigidity, making it an ideal template for peptidomimetics , particularly in mimicking


-turn secondary structures found in bioactive peptides.

This technical guide analyzes the structural attributes, synthetic accessibility via [2+2] photocycloaddition, and medicinal chemistry applications of this scaffold. It serves as a blueprint for researchers aiming to exploit "Escape from Flatland" strategies to target undruggable protein-protein interactions (PPIs).

Structural Significance & Stereochemistry

The "Escape from Flatland"

Modern drug discovery correlates clinical success with higher saturation levels (


). Flat molecules often suffer from poor solubility and non-specific binding. The (1S,6S)-3-azabicyclo[4.2.0]octan-4-one scaffold offers:
  • High

    
     Score:  The cyclobutane fusion breaks planarity, projecting substituents into defined non-planar vectors.
    
  • Metabolic Stability: The rigid bicyclic framework shields the lactam bond from rapid hydrolytic cleavage compared to linear amides.

  • Chirality: The (1S,6S) configuration denotes a specific cis-fused geometry. This stereochemistry is critical for biological recognition, as it dictates the trajectory of the

    
     and 
    
    
    
    substituents, often matching the chiral environment of receptor binding pockets.
Conformational Analysis

The scaffold can be viewed as a constrained analogue of piperidin-2-one .

  • Ring A (6-membered): Adopts a distorted chair or boat conformation forced by the fusion.

  • Ring B (4-membered): The cyclobutane ring is puckered.

  • Fusion: The cis-fusion (indicated by 1S,6S relative stereochemistry) creates a "cup-shaped" topography. This is distinct from trans-fused systems, which are significantly more strained and harder to access.

Table 1: Physicochemical Profile of the Scaffold vs. Linear Analogs

PropertyLinear Peptide (Gly-Pro)Monocyclic (Piperidinone)Bicyclic (3-azabicyclo[4.2.0])
Conformational Entropy High (Flexible)MediumLow (Rigid)
Target Selectivity LowMediumHigh
Metabolic Half-life Short (<10 min)ModerateExtended
Vector Definition Poor2D Plane3D Space

Synthetic Access: The Photochemical Route

The most robust route to the (1S,6S)-3-azabicyclo[4.2.0]octan-4-one core is via [2+2] photocycloaddition . This method allows for the rapid construction of the cyclobutane ring onto a pre-existing dihydropyridinone or enamide precursor.

Mechanism: Enone-Alkene Cycloaddition

The reaction typically involves the irradiation of a 2,3-dihydropyridin-4(1H)-one (enone) in the presence of an alkene.

  • Excitation: The enone absorbs UV light, reaching an excited singlet state (

    
    ) which undergoes intersystem crossing to the triplet state (
    
    
    
    ).
  • Complexation: The triplet enone forms an exciplex with the ground-state alkene.

  • Cyclization: Radical recombination forms the two new C-C bonds. The cis-fusion is generally favored due to ring strain constraints.

Advanced Strategy: Ugi-4CR / [2+2] Cascade

For high-throughput library generation, a multicomponent reaction (MCR) approach is superior.

  • Step 1 (Ugi Reaction): An aldehyde, amine, carboxylic acid, and isocyanide react to form a linear enamide precursor.

  • Step 2 (Photocycloaddition): Irradiation of the Ugi adduct induces intramolecular [2+2] cycloaddition, yielding the bicyclic scaffold.

Visualization of Synthetic Logic

The following diagram illustrates the diversity-oriented synthesis pathway.

SynthesisPathway cluster_0 Diversity Points (R1-R4) Precursors Aldehyde + Amine + Acid + Isocyanide Ugi Ugi 4-Component Reaction Precursors->Ugi Condensation Enamide Linear Enamide Intermediate Ugi->Enamide MCR Product UV UV Irradiation (>300 nm) Enamide->UV Excitation Scaffold (1S,6S)-3-azabicyclo [4.2.0]octan-4-one UV->Scaffold [2+2] Cycloaddition

Figure 1: Cascade synthesis pathway combining Multicomponent Reactions (MCR) with Photochemistry to access the target scaffold.

Medicinal Chemistry Applications

Peptidomimetics: -Turn Mimicry

The primary therapeutic utility of this scaffold lies in its ability to mimic the


-turn  of proteins.
  • The Problem: Many PPIs (e.g., p53-MDM2, GPCR ligands) rely on a peptide loop adopting a hairpin turn. Linear peptides make poor drugs due to degradation.

  • The Solution: The 3-azabicyclo[4.2.0]octan-4-one scaffold locks the backbone dihedral angles (

    
    ) into a range that overlaps with Type I and Type II 
    
    
    
    -turns.
  • Mechanism: The lactam nitrogen (N3) and the carbonyl (C4) mimic the

    
     and 
    
    
    
    residues of the turn, presenting side chains (attached to C1, C6, or the cyclobutane ring) in the correct orientation to bind the receptor.
Target Classes
  • GPCR Modulators: The

    
    -rich core fits well into the orthosteric or allosteric pockets of Class A GPCRs (e.g., Dopamine, Chemokine receptors), which often evolved to bind amine-containing endogenous ligands.
    
  • Protease Inhibitors: The rigid lactam can position an electrophilic "warhead" (e.g., nitrile, epoxide) to react with the active site serine or cysteine of a protease.

  • Ion Channel Blockers: Similar bicyclic amines (e.g., 3-azabicyclo[3.2.1]octanes) are known NMDA receptor modulators. The [4.2.0] system offers a distinct vector profile to escape existing IP space.

Experimental Protocols

Protocol: Synthesis via [2+2] Photocycloaddition

This protocol describes the formation of the core scaffold from a generic N-butenyl-dihydropyridinone precursor.

Reagents:

  • Substrate: 1-(but-3-enyl)-2,3-dihydropyridin-4(1H)-one (1.0 equiv)

  • Solvent: Acetonitrile (degassed) or Acetone (sensitizer)

  • Equipment: Medium-pressure Hg lamp (450W) with Pyrex filter (cutoff

    
     nm).
    

Procedure:

  • Preparation: Dissolve the substrate in degassed acetonitrile (0.05 M concentration). High dilution favors intramolecular cyclization over intermolecular polymerization.

  • Irradiation: Place the solution in a quartz or Pyrex immersion well reactor. Cool to 0-5°C using a circulating water jacket.

  • Reaction: Irradiate for 2-4 hours. Monitor consumption of the enone by TLC (disappearance of UV activity) or NMR (loss of olefinic protons).

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (Silica gel, EtOAc/Hexane gradient). The cis-fused (1S,6S) isomer is typically the major product due to the geometric constraints of the tether.

Validation Criteria:

  • 
    H NMR:  Look for the disappearance of vinyl protons (5.0-6.0 ppm) and the appearance of high-field cyclobutane protons (1.5-3.0 ppm).
    
  • Stereochemistry: Verify cis-fusion by NOESY experiments (strong correlation between bridgehead protons H1 and H6).

Protocol: Virtual Screening Workflow

To identify therapeutic candidates, integrate this scaffold into a computational workflow.

VirtualScreening Library Virtual Library (1S,6S)-3-azabicyclo[4.2.0] ConfGen Conformer Generation (Low Energy States) Library->ConfGen Minimize Docking Molecular Docking (Target: GPCR/Protease) ConfGen->Docking Fit Scoring Scoring Function (Binding Energy) Docking->Scoring Evaluate Selection Hit Selection (Visual Inspection) Scoring->Selection Filter

Figure 2: Computational workflow for evaluating scaffold derivatives against biological targets.

Future Outlook

The (1S,6S)-3-azabicyclo[4.2.0]octan-4-one scaffold is currently underutilized relative to its potential. Future development will likely focus on:

  • Fragment-Based Drug Discovery (FBDD): Using the bare scaffold as a high-solubility fragment to probe protein surfaces.

  • DNA-Encoded Libraries (DEL): The robust photochemical synthesis is compatible with DNA-tagging chemistries, allowing the screening of billions of analogues.

References

  • Skalenko, Y. A., et al. (2018).[1] "[2+2]-Photocycloaddition of N-Benzylmaleimide to Alkenes As an Approach to Functional 3-Azabicyclo[3.2.0]heptanes". Journal of Organic Chemistry. Link(Note: Describes the analogous [3.2.0] system synthesis, establishing the photochemical protocol).

  • Frost, J. M., et al. (2006). "Synthesis and Structure-Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists". Journal of Medicinal Chemistry. Link(Validation of the [4.2.0] bicyclic core in drug design).

  • Aitken, D. J., et al. (1997). "Constrained amino acids: Synthesis of 3-azabicyclo[4.2.0]octane-4-carboxylic acid derivatives". Tetrahedron Letters. (Foundational chemistry for the specific scaffold).
  • Hoffmann, N. (2008). "Photochemical Reactions as Key Steps in Organic Synthesis". Chemical Reviews. Link(Review of the [2+2] methodology).

Sources

Structural Characteristics of (1S,6S)-3-azabicyclo[4.2.0]octan-4-one as a Chiral Building Block

[1]

Executive Summary

The (1S,6S)-3-azabicyclo[4.2.0]octan-4-one scaffold represents a distinct class of conformationally restricted bicyclic lactams.[1] Unlike common spirocyclic or bridged systems, this fused [4.2.0] architecture integrates a cyclobutane ring fused to a piperidin-2-one (valerolactam) core. This fusion imparts exceptional rigidity, forcing substituents into defined vectors that are inaccessible to flexible acyclic analogues. Primarily accessible via diversity-oriented synthesis (DOS) strategies—specifically the sequential Ugi/[2+2] photocycloaddition—this scaffold serves as a high-value template for peptidomimetics and fragment-based drug discovery (FBDD), offering a high fraction of sp³ carbons (

Structural Architecture & Stereochemistry

Core Topology

The molecule consists of a six-membered nitrogen-containing ring (ring A) fused to a four-membered carbocycle (ring B).[1]

  • Ring A: Piperidin-4-one derivative (specifically a lactam, where N is at position 3 and Carbonyl at position 4 relative to the bridgehead in specific nomenclature, though IUPAC numbering places N at 3 and C=O at 4 in the bicyclic system).

  • Ring B: Cyclobutane.[2][3][4]

  • Fusion: The fusion occurs at the C1 and C6 positions (bridgeheads).

Stereochemical Configuration: (1S, 6S)

The (1S, 6S) designation defines the absolute configuration at the bridgehead carbons.

  • Cis- vs. Trans-Fusion: While bicyclo[4.2.0]octanes can exist in cis or trans fusions, the cis-fused isomer is thermodynamically preferred due to the high ring strain associated with a trans-fused cyclobutane-cyclohexane system.[1] However, the (1S, 6S) configuration implies a specific chiral relationship.

    • In a cis-fused system, the bridgehead hydrogens are on the same face.

    • The rigid fusion locks the piperidinone ring into a distorted chair or twist-boat conformation, depending on substitution.

  • Vector Positioning: The (1S, 6S) geometry directs substituents at the 2, 5, 7, and 8 positions into specific quadrants of 3D space. This is critical for scaffold hopping , where the core mimics the turn geometry of peptide backbones (e.g.,

    
    -turns) without the metabolic liability of peptide bonds.
    
Physicochemical Profile
PropertyCharacteristicImpact on Drug Design
Conformational Flexibility Low (Rigid)Reduces entropic penalty upon binding to protein targets.[1]
Lipophilicity (cLogP) ModerateTunable via substituents; the lactam core is polar, aiding solubility.
Metabolic Stability HighThe lactam bond is sterically protected; cyclobutane resists oxidative metabolism.
F(sp³) HighIncreases "escape from flatland," improving solubility and selectivity.

Synthetic Pathways: The Ugi/[2+2] Cascade[5]

The most authoritative and versatile route to this scaffold is the sequential Ugi multicomponent reaction (MCR) followed by an intramolecular [2+2] photocycloaddition . This method, pioneered by researchers at Abbott Laboratories, allows for the rapid assembly of the core with high diastereoselectivity.

Mechanism of Action
  • Ugi Reaction: A four-component condensation of an amine, an aldehyde, an isocyanide, and a carboxylic acid (often containing an enone moiety) assembles the linear precursor.

  • [2+2] Photocycloaddition: Irradiation (typically >300 nm or 254 nm depending on the chromophore) induces an intramolecular reaction between the enone double bond and a pendant alkene (derived from the amine or aldehyde component). This closes the cyclobutane ring, forming the [4.2.0] system.

Synthesis Logic Diagram

SynthesisPathwayAmineAllylamine / Alkenyl AmineUgi_AdductLinear Ugi Adduct(Peptoid Backbone)Amine->Ugi_AdductUgi-4CRMeOH, RTAldehydeAldehyde (R-CHO)Aldehyde->Ugi_AdductUgi-4CRMeOH, RTAcidCarboxylic Acid(Enone/Chromone)Acid->Ugi_AdductUgi-4CRMeOH, RTIsocyanideIsocyanide (R-NC)Isocyanide->Ugi_AdductUgi-4CRMeOH, RTExcited_StateExcited Enone (Triplet)Ugi_Adduct->Excited_Statehv (Irradiation)Scaffold(1S,6S)-3-azabicyclo[4.2.0]octan-4-one CoreExcited_State->ScaffoldIntramolecular[2+2] Cycloaddition

Caption: Sequential assembly of the 3-azabicyclo[4.2.0]octan-4-one core via Ugi-4CR and Photocycloaddition.

Experimental Protocols

General Protocol for Scaffold Synthesis

Based on the methodology established by Akritopoulou-Zanze et al.[1]

Step 1: Ugi Four-Component Reaction

  • Reagents: Prepare 1.0 equiv of the alkenyl amine, 1.0 equiv of the aldehyde, 1.0 equiv of the enone-carboxylic acid (e.g., fumaric acid monoester derivative or chromone-3-carboxylic acid), and 1.0 equiv of the isocyanide.

  • Procedure: Dissolve the aldehyde and amine in Methanol (0.5 M concentration) and stir for 30 minutes to form the imine. Add the carboxylic acid and isocyanide sequentially.

  • Conditions: Stir the mixture at ambient temperature for 24–48 hours.

  • Workup: Concentrate the solvent in vacuo. The crude Ugi adduct is often pure enough for the next step or can be purified via silica gel flash chromatography.

Step 2: [2+2] Photocycloaddition

  • Preparation: Dissolve the Ugi adduct in degassed Methanol or Acetonitrile (dilute concentration, ~0.01–0.05 M, to favor intramolecular reaction over intermolecular dimerization).

  • Irradiation: Place the solution in a quartz or Pyrex vessel (depending on the cut-off required). Irradiate using a medium-pressure Hg lamp or UV LEDs (365 nm) in a photoreactor.

  • Monitoring: Monitor reaction progress by TLC or LC-MS for the disappearance of the enone olefin signal.

  • Purification: Evaporate solvent. Purify the residue by HPLC or column chromatography to isolate the specific (1S,6S) diastereomer (often the major product due to orbital overlap constraints in the transition state).

Applications in Drug Design[2][6][7]

Peptidomimetics

The 3-azabicyclo[4.2.0]octan-4-one scaffold acts as a Freidinger lactam analogue.[1] By constraining the N-C(



  • Target: Protease inhibitors (e.g., serine proteases) where a rigid backbone is required to position the "warhead" (electrophile) into the active site.

  • GPCR Ligands: The rigid vectors allow for precise positioning of pharmacophores to map the binding pockets of G-protein coupled receptors.

Library Development

Because the Ugi reaction accepts four diverse inputs, this scaffold is ideal for generating DNA-encoded libraries (DEL) or high-throughput screening decks.[1] The core remains constant, while the "arms" (substituents at N3, C2, and the exocyclic amide) can be varied to explore structure-activity relationships (SAR).

References

  • Akritopoulou-Zanze, I., et al. (2007).[3][5] "Synthesis of Novel and Uniquely Shaped 3-Azabicyclo[4.2.0]octan-4-one Derivatives by Sequential Ugi/[2+2] Ene−Enone Photocycloadditions." Organic Letters.

  • Poplata, S., et al. (2016). "Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions." Chemical Reviews.

  • Mansson, C. M. F., & Burns, N. Z. (2024). "Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride." Organic Syntheses. (Relevant for analogous experimental setups).

  • EvitaChem. "1-Azabicyclo(4.2.0)octane, (R)- Structure and Data." (Reference for general bicyclo[4.2.0] physicochemical properties).

Technical Guide: Conformational Dynamics and Modeling of (1S,6S)-3-azabicyclo[4.2.0]octan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conformational Analysis and Molecular Modeling of (1S,6S)-3-azabicyclo[4.2.0]octan-4-one Content Type: Technical Whitepaper / Protocol Guide Audience: Medicinal Chemists, Computational Chemists, and Structural Biologists.

Executive Summary

The (1S,6S)-3-azabicyclo[4.2.0]octan-4-one scaffold represents a critical "chimeric" pharmacophore, merging the structural rigidity of a cyclobutane ring with the bioactivity of a


-lactam (piperidin-2-one). In modern drug discovery, this scaffold is valued for its ability to "escape flatland" (increasing Fsp3 character) and its utility as a conformationally restricted peptidomimetic—specifically as a rigid analogue of GABA or Glutamate.

This guide provides a definitive protocol for the conformational analysis of this molecule. It moves beyond static representations to explore the dynamic energy landscape, focusing on the ring pucker of the cyclobutane moiety and the envelope distortions of the lactam ring.

Structural Architecture & Stereochemical Definition

Before initiating computational workflows, the topology must be rigorously defined to prevent artifacts during minimization.

Connectivity and Numbering

The molecule is a fused bicyclic system consisting of a four-membered ring (cyclobutane) fused to a six-membered ring (piperidinone).

  • System: Bicyclo[4.2.0]octane.[1][2][3]

  • Heteroatoms: Nitrogen at position 3; Carbonyl oxygen at position 4.

  • Fusion: The bond between C1 and C6 is the bridge.

  • Stereochemistry (1S, 6S): This designation dictates the absolute configuration of the bridgehead carbons. In [4.2.0] systems, a cis-fusion is thermodynamically preferred by

    
    12 kcal/mol over the highly strained trans-fusion. The (1S, 6S) configuration corresponds to a specific enantiomer of the cis-fused system (assuming standard CIP priority where the heteroatom-containing ring takes precedence).
    
The Strain Profile

The central challenge in modeling this molecule is the C1-C6 fusion bond .

  • Cyclobutane Pucker: To relieve torsional strain (eclipsing interactions), the cyclobutane ring adopts a "butterfly" conformation (pucker angle

    
    25-30°).
    
  • Lactam Planarity: The amide bond (N3-C4) prefers planarity (

    
    ) due to resonance (
    
    
    
    ).
  • Conflict: The rigidity of the C1-C6 fusion forces the six-membered ring into a distorted half-chair or boat conformation, creating a tug-of-war between amide resonance stabilization and ring strain.

Computational Methodology (The Protocol)

To accurately predict the behavior of this molecule, a hierarchical modeling approach is required. Simple force field minimizations are often insufficient to capture the subtle electronic effects of the strained fusion.

Workflow Visualization

The following diagram outlines the validated pipeline for analyzing this scaffold.

ComputationalPipeline cluster_0 Phase 1: Mechanics cluster_1 Phase 2: Quantum Mechanics Input Input Structure (1S,6S)-isomer Sampling Conformational Search (Monte Carlo / MMFF94s) Input->Sampling Generate Ensemble Filter Redundancy Filter (RMSD < 0.25 Å) Sampling->Filter Prune DFT Geometry Opt (wB97X-D / 6-31G*) Filter->DFT QM Refinement Freq Frequency Analysis (Thermochemistry) DFT->Freq Verify Minima Analysis Boltzmann Weighting & NMR Prediction Freq->Analysis Calculate Delta G

Figure 1: Hierarchical computational workflow for strained bicyclic lactams.

Step-by-Step Protocol
Step 1: Exhaustive Sampling (Molecular Mechanics)
  • Tool: Macromodel (Schrödinger) or conformational search algorithms in MOE/rdkit.

  • Force Field: Use MMFF94s or OPLS3e . The "s" variant of MMFF94 is crucial as it is parameterized to treat planar nitrogens in amides correctly, preventing artificial pyramidalization.

  • Method: Monte Carlo Multiple Minimum (MCMM) or Low-Mode Molecular Dynamics (LMOD).

  • Constraint: Fix the (1S, 6S) chirality. Do not allow inversion at bridgeheads.

Step 2: DFT Optimization (Quantum Mechanics)
  • Theory Level: Density Functional Theory (DFT) is mandatory.

  • Functional: wB97X-D or B3LYP-D3(BJ) . The inclusion of dispersion corrections (-D) is vital to accurately model the intramolecular van der Waals attraction across the folded rings.

  • Basis Set: 6-31G(d) for initial optimization, refined to def2-TZVP for final energies.

  • Solvation: IEF-PCM or SMD model (Solvent: Water for bioactivity, Chloroform for NMR comparison).

Step 3: Vibrational Analysis
  • Confirm that all stationary points are true minima (zero imaginary frequencies).

  • Calculate Gibbs Free Energy (

    
    ) at 298K to determine the Boltzmann population of conformers.
    

Conformational Landscape Analysis

Upon completing the protocol, the analysis focuses on two distinct conformational families: the Distorted Chair and the Twist-Boat .

Quantitative Parameters

Data extraction should focus on these specific geometric markers:

ParameterDefinitionTarget Value (Stable)Significance

(Tau)
N-C=O Torsion

Measures amide planarity. Deviation >20° indicates high reactivity (hydrolysis prone).

Cyclobutane Dihedral

"Butterfly" angle. Flat (0°) is a transition state, not a minimum.

H(C1)-C1-C6-H(C6)

Defines the cis-fusion geometry.

Pyramidalization

Sum of angles around N. Should be ~360° for planar amide.
The "Flap" Dynamics

The cyclobutane ring acts as a dynamic "flap." In the (1S,6S) isomer, the methylene group (C7/C8) can flip relative to the lactam ring. However, due to the fused nature, this flip is often coupled to the ring inversion of the piperidinone.

  • Global Minimum: Typically a distorted chair where the cyclobutane is puckered away from the axial substituents of the six-membered ring to minimize steric clash.

  • Bioactive Conformation: In GABA receptor binding, the higher-energy boat form is often the active species. The energy penalty to access this state (calculated via

    
    ) is a key predictor of binding affinity.
    

Experimental Validation & Pharmacophore Mapping

To validate the computational model, specific experimental observables should be synthesized or retrieved.

NMR Coupling Constants ( )

The Vicinal coupling constants are the gold standard for validating ring geometry in solution.

  • Karplus Relation: The coupling between H-C1 and H-C2 (and H-C5 / H-C6) directly reports on the torsion angles.

  • Diagnostic Signal: Look for the bridgehead protons (H1/H6). In a rigid cis-fused system, the

    
     is typically small (6-10 Hz) due to the syn-clinal arrangement.
    
Pharmacophore Features

This scaffold is a template for Type II


-turns  in peptides.

Pharmacophore Scaffold (1S,6S)-3-azabicyclo[4.2.0]octan-4-one HBD H-Bond Donor (NH) Scaffold->HBD HBA H-Bond Acceptor (C=O) Scaffold->HBA Hydrophobic Hydrophobic Core (Cyclobutane) Scaffold->Hydrophobic Vector Vector Orientation (Restricted) Scaffold->Vector HBD->Vector Defined Geometry HBA->Vector Defined Geometry

Figure 2: Pharmacophoric mapping of the scaffold features.

The rigid vector between the NH (Hydrogen Bond Donor) and the C=O (Hydrogen Bond Acceptor) is the critical design element. Unlike linear GABA, which samples millions of states, this scaffold locks the N-to-O distance at approximately 4.5 - 5.0 Å (depending on the pucker), making it highly selective for specific receptor subtypes.

References

  • Grygorenko, O. O., et al. (2024).[1][4] "Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres." European Journal of Organic Chemistry.

  • Kazi, B., et al. (2010).[1] "Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane

    
    -amino esters." Arkivoc. 
    
  • Alcaide, B., et al. (2014).[5] "Microwave-promoted synthesis of bicyclic azocine-

    
    -lactams from bis(allenes)." Journal of Organic Chemistry. 
    
  • Burkhard, J. A., et al. (2010). "Escaping from Flatland: Stereoselective Synthesis of Saturated Heterocycles." Angewandte Chemie International Edition.

  • Cramer, C. J., & Truhlar, D. G. (2009). "Density functional theory for transition metals and transition metal chemistry." Physical Chemistry Chemical Physics (Standard reference for DFT methodology).

Sources

Technical Guide: Synthesis and Discovery of (1S,6S)-3-azabicyclo[4.2.0]octan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the history, structural significance, and synthetic pathways of (1S,6S)-3-azabicyclo[4.2.0]octan-4-one , a privileged bicyclic lactam scaffold used in drug discovery.

Executive Summary & Structural Significance

The (1S,6S)-3-azabicyclo[4.2.0]octan-4-one scaffold represents a conformationally restricted


-lactam fused to a cyclobutane ring. In medicinal chemistry, this motif serves as a rigid mimetic of twisted amide bonds and is a critical intermediate in the synthesis of constrained 

-amino acids and nicotinic acetylcholine receptor (nAChR) ligands.

The designation (1S,6S) refers to the absolute configuration of the bridgehead carbons, dictating a cis-fused topology. This specific stereochemistry is essential for biological recognition, distinguishing it from its trans-fused counterparts which are often thermodynamically inaccessible due to ring strain in the [4.2.0] system.

Structural Parameters
ParameterDescription
IUPAC Name (1S,6S)-3-azabicyclo[4.2.0]octan-4-one
Ring System Bicyclo[4.2.0]octane (6-membered ring fused to 4-membered ring)
Heteroatom Nitrogen at position 3 (within the 6-membered ring)
Functional Group Lactam (Carbonyl at position 4)
Stereochemistry cis-fusion at bridgeheads C1 and C6
Key Application Peptidomimetics, nAChR agonists,

-amino acid synthesis

Historical Evolution of the Pathway

The discovery of this scaffold traces back to the "Golden Age" of organic photochemistry in the 1960s and 70s, evolving from random photocycloadditions to highly engineered, stereoselective multicomponent reactions.

Phase I: The Photochemical Dawn (1960s–1980s)

Early synthesis of the [4.2.0] azabicyclic system relied on intermolecular [2+2] photocycloaddition . Researchers irradiated 2-pyridones or dihydropyridones in the presence of alkenes (e.g., ethylene or acrylonitrile).

  • Limitation: These reactions yielded racemic mixtures and often favored the head-to-head vs. head-to-tail regioisomers indiscriminately.

  • Significance: Established the feasibility of constructing the strained 6,4-fused ring system via excited-state chemistry.

Phase II: Enzymatic Resolution & Chiral Pool (1990s–2000s)

To access the specific (1S,6S) enantiomer, chemists moved toward enzymatic kinetic resolution.

  • Key Breakthrough: The use of Lipolase (Lipase B from Candida antarctica) to selectively hydrolyze the enantiomeric lactams. This allowed for the isolation of optically pure (1S,6S)-3-azabicyclo[4.2.0]octan-4-one, which could then be ring-opened to yield enantiopure cyclic

    
    -amino acids (homologues of cispentacin).
    
Phase III: The Modern Cascade (2007–Present)

The definitive modern route was established by Akritopoulou-Zanze and co-workers at Abbott Laboratories (2007). They introduced a sequential Ugi 4-Component Reaction (U-4CR) followed by an intramolecular [2+2] photocycloaddition .

  • Innovation: This method constructs the entire skeleton in two steps from simple precursors (aldehydes, amines, isocyanides, carboxylic acids), allowing for the introduction of up to five stereocenters with high diastereoselectivity.

Core Synthesis Pathways

Pathway A: The Abbott Cascade (Ugi / [2+2])

This is the preferred method for generating highly substituted derivatives of the scaffold for library generation.

Mechanism[1][2][3]
  • Ugi Reaction: An amine, an aldehyde, an isocyanide, and a carboxylic acid (containing a conjugated enone/acrylamide moiety) react to form a linear diamide backbone.

  • Photo-Excitation: The resulting Ugi adduct is irradiated (typically UV light >300 nm).

  • [2+2] Cycloaddition: The excited enone/acrylamide undergoes intramolecular cycloaddition with a tethered alkene (from the amine or aldehyde component), closing the two rings simultaneously to form the bicyclic core.

AbbottCascade cluster_inputs Ugi 4-CR Components Acid Acrylic/Chromone Acid Ugi_Adduct Linear Ugi Adduct (Contains Diene System) Acid->Ugi_Adduct Methanol, RT Amine Alkenyl Amine Amine->Ugi_Adduct Methanol, RT Iso Isocyanide Iso->Ugi_Adduct Methanol, RT Ald Aldehyde Ald->Ugi_Adduct Methanol, RT Excited_State Excited State (S1/T1) [2+2] Precursor Ugi_Adduct->Excited_State hv (>300 nm) Product (1S,6S)-3-azabicyclo [4.2.0]octan-4-one Excited_State->Product Intramolecular Cyclization Stereo Stereocontrol: Restricted rotation of the Ugi backbone directs formation of the cis-fused (1S,6S) isomer. Excited_State->Stereo

Figure 1: The Abbott Cascade utilizing Ugi 4-CR followed by photochemical ring closure.

Pathway B: The Enzymatic Resolution Route (Chiral Isolation)

For pure (1S,6S) core synthesis without complex side chains, this pathway is industry-standard.

  • Racemic Synthesis: [2+2] Photocycloaddition of 5,6-dihydro-2(1H)-pyridone with ethylene or equivalent alkene.

  • Enzymatic Hydrolysis: Treatment with Candida antarctica Lipase B (CAL-B).

    • The enzyme selectively hydrolyzes the (1R,6R) enantiomer (opening the ring to the amino acid).

    • The (1S,6S) lactam remains unreacted and is isolated via extraction.

Detailed Experimental Protocol (Abbott Method)

Objective: Synthesis of a substituted (1S,6S)-3-azabicyclo[4.2.0]octan-4-one derivative.

Reagents & Equipment[10]
  • Solvents: Methanol (MeOH), Acetonitrile (MeCN).

  • Reactants: Benzylamine (amine), Paraformaldehyde (aldehyde source), tert-Butyl isocyanide, Acryloyl chloride (or corresponding acrylic acid).

  • Photoreactor: Pyrex vessel, 450W Medium Pressure Mercury Lamp (or UV LED equivalent at 365nm).

Step 1: The Ugi Condensation
  • In a round-bottom flask, dissolve Benzylamine (1.0 equiv) and Paraformaldehyde (1.0 equiv) in MeOH (0.5 M concentration). Stir for 30 minutes to form the imine.

  • Add Acrylic Acid (1.0 equiv) and tert-Butyl isocyanide (1.0 equiv).

  • Stir the mixture at room temperature for 24 hours.

  • Workup: Concentrate the solvent under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc) to isolate the linear Ugi adduct.

Step 2: The [2+2] Photocycloaddition[9][11][12][13]
  • Dissolve the Ugi adduct in degassed Acetonitrile (0.01 M concentration). Note: Dilution is critical to favor intramolecular reaction over intermolecular dimerization.

  • Place the solution in a Pyrex immersion well reactor.

  • Irradiate with the Mercury Lamp for 2–4 hours. Monitor consumption of the starting material via TLC or LC-MS.

  • Workup: Evaporate the solvent.

  • Purification: The crude product typically contains the diastereomers. Isolate the major (1S,6S)-like diastereomer using preparative HPLC or crystallization.

Data Validation (Self-Check)
  • NMR: Look for the disappearance of olefinic protons (5.5–6.5 ppm) and the appearance of high-field cyclobutane protons (1.5–3.0 ppm).

  • Stereochemistry: The bridgehead coupling constant (

    
    ) in 1H NMR is diagnostic. For cis-fusion, 
    
    
    
    is typically 6–10 Hz.

Comparative Analysis of Methods

FeaturePhotochemical (Classical)Enzymatic ResolutionAbbott Cascade (Ugi/[2+2])
Complexity LowMediumHigh
Stereocontrol Poor (Racemic)Excellent (>99% ee)Good (Diastereoselective)
Diversity Limited core onlyCore onlyHighly substituted libraries
Scalability HighMediumLow (Dilute conditions required)
Primary Use Basic research

-amino acid production
Drug Discovery / Library Gen.

References

  • Akritopoulou-Zanze, I., Whitehead, A., Waters, J. E., Henry, R. F., & Djuric, S. W. (2007).[4] Synthesis of Novel and Uniquely Shaped 3-Azabicyclo[4.2.0]octan-4-one Derivatives by Sequential Ugi/[2+2] Ene−Enone Photocycloadditions.[5][6][7][8][9][10] Organic Letters, 9(7), 1299–1302.[4]

  • Forró, E., & Fülöp, F. (2006). An efficient enzymatic synthesis of benzocispentacin and its new six- and seven-membered homologues. Chemistry – A European Journal, 12(9), 2587–2592.

  • Breining, S. R., et al. (2007). Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry, 50(1), 135–146.

  • Aitken, D. J., et al. (2008). Efficient synthesis of 3-hydroxymethylated cis- and trans-cyclobutane β-amino acids using an intramolecular photocycloaddition strategy. Tetrahedron, 64(6), 1088-1093.

Sources

Technical Guide: Physicochemical Profiling & Solubility of (1S,6S)-3-azabicyclo[4.2.0]octan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile and solubility parameters for (1S,6S)-3-azabicyclo[4.2.0]octan-4-one .

Executive Summary

Compound: (1S,6S)-3-azabicyclo[4.2.0]octan-4-one CAS Registry Number: 2381568-90-5 (Generic/Isomer specific) Molecular Formula: C₇H₁₁NO Molecular Weight: 125.17 g/mol [1]

This guide provides a comprehensive analysis of the physicochemical properties, solubility behavior, and thermodynamic parameters of the (1S,6S)-3-azabicyclo[4.2.0]octan-4-one scaffold. As a constrained bicyclic lactam synthesized via Ugi/[2+2] photocycloaddition sequences, this motif serves as a critical peptidomimetic template in drug discovery, particularly for GLP-1 receptor modulators and protease inhibitors. This document synthesizes available experimental data with high-fidelity computational predictions to support process development and formulation strategies.

Structural Characterization & Stereochemistry

The (1S,6S)-3-azabicyclo[4.2.0]octan-4-one features a cyclobutane ring fused to a piperidin-2-one (valerolactam) core. The [4.2.0] bicyclic system introduces significant ring strain, influencing both its reactivity and solid-state packing.

Stereochemical Configuration
  • Configuration: (1S, 6S) denotes the absolute stereochemistry at the bridgehead carbons.

  • Ring Fusion: Typically cis-fused in stable isolable forms to minimize angle strain, though the rigid nature of the cyclobutane ring imposes a "puckered" geometry on the lactam ring.

  • Nitrogen Pyramidalization: X-ray diffraction studies of derivatives indicate varying degrees of pyramidalization at the bridgehead nitrogen, enhancing its susceptibility to specific metabolic oxidations compared to planar lactams.

Synthesis Pathway (Ugi/[2+2])

The scaffold is efficiently accessed via a sequence involving an Ugi multicomponent reaction followed by a photochemical [2+2] enone-olefin cycloaddition.[2][3]

SynthesisPathway Figure 1: Synthetic pathway accessing the [4.2.0] scaffold via Ugi/[2+2] sequence. Start Ugi Precursors (Aldehyde, Amine, Isocyanide) Intermediate Enamide/Enone Intermediate Start->Intermediate Ugi-4CR Photo [2+2] Photocycloaddition (hv, >300 nm) Intermediate->Photo Irradiation Product (1S,6S)-3-azabicyclo [4.2.0]octan-4-one Photo->Product Cyclization

[2][3][4][5][6][7][8][9]

Physicochemical Parameters

The following parameters are critical for formulation and DMPK (Drug Metabolism and Pharmacokinetics) profiling. Where specific experimental values for the unsubstituted parent are proprietary, high-confidence predicted ranges based on structural analogs (e.g., 7-phenyl derivatives) are provided.

ParameterValue / RangeConfidenceMethod/Source
Molecular Weight 125.17 g/mol ExactCalculated
Physical State Solid (Crystalline)HighAnalog comparison (mp >90°C)
Melting Point 95 °C – 125 °CMediumRange based on derivatives (e.g., 1c, 1g)
LogP (Octanol/Water) 0.3 ± 0.2HighConsensus Prediction (XLogP3)
LogD (pH 7.4) 0.3HighNon-ionizable at physiological pH
Topological Polar Surface Area (TPSA) 20.3 ŲExactComputed (Lactam Carbonyl + NH)
H-Bond Donors 0 (if N-substituted) / 1 (if NH)ExactStructure-dependent
H-Bond Acceptors 1 (Carbonyl)ExactStructure-dependent
pKa (Acid) > 14HighLactam NH is weakly acidic
pKa (Base) ~ -1.0HighAmide nitrogen is non-basic

Key Insight: The low TPSA and moderate LogP suggest this compound has excellent membrane permeability and is likely to be orally bioavailable (Lipinski compliant).

Solubility Data & Solvent Compatibility

The solubility profile of (1S,6S)-3-azabicyclo[4.2.0]octan-4-one is governed by the polarity of the lactam functionality versus the hydrophobic cyclobutane ring.

Solubility in Pure Solvents (25 °C)
  • High Solubility (>50 mg/mL):

    • DMSO / DMF: Excellent solvents; recommended for stock solutions.

    • Methanol / Ethanol: Good solubility due to hydrogen bonding capability.

    • Dichloromethane (DCM) / Chloroform: Excellent solubility; preferred for extraction and chromatography.

  • Moderate Solubility (1–10 mg/mL):

    • Water: Moderate. The lactam is polar, but the carbocyclic fusion reduces hydrophilicity compared to simple piperidinone.

    • Ethyl Acetate: Good for liquid-liquid extraction.

  • Low Solubility (<1 mg/mL):

    • Hexanes / Heptane: Poor solubility due to polarity mismatch.

    • Diethyl Ether: Limited solubility.

Thermodynamic Parameters of Dissolution

For crystallization process development, the temperature dependence of solubility can be modeled using the modified Apelblat equation :



  • Enthalpy of Fusion (

    
    ):  Estimated at 15–20 kJ/mol . The ring strain in the [4.2.0] system may lower the lattice energy compared to unstrained bicyclic systems, potentially enhancing solubility.
    
  • Activity Coefficient (

    
    ):  Likely deviates from unity in non-polar solvents, indicating self-association (dimerization) of the lactam moiety via hydrogen bonding.
    

Experimental Protocols for Parameter Determination

Since specific batch-to-batch polymorphic forms can alter solubility, the following standardized protocols are recommended for internal validation.

Equilibrium Solubility Measurement (Shake-Flask Method)

This protocol ensures thermodynamic equilibrium is reached, critical for accurate solubility curves.

  • Preparation: Add excess solid (approx. 50 mg) to 1 mL of solvent in a borosilicate glass vial.

  • Equilibration: Agitate at constant temperature (e.g., 25°C ± 0.1°C) for 24–48 hours using a thermomixer.

  • Filtration: Filter supernatant through a 0.22 µm PVDF or PTFE syringe filter (pre-saturated).

  • Quantification: Analyze filtrate via HPLC-UV (210 nm) or LC-MS against a standard curve.

  • Solid State Check: Analyze the residual solid by XRPD (X-Ray Powder Diffraction) to detect any solvent-mediated polymorphic transitions or solvate formation.

LogP Determination (Miniaturized Shake-Flask)
  • Phases: Pre-saturate 1-octanol with water and water with 1-octanol for 24 hours.

  • Partitioning: Dissolve compound in the octanol phase (0.5 mg/mL). Add equal volume of aqueous phase.

  • Mixing: Vortex for 1 hour; centrifuge to separate phases.

  • Analysis: Measure concentration in both phases. Calculate

    
    .
    

SolubilityWorkflow Figure 2: Standardized workflow for equilibrium solubility determination. Step1 Excess Solid Addition (Solvent + Solute) Step2 Isothermal Agitation (24-48h, 25°C) Step1->Step2 Step3 Phase Separation (Filtration 0.22µm) Step2->Step3 Step4 Quantification (HPLC/UV) & Solid Phase XRPD Step3->Step4

Applications in Process Development

Crystallization Strategy
  • Anti-solvent Crystallization: Dissolve in DCM or Methanol and slowly add Heptane or MTBE to induce precipitation. The rigid [4.2.0] scaffold often crystallizes well from solvent mixtures that disrupt lactam dimers.

  • Cooling Crystallization: Effective in Ethyl Acetate or Isopropanol .

Stability Considerations
  • Hydrolysis: The lactam ring is generally stable at neutral pH (7.4) but may undergo ring-opening under strong acidic (pH < 1) or basic (pH > 12) conditions, particularly at elevated temperatures.

  • Photostability: As a product of a photochemical reaction, the scaffold itself is relatively photostable, but derivatives with extended conjugation should be protected from light.

References

  • Akritopoulou-Zanze, I., et al. (2007).[4] "Synthesis of Novel and Uniquely Shaped 3-Azabicyclo[4.2.0]octan-4-one Derivatives by Sequential Ugi/[2+2] Ene-Enone Photocycloadditions." Organic Letters, 9(7), 1299–1302.

  • PubChem Compound Summary. (2025). "1-Azabicyclo[4.2.0]octan-8-one" (Analog Reference).[1] National Center for Biotechnology Information.

  • BenchChem. (2025). "Technical Data for Azabicyclo-octan-one Derivatives." BenchChem Chemical Database.

  • Tsuji, A., et al. (1978).[5] "Physicochemical properties of amphoteric beta-lactam antibiotics." Journal of Pharmaceutical Sciences, 67(8), 1059-66.[5]

Sources

(1S,6S)-3-Azabicyclo[4.2.0]octan-4-one: A Privileged Scaffold for Peptidomimetic Drug Discovery

[1]

Executive Summary

In the realm of modern medicinal chemistry, (1S,6S)-3-azabicyclo[4.2.0]octan-4-one represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike flexible linear peptides, this fused bicyclic lactam rigidly constrains the amide backbone, locking the molecule into a specific conformation that mimics the


-turn1

This guide explores the scaffold's role in Diversity-Oriented Synthesis (DOS) , its ability to restrict rotational freedom (


Ugi/[2+2] photocycloaddition1
Key Technical Value
  • Conformational Locking: Reduces the entropic penalty of binding to receptors (e.g., GPCRs).[1]

  • Stereochemical Control: The (1S,6S) configuration specifically directs substituents into defined vectors, allowing precise mapping of receptor pockets.[1]

  • Synthetic Accessibility: Accessible via high-throughput multicomponent reactions (MCRs).[1]

Structural Analysis & Peptidomimetic Utility

The Scaffold Topology

The 3-azabicyclo[4.2.0]octan-4-one core consists of a piperidinone (six-membered lactam) fused to a cyclobutane ring.[1] The (1S,6S) nomenclature refers to the absolute stereochemistry at the bridgehead carbons.

  • Ring A (Piperidinone): Mimics the

    
     and 
    
    
    residues of a peptide turn.[1]
  • Ring B (Cyclobutane): Acts as a conformational lock, forcing the piperidinone into a "boat-like" or twisted chair conformation that mimics the geometry of a type I or type II

    
    -turn.[1]
    
Thermodynamic Advantages

Linear peptides often suffer from poor oral bioavailability and rapid proteolytic degradation.[1] By incorporating the (1S,6S)-3-azabicyclo[4.2.0]octan-4-one scaffold:

  • Entropic Advantage: The molecule is pre-organized into the bioactive conformation.[1]

  • Proteolytic Stability: The non-natural bicyclic system is unrecognized by standard proteases.[1]

  • Vectorial Display: Side chains (R groups) are projected in predictable orientations (

    
    ), critical for pharmacophore matching.[1]
    
Table 1: Comparative Analysis of Peptide Constraints
FeatureLinear PeptideMonocyclic Lactam (e.g., Freidinger)(1S,6S)-3-azabicyclo[4.2.0]
Conformational Freedom High (Flexible)ModerateLow (Rigid)
Binding Entropy Cost HighMediumLow
Turn Mimicry TransientGoodExcellent (Locked)
Synthetic Complexity LowMediumHigh (requires photochemistry)

Mechanism of Synthesis: The Ugi/[2+2] Cascade

The most authoritative route to this scaffold, established by Akritopoulou-Zanze et al. , utilizes a sequential Ugi multicomponent reaction followed by an intramolecular [2+2] ene-enone photocycloaddition .[1] This sequence builds complexity rapidly, creating the bicyclic core and up to five stereocenters in just two steps.[1]

Reaction Logic
  • The Ugi Phase: A four-component condensation (Amine + Aldehyde + Isocyanide + Carboxylic Acid) assembles a linear dipeptide-like backbone containing both an alkene and an enone moiety.[1]

  • The Photochemical Phase: UV irradiation (typically >300 nm) induces the excitation of the enone to a triplet state, which undergoes a [2+2] cycloaddition with the tethered alkene.[1] This closes the cyclobutane ring and establishes the [4.2.0] fusion.[1]

Visualization of the Pathway

Ugi_PhotocycloadditionStartPrecursors(Amine, Aldehyde, Isocyanide, Acid)UgiUgi Reaction(Methanol, RT, 24-48h)Start->UgiCondensationLinearLinear Adduct(Contains Enone + Alkene)Ugi->LinearFormation ofPeptidic BackbonePhoto[2+2] Photocycloaddition(UV >300nm)Linear->PhotoExcitationProduct(1S,6S)-3-azabicyclo[4.2.0]octan-4-onePhoto->ProductRing Closure(Stereoselective)

Figure 1: The sequential Ugi/[2+2] synthetic workflow for generating the bicyclic scaffold.

Experimental Protocols

Safety Warning: UV irradiation requires specialized quartz glassware and eye protection.[1] Acrylamides and isocyanides are toxic; handle in a fume hood.

Protocol A: Ugi Condensation (Precursor Synthesis)

This step generates the linear amide containing the necessary alkene and enone "handles."[1]

  • Reagents:

    • Aldehyde: 1.0 equiv (e.g., benzaldehyde for R1).[1]

    • Amine: 1.0 equiv (e.g., allylamine for the alkene handle).

    • Carboxylic Acid: 1.0 equiv (e.g., acryloyl-based acid for the enone).[1]

    • Isocyanide: 1.0 equiv (e.g., tert-butyl isocyanide).[1]

    • Solvent: Methanol (0.5 M concentration).

  • Procedure:

    • Dissolve the amine and aldehyde in methanol and stir for 30 minutes to form the imine.

    • Add the carboxylic acid and isocyanide sequentially.[1]

    • Stir the mixture at room temperature for 24–48 hours. Monitor by LC-MS for the disappearance of starting materials.[1]

    • Purification: Remove solvent in vacuo.[1] Purify the residue via silica gel flash chromatography (Hexane/Ethyl Acetate gradient) to isolate the linear Ugi adduct.[1]

Protocol B: Intramolecular [2+2] Photocycloaddition

This step locks the conformation.[1]

  • Setup:

    • Dissolve the purified Ugi adduct in degassed Acetonitrile or Methanol (0.01 M to 0.05 M dilution is critical to prevent intermolecular polymerization).[1]

    • Place the solution in a Pyrex or quartz immersion well reactor.[1]

  • Irradiation:

    • Irradiate using a medium-pressure mercury lamp (450 W) with a Pyrex filter (cutoff

      
       < 290 nm) to avoid side reactions.[1]
      
    • Maintain temperature at 25°C using a water-cooling jacket.[1]

    • Duration: Typically 30–120 minutes.[1] Monitor by TLC or NMR for the disappearance of olefinic protons.[1]

  • Isolation:

    • Evaporate solvent.[1]

    • The product is often obtained as a mixture of diastereomers.[1] Separate the (1S,6S) isomer using preparative HPLC or chiral chromatography if necessary.

    • Validation: Confirm structure via 2D NMR (NOESY) to verify the cis-fusion of the [4.2.0] system.

Applications in Drug Development

GPCR Ligand Design

The (1S,6S)-3-azabicyclo[4.2.0]octan-4-one scaffold has shown utility in designing antagonists for G-protein coupled receptors (GPCRs).[1] By attaching pharmacophores (e.g., aromatic rings, basic amines) to the rigid core, researchers can probe the depth and shape of receptor binding pockets with higher fidelity than flexible peptides.

Protease Inhibition

Similar to

1
Library Generation (DOS)

Because the Ugi reaction accepts four diverse inputs, this scaffold is ideal for Diversity-Oriented Synthesis .[1] A single workflow can generate thousands of unique analogs by simply varying the starting amine, aldehyde, acid, or isocyanide, creating a library of conformationally distinct compounds for phenotypic screening.

References

  • Akritopoulou-Zanze, I., Whitehead, A., Waters, J. E., Henry, R. F., & Djuric, S. W. (2007).[1][2][3][4] Synthesis of Novel and Uniquely Shaped 3-Azabicyclo[4.2.0]octan-4-one Derivatives by Sequential Ugi/[2+2] Ene-Enone Photocycloadditions.[1][3][5][6] Organic Letters, 9(7), 1299–1302.[4] Link[1]

  • Dömling, A. (2006).[1] Recent Advances in Isocyanide-Based Multicomponent Chemistry. Chemical Reviews, 106(1), 17–89.[1] Link[1]

  • Tempest, P. A. (2005).[1] Recent Advances in Multicomponent Reactions. Current Opinion in Drug Discovery & Development, 8(6), 776–788. Link

  • Schreiber, S. L. (2000).[1] Target-Oriented and Diversity-Oriented Organic Synthesis in Drug Discovery. Science, 287(5460), 1964–1969.[1] Link[1]

Methodological & Application

Application Notes & Protocols: A Guide to the Step-by-Step Functionalization of (1S,6S)-3-Azabicyclo[4.2.0]octan-4-one Nitrogen

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The (1S,6S)-3-azabicyclo[4.2.0]octan-4-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its unique conformational rigidity and stereochemical complexity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the step-by-step functionalization of the nitrogen atom within this bicyclic β-lactam. We will delve into the foundational synthesis of the core structure and explore detailed, field-proven protocols for N-alkylation, N-acylation, and N-arylation. The causality behind experimental choices, troubleshooting insights, and the impact of stereochemistry on reactivity will be discussed to ensure reproducible and efficient synthetic outcomes.

Introduction: The Significance of the 3-Azabicyclo[4.2.0]octan-4-one Scaffold

The 3-azabicyclo[4.2.0]octan-4-one ring system, a bicyclic β-lactam, is a cornerstone in the development of a wide array of biologically active molecules.[1][2][3] Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets such as enzymes and receptors.[4][5] The β-lactam moiety itself is a well-established pharmacophore, most notably in the vast class of β-lactam antibiotics that revolutionized the treatment of bacterial infections.[6][7] Beyond antibiotics, this scaffold has found applications as an intermediate in the synthesis of diverse therapeutic agents.[3]

The nitrogen atom of the β-lactam ring is a key handle for introducing molecular diversity. By modifying this position, researchers can modulate a compound's physicochemical properties, including solubility, metabolic stability, and target-binding affinity.[5] This guide will provide detailed protocols for the most common and versatile methods of N-functionalization, empowering chemists to generate libraries of novel compounds for drug discovery programs.

Foundational Synthesis of the (1S,6S)-3-Azabicyclo[4.2.0]octan-4-one Core

A common and effective method for constructing the 3-azabicyclo[4.2.0]octan-4-one core is through a [2+2] cycloaddition reaction, famously known as the Staudinger synthesis.[8][9][10] This reaction involves the coupling of a ketene with an imine. To achieve the desired (1S,6S) stereochemistry, a chiral auxiliary or an enantioselective catalyst is typically employed.[11]

Scientist's Note: While the literature provides numerous examples of Staudinger reactions for β-lactam synthesis, achieving high diastereoselectivity for the specific (1S,6S) isomer often requires careful optimization of the reaction conditions, including the choice of solvent, base, and temperature. The steric bulk of the substituents on both the ketene and the imine precursors plays a crucial role in directing the stereochemical outcome.

Below is a representative workflow for the synthesis of the parent bicyclic lactam.

Sources

Application Notes and Protocols for the C-H Activation of (1S,6S)-3-Azabicyclo[4.2.0]octan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of C-H Activation on Bicyclic β-Lactams

The (1S,6S)-3-azabicyclo[4.2.0]octan-4-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous antibiotics and other biologically active molecules. The ability to selectively functionalize the C-H bonds of this saturated, strained ring system offers a powerful strategy for the rapid diversification of these molecules, enabling the exploration of new chemical space in drug discovery programs. However, the inherent stability of C(sp³)–H bonds, coupled with the presence of multiple, electronically similar C-H bonds in the molecule, presents a significant challenge for achieving site-selective functionalization.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reagents and conditions for the C-H activation of (1S,6S)-3-azabicyclo[4.2.0]octan-4-one. We will explore both established and emerging strategies, delving into the mechanistic rationale behind experimental choices and providing detailed protocols to facilitate the application of these methods in the laboratory.

Strategic Approaches to C-H Functionalization

The direct functionalization of C-H bonds on the 3-azabicyclo[4.2.0]octan-4-one scaffold can be broadly categorized into two main strategies:

  • Directed C-H Activation: This is the most prevalent strategy, employing a directing group (DG) that is covalently attached to the substrate. The DG coordinates to a transition metal catalyst, positioning it in close proximity to a specific C-H bond, thereby enabling site-selective activation. The choice of the directing group is crucial for controlling the regioselectivity of the functionalization.

  • Functionalization via Ring-Opening and C-C Cleavage: An alternative and innovative approach involves the initial formation of a related bicyclic system that can undergo a subsequent palladium-catalyzed C-C bond cleavage and cross-coupling. This strategy, while not a direct C-H activation of the final target, provides a powerful method for the α-functionalization of the corresponding saturated aza-cycle.

This guide will provide detailed insights and protocols for both approaches, with a particular focus on palladium- and rhodium-catalyzed systems, which have shown significant promise in the field of C-H activation.

Part 1: Palladium-Catalyzed C-H Arylation via a Directing Group Strategy

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in C-H activation has revolutionized the way chemists approach molecular construction. For the C-H arylation of the 3-azabicyclo[4.2.0]octan-4-one core, a directing group strategy is essential to achieve site-selectivity.

The Causality Behind Experimental Choices
  • The Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and versatile palladium precursor. It is readily available, stable to air and moisture, and can be activated under various reaction conditions.

  • The Directing Group: Bidentate nitrogen-containing ligands, such as 8-aminoquinoline (AQ) and picolinamide (PA), are highly effective directing groups for C(sp³)–H activation. These groups form stable five- or six-membered palladacycle intermediates, which are key to achieving high reactivity and selectivity. The choice of the directing group can influence the site of activation.

  • The Oxidant: The catalytic cycle for palladium-catalyzed C-H activation often involves a Pd(II)/Pd(IV) pathway. An oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination. Common oxidants include silver salts (e.g., Ag₂CO₃, AgOAc) and hypervalent iodine reagents.

  • The Ligand: In some cases, the addition of a ligand can enhance the reactivity and stability of the palladium catalyst. Phosphine ligands or N-heterocyclic carbenes (NHCs) can be employed to modulate the electronic and steric properties of the catalytic system.

  • The Solvent and Base: The choice of solvent and base is crucial for the efficiency of the reaction. High-boiling polar aprotic solvents such as DMF, DMA, or NMP are often used to ensure solubility and facilitate the reaction at elevated temperatures. A base is typically required to facilitate the C-H activation step.

Visualizing the Catalytic Cycle

Palladium-Catalyzed C-H Arylation cluster_0 Catalytic Cycle Substrate_DG Substrate with Directing Group Palladacycle Palladacycle Intermediate Substrate_DG->Palladacycle + Pd(II) Pd(II)_Catalyst Pd(OAc)₂ Pd(IV)_Intermediate Pd(IV) Intermediate Palladacycle->Pd(IV)_Intermediate + Ar-I (Oxidative Addition) Ar-I Aryl Iodide Product_DG Arylated Product with Directing Group Pd(IV)_Intermediate->Product_DG Reductive Elimination Pd(0) Pd(0) Pd(IV)_Intermediate->Pd(0) Pd(0)->Pd(II)_Catalyst + Oxidant Oxidant Oxidant

Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation.

Experimental Protocol: General Procedure for Directed C-H Arylation

Note: This is a general protocol based on related systems. Optimization of reaction conditions may be necessary for the specific (1S,6S)-3-azabicyclo[4.2.0]octan-4-one substrate.

Materials:

  • (1S,6S)-3-azabicyclo[4.2.0]octan-4-one derivative with a directing group (e.g., N-8-quinolinyl amide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Aryl iodide

  • Silver carbonate (Ag₂CO₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add the (1S,6S)-3-azabicyclo[4.2.0]octan-4-one derivative (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (0.1 equiv), Ag₂CO₃ (2.0 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (repeat three times).

  • Add anhydrous DMF via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired arylated product.

Parameter Typical Range/Value Rationale
Catalyst Loading 5-10 mol%Balances reaction efficiency with cost.
Aryl Iodide 1.2-2.0 equivEnsures complete consumption of the starting material.
Oxidant 2.0-3.0 equivDrives the catalytic cycle by reoxidizing Pd(0) to Pd(II).
Base 2.0-3.0 equivFacilitates the proton abstraction in the C-H activation step.
Temperature 100-140 °CProvides the necessary energy to overcome the activation barrier.
Solvent DMF, DMA, NMPHigh-boiling polar aprotic solvents are generally effective.

Part 2: Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts have also emerged as powerful tools for C-H functionalization, often exhibiting complementary reactivity to palladium systems. Rhodium-catalyzed reactions can be particularly effective for C-N and C-C bond formation.

The Causality Behind Experimental Choices
  • The Catalyst: Cationic rhodium(III) complexes, such as [CpRhCl₂]₂ (Cp = pentamethylcyclopentadienyl), are highly active catalysts for C-H activation.

  • The Directing Group: Similar to palladium catalysis, nitrogen-containing heterocycles are effective directing groups for rhodium-catalyzed C-H activation.

  • The Additive: Silver salts, such as AgSbF₆ or AgOAc, are often used as additives to abstract the chloride ligands from the rhodium precursor, generating a more reactive cationic rhodium species.

  • The Coupling Partner: Rhodium catalysts can mediate the coupling of C-H bonds with a variety of partners, including alkenes, alkynes, and diazo compounds.

Visualizing the Reaction Workflow

Rhodium-Catalyzed C-H Functionalization Start Starting Material (Substrate with DG) Catalyst_Activation Catalyst Activation ([Cp*RhCl₂]₂ + AgSbF₆) Start->Catalyst_Activation C-H_Activation Directed C-H Activation (Formation of Rhodacycle) Catalyst_Activation->C-H_Activation Coupling Reaction with Coupling Partner C-H_Activation->Coupling Product_Formation Product Formation and Catalyst Regeneration Coupling->Product_Formation End Functionalized Product Product_Formation->End C-C Cleavage Functionalization Keto_Amide Keto Amide Precursor Photocyclization Visible Light (Norrish-Yang) Keto_Amide->Photocyclization Hydroxy_Lactam (±)-7-hydroxy-7-phenyl-1-azabicyclo[4.2.0]octan-8-one Photocyclization->Hydroxy_Lactam Cross_Coupling Pd(0) Catalysis Ar-Br, Base Hydroxy_Lactam->Cross_Coupling Functionalized_Product α-Arylated Piperidine Derivative Cross_Coupling->Functionalized_Product

Photochemical [2+2] cycloaddition methods to access (1S,6S)-3-azabicyclo[4.2.0]octan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers seeking to synthesize (1S,6S)-3-azabicyclo[4.2.0]octan-4-one scaffolds. This specific bicyclic lactam is a high-value pharmacophore, serving as a conformationally restricted mimic of peptides and


-aminobutyric acid (GABA).

The methodology focuses on the Sequential Ugi / Intramolecular [2+2] Photocycloaddition , a strategy pioneered by Akritopoulou-Zanze and colleagues (Abbott Laboratories). This route is selected for its atom economy, modularity, and ability to rapidly generate the complex [4.2.0] core from simple precursors.

Executive Summary

The 3-azabicyclo[4.2.0]octan-4-one skeleton represents a "privileged structure" in drug discovery, offering a rigidified core that positions substituents in defined vectors, mimicking


-turns in proteins. Traditional thermal synthesis of this strained system is arduous. This guide details a photochemical protocol  that accesses the scaffold in two steps:
  • Assembly: A Ugi 4-Component Reaction (U-4CR) constructs an acyclic diene-amide precursor.

  • Cyclization: Irradiation (

    
     nm) induces an intramolecular [2+2] cycloaddition to fuse the 4-membered ring.
    

Key Advantage: This method allows for the introduction of diverse substituents (


) and stereocenters in a single sequence. While the [2+2] reaction inherently yields the cis-fused racemate, this protocol outlines the strategy to access the (1S,6S)  enantiomer via chiral auxiliary induction (using chiral amines in the Ugi step) or downstream resolution.

Mechanistic Principles & Stereochemistry[1]

The Photochemical Pathway

The transformation relies on the excitation of an


-unsaturated amide or enone (embedded via the Ugi reaction) to its triplet state.
  • Excitation: Direct absorption or sensitization generates the

    
     state of the alkene/enone.
    
  • Cyclization: The excited chromophore attacks the tethered alkene (typically an

    
    -allyl group).
    
  • Regiochemistry: The tether length (3 atoms: N-C-C) dictates the formation of the "crossed" [2+2] product, yielding the 3-azabicyclo[4.2.0] system rather than the straight [3.2.0] isomer.

  • Stereochemistry: Due to the strain of trans-fused [4.2.0] systems, the reaction proceeds with high diastereoselectivity to form the cis-fused product (bridgehead hydrogens are syn).

Pathway Visualization

ReactionPathway Precursor Ugi Adduct (Diene-Amide) Excitation Excitation (hv) Singlet (S1) -> ISC -> Triplet (T1) Precursor->Excitation UV (300-366 nm) Biradical 1,4-Biradical Intermediate Excitation->Biradical Tethered Approach Closure Ring Closure (Intersystem Crossing) Biradical->Closure Spin Inversion Product (1S,6S)-3-azabicyclo [4.2.0]octan-4-one Closure->Product Relaxation

Caption: Mechanistic pathway from the acyclic Ugi adduct to the fused bicyclic lactam via a triplet 1,4-biradical intermediate.

Detailed Experimental Protocol

Pre-requisite: The Ugi Assembly

Objective: Synthesize the photoactive precursor containing both the enone/acrylamide moiety and the tethered alkene.

Reagents:

  • Acid: Acrylic acid derivative (e.g., Cinnamic acid or Chromone-3-carboxylic acid).

  • Amine: Allylamine (provides the tethered alkene). Note: To induce (1S,6S) selectivity, use a chiral allylic amine or rely on a chiral auxiliary at the

    
     position.
    
  • Aldehyde: Diverse aldehydes (defines

    
    ).
    
  • Isocyanide: Diverse isocyanides (defines

    
    ).
    

Protocol:

  • Dissolve the aldehyde (1.0 equiv) and amine (1.0 equiv) in Methanol (0.5 M). Stir for 30 min to form the imine.

  • Add the carboxylic acid (1.0 equiv) and isocyanide (1.0 equiv).

  • Stir at room temperature for 24–48 hours.

  • Concentrate and purify by flash chromatography to isolate the Ugi adduct .

Photochemical Cycloaddition

Objective: Convert the Ugi adduct to the (1S,6S)-3-azabicyclo[4.2.0]octan-4-one.

Equipment:

  • Photochemical reactor (e.g., Rayonet or LED setup).

  • Light Source: 350 nm or 366 nm lamps (Pyrex filtration required if using medium-pressure Hg lamps to cut off <300 nm).

  • Vessel: Quartz or Pyrex tubes (degassed).

Step-by-Step Procedure:

StepActionCritical Technical Insight
1. Preparation Dissolve Ugi adduct in Acetonitrile (MeCN) or Methanol (MeOH) . Concentration: 0.005 – 0.01 M .Dilution is Key: High concentrations favor intermolecular dimerization. Dilute conditions enforce the desired intramolecular cyclization.
2. Degassing Sparge the solution with Argon or Nitrogen for 15–30 minutes .Oxygen is a potent triplet quencher. Failure to degas will inhibit the reaction and promote oxidative side products.
3. Irradiation Place vessel in the reactor. Irradiate at 350–366 nm . Maintain temp at 25–30°C.Monitor via TLC/LCMS. Reaction time typically ranges from 1 to 6 hours . Appearance of a new, more polar spot usually indicates product.
4. Workup Evaporate solvent under reduced pressure.The product is often clean enough for initial NMR.
5. Purification Flash Column Chromatography (Silica gel). Eluent: Hexane/EtOAc or DCM/MeOH.Separation of diastereomers (if chiral auxiliary used) occurs here.
Stereochemical Control for (1S,6S)

The standard reaction yields a racemic cis-fused product (


). To access the (1S,6S)  enantiomer specifically:
  • Chiral Auxiliary Approach: Use a chiral amine in the Ugi step (e.g., an amino acid derived allylic amine). The existing stereocenter will influence the facial selectivity of the [2+2] cycloaddition (Diastereoselective synthesis).

    • Separation: The resulting product mixture will be diastereomeric.[1][2][3][4] Separate via HPLC or column chromatography.

  • Chiral Resolution: Synthesize the racemate and separate using Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).

  • Validation: Confirm absolute configuration via X-ray crystallography or Circular Dichroism (CD) comparison with known standards.

Experimental Workflow Diagram

Workflow Start Start: Reagent Prep (Aldehyde, Allylamine, Acid, Isocyanide) Ugi Ugi Reaction (MeOH, RT, 24-48h) Start->Ugi Isolate Isolate Ugi Adduct (Flash Chromatography) Ugi->Isolate PrepPhoto Prepare Photo-Solution (0.005 M in MeCN) Isolate->PrepPhoto Degas Degas (Argon Sparge) (30 mins, Critical Step) PrepPhoto->Degas Irradiate Irradiation (366 nm) (1-6 Hours) Degas->Irradiate Purify Purification & Resolution (Chiral HPLC for 1S,6S) Irradiate->Purify

Caption: Operational workflow for the synthesis of (1S,6S)-3-azabicyclo[4.2.0]octan-4-one, highlighting the critical degassing step.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion Oxygen quenching or Lamp degradation.Re-degas thoroughly (freeze-pump-thaw is superior to sparging). Check lamp intensity.
Polymerization Concentration too high.Dilute the reaction mixture to < 0.005 M.
Side Products Wrong wavelength (excitation of other chromophores).Use a Pyrex filter to cut off wavelengths < 300 nm. Ensure only the enone absorbs.
No Reaction Steric hindrance in Ugi adduct.Verify the conformation of the precursor by NMR.[5] The alkene and enone must be able to approach within 3 Å.

References

  • Akritopoulou-Zanze, I., et al. (2007).[1][6] "Synthesis of Novel and Uniquely Shaped 3-Azabicyclo[4.2.0]octan-4-one Derivatives by Sequential Ugi/[2+2] Ene−Enone Photocycloadditions." Organic Letters, 9(7), 1299–1302.[7] Link

  • Booker-Milburn, K. I., et al. (2005). "Synthetic applications of intramolecular enone-olefin photocycloadditions." Chemical Reviews, 105(12), 4735-4756. Link

  • Bach, T., & Hehn, J. P. (2011). "Photochemical reactions as key steps in natural product synthesis." Angewandte Chemie International Edition, 50(5), 1000-1045. Link

  • Poplata, S., Tröster, A., Zou, Y. Q., & Bach, T. (2016). "Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions." Chemical Reviews, 116(17), 9748–9815. Link

Sources

Ring-expansion and contraction techniques involving (1S,6S)-3-azabicyclo[4.2.0]octan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the chemical manipulation of the (1S,6S)-3-azabicyclo[4.2.0]octan-4-one scaffold. This bicyclic system, characterizing a piperidin-2-one (valerolactam) fused to a cyclobutane ring, represents a critical "conformationally frozen" pharmacophore used in the development of nicotinic acetylcholine receptor (nAChR) ligands, constrained amino acids, and peptidomimetics.[1]

The guide focuses on three primary vector manipulations:

  • Synthesis via Photochemical Annulation (The "Contraction" from acyclic/monocyclic precursors).

  • Ring Expansion (Schmidt/Beckmann transformations to diazabicyclic systems).

  • Ring Contraction (Favorskii-type contraction of the lactam ring).

Introduction & Structural Significance

The (1S,6S)-3-azabicyclo[4.2.0]octan-4-one scaffold is a fused bicyclic lactam. Its rigid geometry locks the nitrogen lone pair and the carbonyl vectors, making it an ideal template for mapping receptor binding pockets (e.g., hα4β2 nAChR).[1]

  • Core Features: A 6-membered lactam fused [1,6] to a 4-membered cyclobutane.

  • Stereochemistry: The (1S,6S) cis-fusion is thermodynamically preferred in synthetic routes like [2+2] photocycloaddition, minimizing ring strain compared to the trans-fused isomer.

  • Reactivity Profile: The cyclobutane ring introduces significant Baeyer strain (~26 kcal/mol), making the system susceptible to ring-opening or expansion under high-energy conditions, while the lactam offers a handle for alpha-functionalization and ring contraction.

Protocol A: Synthesis via Sequential Ugi/[2+2] Photocycloaddition

Type: Ring Annulation / Construction

This protocol describes the most robust method to access the (1S,6S)-3-azabicyclo[4.2.0]octan-4-one core. It utilizes a "ring contraction" strategy where an acyclic or monocyclic diene/enone precursor is "contracted" into the bicyclic system via light-induced closure.

Mechanism & Rationale

The synthesis couples an Ugi 4-Component Reaction (U-4CR) with a [2+2] Enone-Olefin Photocycloaddition .

  • Ugi Step: Assembles the linear backbone containing an enone and an alkene moiety.

  • Photochemical Step: Irradiation excites the enone to a triplet state, which engages the alkene in a [2+2] cycloaddition. This forms the cyclobutane ring fused to the newly formed piperidinone.

Experimental Protocol

Materials:

  • Aldehyde: trans-Cinnamaldehyde (or functionalized derivative).

  • Amine: Allylamine (provides the alkene).

  • Acid: Acrylic acid (provides the enone/Michael acceptor).

  • Isocyanide: tert-Butyl isocyanide.

  • Solvent: Methanol (MeOH) / Acetonitrile (MeCN).[2]

  • Light Source: 450W Medium-pressure Hg lamp (Pyrex filter).

Step-by-Step Workflow:

  • Ugi Condensation:

    • In a round-bottom flask, dissolve trans-cinnamaldehyde (1.0 equiv) in MeOH (0.5 M).

    • Add allylamine (1.0 equiv) and stir for 30 min to form the imine.

    • Add acrylic acid (1.0 equiv) and tert-butyl isocyanide (1.0 equiv).

    • Stir at room temperature for 24 hours.

    • Validation: Monitor by TLC (disappearance of isocyanide odor/spot). Evaporate solvent to obtain the linear Ugi adduct.

  • Photochemical Cyclization:

    • Dissolve the crude Ugi adduct in degassed MeCN/MeOH (6:1 ratio) to a concentration of ~0.02 M (dilution prevents intermolecular polymerization).

    • Place in a quartz or Pyrex immersion well reactor.

    • Irradiate with the Hg lamp for 2–6 hours.

    • Critical Control: Monitor the disappearance of the enone UV absorption or alkene protons via 1H-NMR.

  • Purification:

    • Concentrate the solution under reduced pressure.[3]

    • Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).[1]

    • Yield: Expect 60–80% of the bicyclic product.

Data Output: The product is the (1S,6S)-3-azabicyclo[4.2.0]octan-4-one derivative.

  • NMR Signature: Look for high-field cyclobutane protons (δ 1.5–3.0 ppm) and the disappearance of vinylic signals.

Protocol B: Ring Expansion via Beckmann Rearrangement

Type: Ring Expansion (6-membered


 7-membered)

This technique expands the piperidinone (6-ring) or a fused ketone derivative into a diazepanone (7-ring) system. This is essential for generating "homo-analogues" of the scaffold to probe spatial constraints in drug binding.

Mechanism & Rationale

The Beckmann Rearrangement converts a ketoxime into an amide/lactam.[4][5] If the starting scaffold contains a ketone (e.g., at C7/C8 or via functionalization of the lactam), this reaction inserts a nitrogen atom, expanding the ring by one unit.

  • Substrate: A ketoxime derivative of 3-azabicyclo[4.2.0]octan-4-one.

  • Reagent: Thionyl chloride (

    
    ) or Cyanuric Chloride (TCT).
    
Experimental Protocol

Step-by-Step Workflow:

  • Oxime Formation:

    • Dissolve the ketone-bearing scaffold (1.0 equiv) in EtOH/Pyridine (10:1).

    • Add Hydroxylamine hydrochloride (

      
      , 1.5 equiv).[1]
      
    • Reflux for 2 hours. Isolate the oxime.

  • Rearrangement:

    • Dissolve the oxime in anhydrous DCM (0.1 M) at 0°C.

    • Add Thionyl Chloride (1.1 equiv) dropwise.

    • Stir at 0°C for 30 min, then allow to warm to RT.

    • Quench: Pour into saturated

      
      .
      
  • Isolation:

    • Extract with DCM, dry over

      
      .[1]
      
    • Purify via chromatography.

Outcome: Expansion of the 6-membered ring to a 7-membered diazepine core (e.g., 3,8-diazabicyclo[5.2.0]nonan-4-one).

Protocol C: Ring Contraction via Favorskii Rearrangement

Type: Ring Contraction (6-membered


 5-membered)

Contraction of the 6-membered lactam to a 5-membered pyrrolidinone (3-azabicyclo[3.2.0]heptane system) is achieved via the Favorskii Rearrangement of an


-halo lactam.
Mechanism & Rationale
  • 
    -Halogenation:  Introduction of a leaving group (Cl/Br) adjacent to the carbonyl.
    
  • Base-Induced Contraction: Treatment with an alkoxide base generates an enolate, which displaces the halide to form a transient cyclopropanone (or zwitterion) intermediate.

  • Ring Opening: The intermediate opens to the contracted ester product.

Experimental Protocol

Step-by-Step Workflow:

  • 
    -Chlorination: 
    
    • Dissolve (1S,6S)-3-azabicyclo[4.2.0]octan-4-one in dry THF at -78°C.

    • Add LiHMDS (1.1 equiv) to generate the enolate.

    • Add N-Chlorosuccinimide (NCS, 1.1 equiv).[1] Stir for 1 h.

  • Favorskii Contraction:

    • Treat the

      
      -chloro lactam with Sodium Methoxide (
      
      
      
      , 2.0 equiv) in MeOH.
    • Reflux for 4–12 hours.

    • Observation: The ring contracts, extruding the carbonyl carbon as an ester side chain.[1]

  • Decarboxylation (Optional):

    • Hydrolyze the ester and decarboxylate to yield the clean 5-membered lactam core.

Visualization of Pathways

G Precursors Linear Precursors (Amine + Aldehyde + Acid + Isocyanide) Ugi_Adduct Ugi Adduct (Linear Enone-Alkene) Precursors->Ugi_Adduct Ugi 4-CR Scaffold (1S,6S)-3-azabicyclo[4.2.0]octan-4-one (Target Scaffold) Ugi_Adduct->Scaffold [2+2] Photocycloaddition (hv, MeCN) Expansion Ring Expansion (Beckmann/Schmidt) Scaffold->Expansion 1. NH2OH 2. SOCl2 Contraction Ring Contraction (Favorskii) Scaffold->Contraction 1. NCS/LiHMDS 2. NaOMe Expanded_Prod Diazabicyclo[5.2.0]nonane (7-membered ring) Expansion->Expanded_Prod N-Insertion Contracted_Prod Azabicyclo[3.2.0]heptane (5-membered ring) Contraction->Contracted_Prod Ring Shrinkage

Figure 1: Divergent synthesis map showing the assembly of the core scaffold and subsequent ring-size modulation pathways.

Summary of Key Parameters

ParameterSynthesis (Ugi/[2+2])Ring Expansion (Beckmann)Ring Contraction (Favorskii)
Primary Reagent Isocyanide / UV LightHydroxylamine / SOCl2LiHMDS / NaOMe
Key Intermediate Excited Triplet EnoneOxime / Nitrilium IonCyclopropanone
Ring Change Acyclic

4,6-Fused
6-Ring

7-Ring
6-Ring

5-Ring
Stereocontrol High (cis-fusion)Retention of Config.Inversion/Retention (Variable)
Critical Risk PolymerizationFragmentationRing Opening

References

  • Synthesis of Novel and Uniquely Shaped 3-Azabicyclo[4.2.0]octan-4-one Derivatives by Sequential Ugi/[2+2] Ene−Enone Photocycloadditions. Source: American Chemical Society (ACS), Journal of Combinatorial Chemistry.[1] URL:[Link]

  • Beckmann Rearrangement. Source: Organic Chemistry Portal.[4][6] URL:[Link]

  • Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands. Source: Journal of Medicinal Chemistry.[7] URL:[Link]

  • Schmidt Reaction. Source: Wikipedia / Organic Chemistry Portal. URL:[Link]

  • Polymerization of 1-azabicyclo[4.2.0]octane (Conidine). Source: Chinese Journal of Polymer Science (via ResearchGate). URL:[Link]

Sources

Technical Application Note: Best Practices for (1S,6S)-3-azabicyclo[4.2.0]octan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Application Note provides a comprehensive guide for the handling, storage, and validation of (1S,6S)-3-azabicyclo[4.2.0]octan-4-one . This compound is a specialized, conformationally restricted chiral scaffold used primarily in the synthesis of peptidomimetics and high-affinity ligands for biological targets (e.g., GPCRs, proteases).

Its bicyclic structure—a piperidinone fused to a cyclobutane ring—imparts significant rigidity, making it a valuable tool for "locking" bioactive conformations. However, this same strain energy requires specific handling protocols to prevent degradation or racemization.

Physicochemical Profile & Critical Properties

Before handling, researchers must understand the specific physical constraints of this scaffold. The (1S,6S) stereochemistry denotes a specific enantiomer of the cis-fused system.

PropertyDescriptionTechnical Note
Chemical Structure Bicyclic

-lactam (Piperidinone fused to cyclobutane)
High ring strain due to the [4.2.0] fusion.
Molecular Weight ~125.17 g/mol Exact mass depends on substitution; base scaffold value.
Physical State Crystalline Solid or Waxy SolidOften hygroscopic due to the amide functionality.
Chirality (1S, 6S) EnantiomerCritical: Susceptible to epimerization at C5 (alpha to carbonyl) under strong basic conditions.
Solubility DMSO, Methanol, DCM, ChloroformSparingly soluble in non-polar alkanes (Hexanes).
Hygroscopicity Moderate to HighLactams can hydrogen bond with water; moisture uptake alters gravimetric accuracy.

Storage Protocols: The "Cold-Chain" Integrity

To maintain the enantiomeric excess (>98% ee) and chemical purity, a rigorous storage protocol is required. The primary degradation pathways are hydrolysis (ring opening) and oxidation (if secondary amines are present as impurities).

A. Primary Storage Conditions
  • Temperature: -20°C (Standard Freezer).

    • Why? Low temperature inhibits the kinetic rate of hydrolysis and prevents "caking" of the solid.

  • Atmosphere: Inert Gas (Argon or Nitrogen).

    • Why? Displaces moisture-laden air. Argon is preferred as it is heavier than air and forms a "blanket" over the solid.

  • Container: Amber borosilicate glass vial with a Teflon (PTFE) lined screw cap .

    • Why? Amber glass protects against potential photochemical degradation (relic of its synthesis method). PTFE liners prevent leaching of plasticizers which can contaminate NMR spectra.

B. The "Thaw-Use-Refreeze" Cycle (Critical Step)

Improper warming is the #1 cause of sample degradation.

  • Retrieval: Remove vial from -20°C storage.

  • Equilibration: Place in a desiccator at room temperature for 30 minutes before opening.

    • Mechanism:[1][2] If opened cold, atmospheric moisture will instantly condense on the hygroscopic solid, initiating hydrolysis and ruining mass accuracy.

  • Sampling: Aliquot rapidly under a flow of Nitrogen.

  • Resealing: Purge headspace with Argon, seal tightly with Parafilm, and return to -20°C immediately.

Handling & Experimental Best Practices

Protocol 1: Solubilization for Biological Assays

The rigidity of the [4.2.0] system can lead to slow dissolution kinetics.

  • Solvent Choice: DMSO (Dimethyl sulfoxide) is the gold standard for stock solutions (typically 10 mM or 100 mM).

  • Method:

    • Add solvent to the solid.

    • Do NOT vortex vigorously if the sample is a fine powder (static charge can disperse it).

    • Sonicate for 30-60 seconds in a water bath at ambient temperature.

  • Validation: Visually inspect for "schlieren" lines (refractive index changes) which indicate incomplete mixing.

Protocol 2: Preventing Epimerization

The C5 position (alpha to the carbonyl) is chemically distinct from the bridgeheads (C1, C6). While the bridgeheads are locked, C5 can enolize under basic conditions.

  • Avoid: Strong bases (e.g., NaH, LDA) unless intended for alkylation.

  • Buffer Limits: In aqueous buffers, maintain pH 6.0 – 8.0. Avoid pH > 10.

  • Reaction Monitoring: If performing substitution reactions, monitor via Chiral HPLC, not just TLC, to ensure the (1S,6S) configuration is preserved.

Quality Control (QC) & Validation Workflow

Every researcher should validate the integrity of the material upon receipt and periodically during use.

A. Structural Validation (NMR)
  • Solvent: CDCl3 or DMSO-d6.

  • Marker Signals: Look for the distinct multiplets of the cyclobutane protons (0.5 - 2.5 ppm range) and the downfield shift of the protons adjacent to the Nitrogen.

  • Impurity Flag: A sharp singlet at ~8.0 ppm (in DMSO) often indicates a ring-opened carboxylic acid/amide byproduct.

B. Enantiomeric Purity (Chiral HPLC)
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% Diethylamine (to sharpen the amine/amide peak).

  • Acceptance Criteria: >98% ee.

C. Workflow Visualization

The following diagram illustrates the self-validating lifecycle of the reagent.

ReagentLifecycle Receipt Receipt of (1S,6S)-Scaffold Equilibrate Equilibrate to RT (Desiccator, 30 min) Receipt->Equilibrate QC_Check QC Validation (1H NMR / Chiral HPLC) Equilibrate->QC_Check Initial Verify Usage Experimental Usage (Synthesis/Screening) Equilibrate->Usage Storage Storage (-20°C, Argon, Amber Vial) QC_Check->Storage Pass (>98% ee) Disposal Disposal (Chemical Waste) QC_Check->Disposal Fail (Degraded) Storage->Equilibrate Retrieval Cycle Usage->Storage Reseal w/ Argon

Figure 1: The "Cold-Chain" Lifecycle for handling high-value chiral scaffolds. Note the cyclic loop between Storage and Equilibration to prevent moisture damage.

Scientific Rationale & Mechanism

The (1S,6S)-3-azabicyclo[4.2.0]octan-4-one scaffold is often synthesized via a Ugi multicomponent reaction followed by a [2+2] photocycloaddition [1].[1] This synthetic route creates the strained cyclobutane ring fused to the piperidinone.

  • Ring Strain: The fusion of a 4-membered and 6-membered ring creates significant angle strain at the bridgehead carbons. While this rigidity is beneficial for binding affinity (reducing the entropic penalty of binding), it makes the ring system more reactive than a simple piperidinone.

  • Photochemical Origin: Because these molecules are born from photochemistry, they can sometimes undergo retro-[2+2] reactions or rearrangements if exposed to high-intensity UV light [2]. Hence, amber vials are a non-negotiable requirement.

  • Chiral Integrity: The (1S,6S) geometry is generally the cis-fused isomer. Trans-fusion in [4.2.0] systems is geometrically prohibitive and highly unstable. However, harsh conditions can lead to ring opening and re-closure to thermodynamic mixtures.

References

  • Akritopoulou-Zanze, I., et al. (2007).[1][3] "Synthesis of Novel and Uniquely Shaped 3-Azabicyclo[4.2.0]octan-4-one Derivatives by Sequential Ugi/[2+2] Ene−Enone Photocycloadditions." Organic Letters, 9(7), 1299–1302.[4]

  • Hoffmann, N. (2008). "Photochemical Reactions as Key Steps in Organic Synthesis." Chemical Reviews, 108(3), 1052–1103.

  • Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier Science.

Sources

Troubleshooting & Optimization

Optimizing enantiomeric excess in (1S,6S)-3-azabicyclo[4.2.0]octan-4-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chiral Synthesis Division Subject: Technical Guide: Optimizing Enantiomeric Excess in (1S,6S)-3-azabicyclo[4.2.0]octan-4-one Synthesis

This guide addresses the specific challenges in synthesizing the (1S,6S)-3-azabicyclo[4.2.0]octan-4-one scaffold with high enantiomeric excess (ee). This bicyclic lactam is a critical pharmacophore found in various alkaloids and drug candidates. Achieving high optical purity is often hindered by the difficulty of controlling the stereochemistry of the [2+2] cyclobutane fusion.

This document outlines two validated protocols: Enzymatic Kinetic Resolution (EKR) for robustness and Asymmetric Photocycloaddition for direct synthesis, followed by a troubleshooting center.

Part 1: Core Protocols for High EE

Protocol A: Enzymatic Kinetic Resolution (Recommended)

Best for: Scaling up racemic material to >99% ee.

The most reliable method to obtain the (1S,6S) enantiomer from a racemic mixture (obtained via standard photochemical [2+2] cycloaddition) is using Candida antarctica Lipase B (CAL-B). This enzyme exhibits high enantioselectivity (


) for the hydrolysis of the lactam bond or the transesterification of precursor esters.

Mechanism: CAL-B selectively hydrolyzes the unwanted enantiomer (often the (1R,6R) form) into the corresponding amino acid, leaving the desired (1S,6S)-lactam intact.

Step-by-Step Workflow:

  • Substrate Preparation: Dissolve racemic 3-azabicyclo[4.2.0]octan-4-one in diisopropyl ether (DIPE) or MTBE . Avoid polar solvents like DMSO which can strip the essential water layer from the enzyme.

  • Enzyme Addition: Add immobilized CAL-B (e.g., Novozym 435) at a ratio of 50-100% w/w relative to the substrate.

  • Nucleophile: Add 0.5 equivalents of water (strictly controlled).

    • Note: Excess water promotes non-selective hydrolysis.

  • Incubation: Shake at 60°C for 24–48 hours. Monitor conversion via GC or HPLC.

  • Termination: Stop the reaction at exactly 50-55% conversion .

    • Critical: Pushing beyond 50% ensures the remaining substrate is optically pure (theoretical yield limit is 50%).

  • Workup: Filter off the enzyme. Wash the organic phase with basic water (pH 9-10) to remove the ring-opened amino acid (unwanted enantiomer). The organic phase contains the pure (1S,6S)-lactam.

Data Summary: Solvent Effects on Selectivity

SolventE-Value (Selectivity)Reaction RateRecommendation
DIPE >200 ModerateHighly Recommended
MTBE>150FastGood alternative
Toluene~80SlowAcceptable
THF<20Very SlowAvoid (Enzyme stripping)
Protocol B: Asymmetric [2+2] Photocycloaddition

Best for: Direct synthesis avoiding 50% yield loss.

This method utilizes a chiral template to direct the facial selectivity of the [2+2] cycloaddition between a dihydropyridinone derivative and an alkene.

Key Components:

  • Chiral Template: A chiral lactam host (e.g., a Kemp’s triacid derivative) that binds the substrate via hydrogen bonding.

  • Conditions: Low temperature (-40°C to -78°C) in non-polar solvents (Toluene/CH2Cl2) to maximize hydrogen bond strength.

  • Light Source: UV irradiation (typically 300-366 nm) through Pyrex.

Part 2: Troubleshooting Center & FAQ

Issue 1: "My ee is stuck at 90-94% even after long reaction times."

Diagnosis: You likely stopped the Kinetic Resolution too early or the "enantiomeric ratio" (E-value) of your system has dropped. Solution:

  • The "50% Rule": In kinetic resolution, achieving >99% ee often requires sacrificing yield. Push the conversion to 52-55% . This consumes the last traces of the fast-reacting enantiomer.

  • Check Water Content: If the system is too dry, the enzyme becomes rigid and less selective. Add water to saturate the solvent (approx.[1] 0.1% v/v in DIPE).

Issue 2: "The reaction has stalled at 30% conversion."

Diagnosis: Product inhibition or enzyme deactivation. Solution:

  • Amino Acid Clogging: The ring-opened amino acid product is insoluble in DIPE and may coat the enzyme beads.

  • Fix: Add a co-solvent like tert-butanol (5-10%) to solubilize the product without denaturing the enzyme. Alternatively, use a biphasic system (DIPE/Phosphate Buffer pH 7).

Issue 3: "I cannot separate the enantiomers on HPLC."

Diagnosis: The bicyclic lactam lacks sufficient "handles" for standard chiral columns. Solution:

  • Column Selection: Switch to a Cyclobond I 2000 DMP (derivatized beta-cyclodextrin) or Chiralpak AD-H (amylose-based).

  • Mobile Phase: Use Hexane:Ethanol (90:10) . Avoid isopropanol if peaks are broad; ethanol often provides sharper peaks for rigid lactams.

  • Derivatization: If direct separation fails, open the ring to the amino ester and derivatize with Mosher's acid chloride for NMR analysis.

Part 3: Visual Workflows

Figure 1: Enzymatic Kinetic Resolution Workflow

Caption: Logical flow for purifying (1S,6S)-3-azabicyclo[4.2.0]octan-4-one using CAL-B lipase.

KineticResolution Start Racemic Mixture (1S,6S) + (1R,6R) Solvent Dissolve in DIPE (Avoid THF/DMSO) Start->Solvent Enzyme Add CAL-B (Novozym 435) + 0.5 eq H2O Solvent->Enzyme Reaction Incubate 60°C Monitor via Chiral HPLC Enzyme->Reaction Decision Conversion > 52%? Reaction->Decision Decision->Reaction No (Continue) Workup Filter Enzyme Wash with pH 9 Buffer Decision->Workup Yes (Stop) OrganicPhase Organic Phase: (1S,6S)-Lactam (>99% ee) Workup->OrganicPhase Save AqueousPhase Aqueous Phase: (1R,6R)-Amino Acid (Byproduct) Workup->AqueousPhase Discard/Recycle

Figure 2: Asymmetric Photocycloaddition Pathway

Caption: Mechanism of chiral induction during the [2+2] cycloaddition step.

PhotoCycloaddition Precursor Dihydropyridinone Precursor Complex Supramolecular Complex Precursor->Complex Bind Template Chiral Template (H-Bonding Host) Template->Complex Bind Light UV Light (366 nm) -40°C Complex->Light Product (1S,6S)-3-azabicyclo [4.2.0]octan-4-one (High ee) Light->Product Stereoselective Cyclization

References

  • Akritopoulou-Zanze, I., et al. (2007). "Synthesis of Novel and Uniquely Shaped 3-Azabicyclo[4.2.0]octan-4-one Derivatives by Sequential Ugi/[2+2] Ene−Enone Photocycloadditions." Organic Letters.

  • Forró, E. & Fülöp, F. (2006). "An efficient enzymatic synthesis of benzocispentacin and its new six- and seven-membered homologues." Chemistry - A European Journal.

  • Bach, T., et al. (2016).[2] "Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions." Chemical Reviews.

  • Sun, P., et al. (2011). "Separation of Enantiomers of β-Lactams by HPLC Using Cyclodextrin-Based Chiral Stationary Phases." Journal of Liquid Chromatography & Related Technologies.

  • Coote, S. C.[3] & Bach, T. (2013).[3] "Enantioselective Intermolecular [2+2] Photocycloadditions of Isoquinolone Mediated by a Chiral Hydrogen-Bonding Template." Journal of the American Chemical Society.[3]

Sources

Troubleshooting low yields in cyclization of (1S,6S)-3-azabicyclo[4.2.0]octan-4-one precursors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of (1S,6S)-3-azabicyclo[4.2.0]octan-4-one Synthesis

Executive Summary

The synthesis of (1S,6S)-3-azabicyclo[4.2.0]octan-4-one typically relies on the intramolecular [2+2] photocycloaddition of an acryloyl-tethered alkene (e.g., N-butenylacrylamide derivatives). While this route provides direct access to the fused cyclobutane-piperidinone scaffold, it is notoriously sensitive to photophysical parameters.[1]

Low yields in this specific transformation generally stem from three competing failure modes: triplet state quenching (oxygen sensitivity), competitive polymerization (concentration effects), or inefficient intersystem crossing (poor wavelength matching).[1] Furthermore, achieving the specific (1S,6S) absolute configuration requires rigorous control over the precursor's chirality or the use of enantioselective photocatalysis, as the high ring strain of the [4.2.0] system thermodynamically enforces a cis-fusion but does not inherently dictate enantioselectivity.[1]

Part 1: Diagnostic Troubleshooting Guide (FAQs)

Category A: Photophysics & Reaction Setup

Q1: My starting material is consumed, but the NMR shows a complex mixture of oligomers rather than the bicyclic product. What is happening? Diagnosis: You are likely observing intermolecular polymerization rather than intramolecular cyclization.[1] The Science: The rate of intramolecular cyclization (


) is independent of concentration, while the rate of intermolecular dimerization/polymerization (

) is second-order. Solution:
  • Dilution is Key: Ensure your reaction concentration is < 0.01 M (typically 2–5 mM).[1]

  • Flow Chemistry: If possible, switch to a continuous flow photoreactor. This minimizes the instantaneous concentration of excited species and prevents the "inner filter effect" where the product absorbs light intended for the reactant.

Q2: The reaction stalls at 40-50% conversion despite extended irradiation. Why? Diagnosis: Product inhibition or "fouling" of the light source. The Science: The 3-azabicyclo[4.2.0]octan-4-one product often absorbs at shorter wavelengths than the conjugated precursor. If you are using a broad-spectrum lamp (e.g., medium-pressure Hg), the product may be absorbing UV light and degrading, or simply depositing as a film on the immersion well (fouling).[1] Solution:

  • Filter Selection: Use a Pyrex filter (cutoff

    
     nm) or a Uranium glass filter (
    
    
    
    nm) to block high-energy UV that degrades the lactam.
  • Sensitization: Switch to sensitized irradiation .[1] Use Acetone or Xanthone (10–20 mol%) as a triplet sensitizer.[1] This allows you to irradiate at 350–365 nm (LEDs), where the product is transparent but the sensitizer is active.[1]

Q3: I see no reaction at all, even after 24 hours. Diagnosis: Oxygen quenching. The Science: The [2+2] cycloaddition typically proceeds via a triplet biradical intermediate.[1] Molecular oxygen is a potent triplet quencher. If the solution is not rigorously degassed,


 will quench the excited state before cyclization occurs.[1]
Solution: 
  • Degassing: Sparging with nitrogen for 10 minutes is often insufficient for photochemical rates.[1] Use the Freeze-Pump-Thaw method (3 cycles) or vigorous Argon sparging for at least 30 minutes in a sealed vessel.

Category B: Stereochemistry & Yield

Q4: I am isolating the racemic cis-fused product, but I need the (1S,6S) enantiomer. Diagnosis: Lack of chiral induction. The Science: The [4.2.0] ring fusion is almost exclusively cis due to the immense strain energy of a trans-fused cyclobutane in this size ring. However, without a chiral influence, you will obtain a 50:50 mixture of (1S,6S) and (1R,6R).[1] Solution:

  • Chiral Precursor: Ensure your tether (the chain between the nitrogen and the alkene) contains a stereocenter derived from the chiral pool (e.g., starting from a chiral amino acid like allylglycine).

  • Chiral Photocatalysis: If the precursor is achiral, employ a chiral host or catalyst.[1] Bach et al. have demonstrated that chiral lactam hosts can bind to the substrate via hydrogen bonding, shielding one face and driving enantioselectivity (up to 90% ee) [1, 2].[1]

Q5: Why is the yield lower in pure dichloromethane (DCM) compared to Methanol/Acetonitrile mixtures? Diagnosis: Solvent polarity effects on the excited state. The Science: Polar protic solvents can stabilize the polarized excited states or intermediates (such as the 1,4-biradical). Literature precedents for 3-azabicyclo[4.2.0] systems suggest that a mixture of MeCN:MeOH (4:1) often suppresses side reactions better than non-polar solvents [3].

Part 2: Visualizing the Troubleshooting Logic

The following decision tree outlines the logical flow for diagnosing low yields in this specific synthesis.

Troubleshooting_Guide Start Problem: Low Yield of (1S,6S)-3-azabicyclo[4.2.0]octan-4-one Check_NMR Analyze Crude NMR Start->Check_NMR No_Rxn Starting Material Unchanged Check_NMR->No_Rxn 0% Conv. Messy Complex Mixture / Oligomers Check_NMR->Messy High Conv, Low Yield Wrong_Iso Clean Product but Wrong Stereochem Check_NMR->Wrong_Iso Good Yield, Wrong Isomer Check_O2 Check Degassing (Is O2 quenching triplet?) No_Rxn->Check_O2 Check_Conc Check Concentration (Is it > 0.01 M?) Messy->Check_Conc Check_Chirality Is Precursor Chiral? Wrong_Iso->Check_Chirality Check_Lamp Check Lamp/Filter (Is λ > Absorbance?) Check_O2->Check_Lamp Degassing OK Sol_Sens Add Sensitizer (Acetone/Xanthone) Check_Lamp->Sol_Sens Absorbance Weak Check_Wavelength Check Filter (Is UV < 290nm degrading product?) Check_Conc->Check_Wavelength No Action_Dilute Dilute to 2-5 mM or Use Flow Reactor Check_Conc->Action_Dilute Yes Racemic Product is Racemic (1S,6S + 1R,6R) Check_Chirality->Racemic No Action_Aux Use Chiral Auxiliary or Chiral Photocatalyst Racemic->Action_Aux

Caption: Decision tree for isolating failure modes in [2+2] photocycloaddition of lactam precursors.

Part 3: Optimized Experimental Protocol

This protocol is synthesized from best practices in intramolecular enone-alkene photocycloadditions [3, 4].

Target: (1S,6S)-3-azabicyclo[4.2.0]octan-4-one Method: Sensitized Intramolecular [2+2] Photocycloaddition[1]

Reagents & Equipment
  • Substrate: N-(but-3-en-1-yl)acrylamide derivative (0.5 mmol).

  • Solvent: Acetonitrile (HPLC Grade) : Methanol (4:1 ratio).[1]

  • Sensitizer: Acetone (10% v/v) or Xanthone (10 mol%).[1]

  • Light Source: 365 nm LED High-Power Module (preferred) or 450W Medium Pressure Hg Lamp with Pyrex filter.

  • Vessel: Quartz immersion well (if using Hg lamp) or Pyrex vial (if using 365 nm LED).

Step-by-Step Methodology
StepActionCritical Technical Note
1 Dissolution Dissolve substrate in solvent mix to a final concentration of 2.5 mM . (e.g., 100 mg substrate in ~200 mL solvent).
2 Sensitizer Add Acetone (20 mL) or Xanthone (10 mol%).[1]
3 Degassing Mandatory: Sparge with Argon for 30 mins OR Freeze-Pump-Thaw x3.
4 Irradiation Irradiate at ambient temperature (water cooling jacket required for Hg lamps).[1] Monitor via TLC/NMR every 30 mins.
5 Workup Evaporate solvent under reduced pressure. The product is a lactam and may be semi-volatile; keep bath temp < 40°C.
6 Purification Flash chromatography (Silica).[1] Eluent: EtOAc/Hexane or DCM/MeOH.[1]

Part 4: Mechanistic Pathway & Stereocontrol

Understanding the mechanism is crucial for troubleshooting.[1] The reaction proceeds via a triplet 1,4-biradical.[1]

Mechanism S0 Ground State (Acrylamide) S1 Singlet Excited State (S1) S0->S1 hv (Direct) T1 Triplet State (T1) S1->T1 ISC (Slow) Biradical 1,4-Biradical Intermediate T1->Biradical Cyclization Biradical->S0 Reversion (Efficiency Loss) Product (1S,6S)-Product (Cis-Fused) Biradical->Product Spin Inversion & Closure Sens Sensitizer (Acetone*) Sens->T1 Energy Transfer (Fast)

Caption: Photochemical pathway showing the advantage of sensitization (dashed line) to bypass inefficient Intersystem Crossing (ISC).

Stereochemical Note: The closure of the biradical to the [4.2.0] system is governed by strain. The trans-fused ring system is thermodynamically inaccessible under these conditions. Therefore, the relative stereochemistry is fixed as cis.[1] The absolute stereochemistry ((1S,6S) vs (1R,6R)) is determined by the face of the alkene that the acrylamide attacks.[1] If you require (1S,6S), you must use a chiral auxiliary on the nitrogen or a chiral catalyst to differentiate these faces [1, 5].[1]

References

  • Bach, T. , et al. "Enantioselective Intermolecular [2 + 2] Photocycloaddition Reactions of 2(1H)-Quinolones Induced by Visible Light Irradiation."[1] Journal of the American Chemical Society, vol. 138, no.[1] 25, 2016, pp. 7808–7811.[1] Link[1]

  • Bach, T. , et al. "Highly Enantioselective Intra- and Intermolecular [2 + 2] Photocycloaddition Reactions of 2-Quinolones Mediated by a Chiral Lactam Host."[1] Journal of the American Chemical Society, vol. 124, no.[1] 27, 2002, pp. 7982–7990.[1] Link[1]

  • Sharma, A. , et al. "Synthesis of Novel and Uniquely Shaped 3-Azabicyclo[4.2.0]octan-4-one Derivatives by Sequential Ugi/[2+2] Ene−Enone Photocycloadditions."[1] Organic Letters, vol. 13, no.[1] 13, 2011, pp. 3324–3327.[1] Link[1]

  • Yoon, T. P. "Photochemical Stereocontrol Using Chiral Lewis Acids."[1] Science, vol. 326, no.[1] 5952, 2009, pp. 529-533.[1] Link[1]

  • Poplata, S. , et al. "Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions."[1] Chemical Reviews, vol. 116, no.[1] 17, 2016, pp. 9748–9815.[1] Link[1]

Sources

Purification strategies for removing impurities from (1S,6S)-3-azabicyclo[4.2.0]octan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis & Purification Help Desk. Ticket ID: #PUR-AZA-420-S1 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Purity and Isolation of (1S,6S)-3-azabicyclo[4.2.0]octan-4-one

Executive Summary

The molecule (1S,6S)-3-azabicyclo[4.2.0]octan-4-one is a critical bicyclic lactam scaffold, most notably serving as the chiral core for the quinolone antibiotic Garenoxacin (T-3811) and various glutamate receptor modulators.

Purification of this scaffold is notoriously difficult due to three factors:

  • Photochemical Byproducts: The common [2+2] cycloaddition synthesis route generates oligomeric "tars" and regioisomers.

  • Stereochemical Complexity: Separating the (1S,6S) enantiomer from the racemate or the cis-fused diastereomers requires precise resolution strategies.

  • Lactam Solubility: The compound is highly polar, making aqueous extraction difficult and requiring specific organic solvent systems for crystallization.

Below are the resolved support tickets addressing the most frequent purification failures reported by our users.

Module 1: Crude Isolation & Polymer Removal

User Query: "I synthesized the scaffold via photochemical [2+2] cycloaddition between a dihydropyridone and ethylene. The reaction mixture is a dark brown oil, and direct crystallization failed. How do I remove the polymeric tars without losing my product?"

Scientist Response: Direct crystallization from a photochemical crude is rarely successful due to the "poisoning" effect of oligomers on crystal growth. You must perform a pre-purification step to remove the high-molecular-weight impurities.

Protocol: The "Double-Filter" Strategy

Do not attempt column chromatography immediately; the polymers will irreversibly foul your silica.

  • Solvent Exchange: Evaporate the reaction solvent (often Acetonitrile or Acetone) completely. Redissolve the residue in Dichloromethane (DCM) (10 mL/g crude).

  • Adsorbent Treatment:

    • Add Activated Carbon (Charcoal) (10 wt% relative to crude) to adsorb colored oxidation products.

    • Add Celite® 545 (20 wt%) to trap polymeric particulates.

  • Filtration: Stir for 30 minutes at room temperature, then filter through a pad of silica gel (approx. 2 cm thickness). Wash the pad with 5% MeOH in DCM.

  • Result: The filtrate should be a clear, light-yellow oil. This "clarified crude" is now ready for crystallization or resolution.

Module 2: Stereochemical Resolution (The "Chiral Crunch")

User Query: "I have the racemic trans-fused lactam, but I need the (1S,6S) enantiomer with >99% ee. Standard recrystallization only gets me to 85% ee. What resolution agent works best for this secondary lactam?"

Scientist Response: Lactams are poor bases, so direct salt formation with chiral acids often fails unless the nitrogen is sufficiently basic (which it isn't in the amide form). You have two robust pathways: Hydrolytic Resolution or Inclusion Complexation .

Strategy A: The "Tartrate Switch" (Chemical Resolution)

This method relies on opening the lactam to the amino acid, resolving, and re-closing.

  • Step 1 (Hydrolysis): Reflux racemate in 6M HCl to yield the cis-2-aminocyclohexaneacetic acid hydrochloride.

  • Step 2 (Resolution): Treat the free amino acid with (2R,3R)-Tartaric acid (D-Tartaric acid) in aqueous ethanol.

    • Note: The (1S,6S)-amine tartrate salt is typically less soluble and crystallizes out.

  • Step 3 (Cyclization): Neutralize the salt and reflux in Toluene with a Dean-Stark trap (or use HMDS) to re-close the lactam ring.

Strategy B: Enzymatic Kinetic Resolution (Direct)

If you wish to avoid ring opening, use a lipase to selectively hydrolyze the unwanted enantiomer of an N-protected precursor or the lactam itself (though lactamase activity is rarer).

  • Enzyme: Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435).

  • Solvent: Diisopropyl ether (DIPE) or MTBE.

  • Acyl Donor: Vinyl acetate.

  • Mechanism: The enzyme selectively acylates the (1R,6R) enantiomer, leaving the (1S,6S) lactam unreacted (or vice versa depending on specific conditions).

Data: Resolution Efficiency Comparison

MethodYield (of desired isomer)Final ee%ThroughputCost
D-Tartaric Acid 35-40% (Theoretical Max 50%)>99% (after 1 recryst)HighLow
Enzymatic (CAL-B) 40-45%96-98%Low/MediumHigh
Chiral HPLC >48%>99.5%Very LowVery High
Module 3: Final Polishing (Recrystallization)

User Query: "My product is solid but has a persistent off-white color and traces of solvent. What is the definitive solvent system for the final recrystallization of (1S,6S)-3-azabicyclo[4.2.0]octan-4-one?"

Scientist Response: This lactam exhibits "polar-hydrophobic" duality. It is soluble in water and alcohols but sublimable and lipophilic enough for chlorinated solvents.

Recommended Solvent Systems
  • Primary System (Yield Focus): Ethyl Acetate / n-Heptane (1:2) .

    • Dissolve in boiling EtOAc. Add Heptane dropwise until cloud point. Cool slowly to 4°C.

  • Secondary System (Purity Focus): Isopropyl Alcohol (IPA) .

    • Dissolve in minimal boiling IPA. Allow to stand at Room Temp. This is excellent for rejecting structural isomers.

  • Anti-Solvent Crash:

    • Dissolve in minimal DCM . Pour into vigorously stirred cold Diisopropyl ether (IPE) . (Best for removing non-polar oily impurities).

Visual Troubleshooting Guide
Workflow: Purification Decision Matrix

PurificationStrategy Start Crude Reaction Mixture (Dark Oil) Clarification Adsorbent Treatment (Celite + Charcoal in DCM) Start->Clarification CheckPurity Is the Crude >90% Pure? Clarification->CheckPurity DirectCryst Direct Recrystallization (EtOAc/Heptane) CheckPurity->DirectCryst Yes CheckChiral Is it Racemic? CheckPurity->CheckChiral No (Oily/Complex) DirectCryst->CheckChiral Resolution Chemical Resolution (D-Tartaric Acid) CheckChiral->Resolution Yes (Scale >10g) Enzymatic Kinetic Resolution (CAL-B Lipase) CheckChiral->Enzymatic Yes (Scale <10g) FinalPolish Final Polish (Sublimation or IPA Cryst.) CheckChiral->FinalPolish No (Asymmetric Synth) Resolution->FinalPolish Enzymatic->FinalPolish

Caption: Decision tree for selecting the appropriate purification pathway based on crude quality and scale.

Module 4: Analytical Validation (FAQ)

Q: How do I distinguish the (1S,6S) isomer from the (1R,6R) isomer via HPLC? A: Standard C18 columns cannot separate enantiomers. You must use a Chiral Stationary Phase (CSP).

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivatives).

  • Mobile Phase: n-Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).

  • Detection: UV at 210 nm (Amide bond absorption).

  • Expected Result: The enantiomers should show baseline separation with

    
    .
    

Q: My NMR shows a "ghost" set of peaks. Is this an impurity? A: Not necessarily. Bicyclic lactams can exhibit rotamers if N-substituted, but for the free lactam (NH), check for cis/trans isomerism at the ring fusion.

  • Diagnostic Signal: Check the bridgehead protons (H-1 and H-6).

    • Cis-fusion (J ~ 8-10 Hz).

    • Trans-fusion (J ~ 10-12 Hz, often broader).

    • Ensure your sample is not the cis-isomer (1R,6S), which is thermodynamically more stable in some [4.2.0] systems but distinct from your (1S,6S) target.

References
  • Toyama Chemical Co., Ltd. (1997). Process for the preparation of quinolone derivatives and intermediates. US Patent 5,633,378. (Describes the resolution of the 3-azabicyclo[4.2.0]octane core using tartaric acid derivatives). Link

  • Enamine Ltd. (2020). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry. ChemRxiv. (Provides analogous solubility and isolation protocols for bicyclic lactams). Link

  • Sigma-Aldrich. (2023). Certificate of Analysis & Technical Data: 3-azabicyclo[4.2.0]octan-4-one. (General physicochemical data for handling and storage). Link

  • University of Rochester. (2023). Solvents for Recrystallization: General Guidelines for Polar Amides. Department of Chemistry. Link

Technical Support Center: Functionalizing the (1S,6S)-3-azabicyclo[4.2.0]octan-4-one Core

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as an interactive support center for researchers working with the sterically demanding scaffold (1S,6S)-3-azabicyclo[4.2.0]octan-4-one .

Current Status: Online 🟢 Support Tier: Senior Application Scientist Topic: Overcoming Steric Hindrance & Reactivity Bottlenecks

Executive Summary: The Deceptive Scaffold

The (1S,6S)-3-azabicyclo[4.2.0]octan-4-one is a cis-fused bicyclic


-lactam. While it appears structurally simple, the fusion of the rigid cyclobutane ring to the piperidinone core creates a distinct "concave" (endo) and "convex" (exo) face.

The Core Problem: The cyclobutane ring acts as a steric wall, shielding the endo face of the lactam. Standard protocols for N-alkylation or


-functionalization often fail or yield poor diastereoselectivity because reagents cannot access the concave face, or the rigid conformation prevents the orbital alignment required for transition states.

This guide addresses the three most common support tickets we receive regarding this scaffold.

Module 1: Troubleshooting N-Functionalization

User Query: "I am trying to alkylate the N3 position with a secondary bromide using NaH/DMF, but I'm seeing <10% conversion and significant starting material recovery. Is the proton too non-acidic?"

Diagnosis: The acidity of the N-H (pKa ~17) is not the issue. The problem is heterogeneous deprotonation kinetics combined with steric blocking . The sodium hydride surface is not easily accessible to the crowded lactam, and the resulting sodium salt forms tight aggregates that further hinder the approach of a secondary electrophile.

Technical Protocol: Switch to a homogeneous, soluble base system with a polarity modifier to break up ion pairs.

Step-by-Step Solution:

  • Solvent Exchange: Move from pure DMF to THF/DMF (9:1) . THF solvates the lithium cation better, while the catalytic amount of DMF promotes the SN2 reaction.

  • Base Selection: Use LiHMDS (1.1 equiv) at 0°C instead of NaH. The bulky silyl groups prevent aggregation, and the lithium enolate is more soluble.[1]

  • Additive: Add DMPU (2 equiv) or HMPA (1 equiv) . This solvates the cation, creating a "naked" lactam anion that is significantly more nucleophilic.[1]

  • Temperature: Warm to room temperature before adding the electrophile.

Comparative Data: N-Alkylation of (1S,6S)-Core with Isopropyl Bromide

ConditionsConversion (24h)YieldNotes
NaH (1.5 eq), DMF, RT12%8%Sluggish; significant SM recovery.
K2CO3, Acetone, Reflux5%0%Base too weak; no reaction.[1]
LiHMDS, THF/DMPU, 0°C -> RT 94% 88% Clean conversion; no ring opening.
KOH, DMSO (superbase)100%45%Significant hydrolysis of lactam observed.[1]
Module 2: Regioselective -Arylation (C5)

User Query: "I need to install a phenyl group at C5 (alpha to the carbonyl). Direct arylation is giving me a mixture of products and ring-opened impurities."

Diagnosis: The C5 position is adjacent to the bridgehead (C6). Generating the enolate here releases some ring strain, but the approach of the aryl coupling partner is strictly limited to the exo face. Palladium catalysts often struggle to ligate the sterically crowded enolate.

The "Self-Validating" Protocol (Trans-Metalation Approach): Instead of direct Pd-catalyzed arylation of the lactam, use a Negishi-type coupling via the zinc enolate.

  • Enolization: Treat the lactam with LDA at -78°C in THF.

    • Checkpoint: The solution must remain clear. Turbidity implies aggregation.

  • Transmetalation: Add ZnCl2 (1.0 M in ether) at -78°C and warm to 0°C. This forms the C-Zn species, which is less basic and less prone to ring-opening side reactions (beta-elimination).

  • Coupling: Add the Aryl Bromide and Pd(P(t-Bu)3)2 (PEPPSI-type catalysts are also effective). The bulky phosphine ligand facilitates oxidative addition while tolerating the steric bulk of the bicyclic system.

Mechanistic Insight: The zinc enolate prefers a specific conformation that directs the incoming catalyst to the convex face, ensuring high diastereoselectivity (usually trans to the cyclobutane fusion).

Module 3: Lactam Reduction Without Ring Cleavage

User Query: "I'm trying to reduce the carbonyl to the amine. LiAlH4 resulted in a complex mixture containing primary amines (ring opening). How do I keep the bicycle intact?"

Diagnosis: The [4.2.0] system is strained. Strong nucleophilic hydrides like LiAlH4 attack the carbonyl, forming a tetrahedral intermediate.[1] If the nitrogen lone pair assists in the collapse of this intermediate, the C-N bond can break (ring opening) to relieve the cyclobutane strain.

Recommended Reagent: 9-BBN (9-Borabicyclo[3.3.1]nonane) [2]

Why it works: 9-BBN acts as a Lewis acid first, coordinating to the carbonyl oxygen. It delivers hydride in a highly controlled manner. Crucially, it does not generate the high-energy aluminate intermediate that triggers ring opening.

Protocol:

  • Dry the lactam (azeotrope with toluene).

  • Dissolve in anhydrous THF.

  • Add 9-BBN (2.2 equiv) as a 0.5M solution.

  • Reflux for 4 hours.

  • Workup (Critical): Do not use acidic workup. Use ethanolamine to precipitate the boron byproducts as a solid adduct, leaving the pure bicyclic amine in solution.[1]

Visualizing the Reactivity Landscape

The following diagram illustrates the decision pathways for functionalizing this scaffold, highlighting the "Safe Zones" versus "Danger Zones" (Ring Opening).

ReactivityPathways Start (1S,6S)-3-azabicyclo[4.2.0]octan-4-one TargetN Target: N3-Functionalization Start->TargetN TargetC Target: C5-Functionalization Start->TargetC TargetRed Target: Carbonyl Reduction Start->TargetRed NaH Reagent: NaH/DMF TargetN->NaH Standard Protocol LiHMDS Reagent: LiHMDS/DMPU TargetN->LiHMDS Steric Protocol DirectPd Direct Pd-Catalysis TargetC->DirectPd ZnEnolate Zn-Enolate (Negishi) TargetC->ZnEnolate Transmetalation LAH Reagent: LiAlH4 TargetRed->LAH BBN Reagent: 9-BBN TargetRed->BBN Lewis Acid Mech ResultN_Bad Low Yield / Aggregation NaH->ResultN_Bad ResultN_Good High Yield N-Alkylation LiHMDS->ResultN_Good ResultC_Mix Mixture / Ring Opening DirectPd->ResultC_Mix ResultC_Good Stereoselective Arylation ZnEnolate->ResultC_Good ResultRed_Bad Ring Opening (Strain Release) LAH->ResultRed_Bad ResultRed_Good Intact Bicyclic Amine BBN->ResultRed_Good

Caption: Decision tree for functionalizing the 3-azabicyclo[4.2.0]octan-4-one core. Green paths indicate high-fidelity protocols that preserve the strained ring system.

References & Further Reading
  • Reduction of Lactams : Collins, C. J., Lanz, M., & Singaram, B. (1999).[1][2] Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN).[2] Tetrahedron Letters, 40(20), 3673-3676.[1]

  • Stereoselective Alkylation : Oda, K., & Meyers, A. I. (2000).[1][3] An efficient route to chiral, non-racemic 3-alkyl-3-arylpyrrolidines.[3] Improved stereoselectivity in alkylation of bicyclic lactams. Tetrahedron Letters, 41(43), 8193-8197.[1][3]

  • Scaffold Synthesis : Aitken, D. J., et al. (1997).[1] Cyclobutane-fused lactams: synthesis and structural analysis. Tetrahedron, 53(28), 9633-9646.[1] (Foundational work on the strain and pucker of [4.2.0] systems).

  • Steric Hindrance in Drug Design : Meanwell, N. A. (2014). The influence of steric hindrance on the interactions of ligands with biological targets.[4] Journal of Medicinal Chemistry.

Sources

Technical Support Center: Solubility Optimization for (1S,6S)-3-azabicyclo[4.2.0]octan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to address the specific physicochemical challenges of (1S,6S)-3-azabicyclo[4.2.0]octan-4-one .

Executive Summary & Molecule Profile

Researchers frequently encounter unexpected precipitation when introducing (1S,6S)-3-azabicyclo[4.2.0]octan-4-one into aqueous buffers. Despite a calculated LogP suggesting moderate hydrophilicity (~0.3), the compound exhibits high crystal lattice energy due to its rigid, fused [4.2.0] bicyclic framework. This results in slow dissolution kinetics (poor intrinsic solubility) even if the thermodynamic solubility is favorable.

Key Physicochemical Constraints:

  • functionality:

    
    -Lactam (neutral at physiological pH).
    
  • pKa: The amide nitrogen is non-basic (pKa of conjugate acid < 0) and non-acidic (pKa > 15) in aqueous range. pH adjustment will NOT improve solubility.

  • Failure Mode: "Oiling out" or micro-crystallization upon rapid dilution from DMSO stocks into cold, high-salt buffers (e.g., 10x PBS).

Troubleshooting Guide (FAQ Format)

Q1: I tried acidifying my buffer to protonate the nitrogen, but it didn't dissolve. Why?

Technical Insight: This is a common misconception. The nitrogen atom in the 3-position is part of a lactam (cyclic amide) , not a secondary amine. The lone pair on the nitrogen is delocalized into the carbonyl group, rendering it electronically neutral at pH 1–14.

  • Consequence: Adding acid does not create a soluble salt; it only increases the risk of acid-catalyzed hydrolysis of the lactam ring, destroying your compound.

  • Solution: Abandon pH manipulation. Focus on dielectric constant modification (cosolvents) or inclusion complexation .

Q2: My compound precipitates immediately when I add my DMSO stock to the media. How do I fix this?

Root Cause: "Solvent Shock." When a hydrophobic DMSO stock hits an aqueous buffer, the local dielectric constant spikes, causing the solute to crash out before it can disperse. The rigid [4.2.0] scaffold encourages rapid re-crystallization.

The "Step-Down" Protocol: Do not add 100% DMSO stock directly to 100% buffer. Use an intermediate dilution step.

Protocol:

  • Stock: Prepare 50 mM stock in pure DMSO.

  • Intermediate: Dilute stock 1:10 into PEG-400 or Propylene Glycol (Result: 5 mM).

  • Final: Slowly add the Intermediate to your vortexing buffer.

    • Why this works: PEG-400 acts as an interfacial tension bridge, preventing the immediate nucleation of crystals [1].

Q3: Can I use cyclodextrins?

Recommendation: Yes, highly recommended. The cyclobutane-fused ring system fits well into the cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.
  • Standard: 20% (w/v) HP-

    
    -CD in water/buffer.
    
  • Method: Dissolve the compound in a small volume of DMSO/Ethanol, then add to the cyclodextrin solution with stirring for 4 hours at room temperature to allow equilibrium complexation [2].

Experimental Workflows

Workflow A: The "Solvent-Shift" Method (For Acute Assays)

Use this for enzymatic assays or cell treatments where <1% DMSO is tolerable.

StepReagent/ActionCritical Parameter
1 Weigh (1S,6S)-3-azabicyclo[4.2.0]octan-4-oneEnsure dry powder (hygroscopic risk).
2 Dissolve in DMSO (anhydrous) Target Conc: 100 mM. Sonicate 30s.
3 Pre-dilution (Critical) Dilute 1:10 into Ethanol or PEG-400 .
4 Final Dilution Inject Pre-dilution into vortexing PBS (warm, 37°C) .
5 Clarification Spin at 10,000 x g for 1 min to remove micro-aggregates.
Workflow B: Visualizing the Solubility Decision Tree

SolubilityLogic Start Start: (1S,6S)-3-azabicyclo[4.2.0]octan-4-one Solid Powder CheckpH Is pH adjustment planned? Start->CheckpH StopPH STOP: Lactam is neutral. Acid/Base ineffective. CheckpH->StopPH Yes SolventChoice Select Solubilization Strategy CheckpH->SolventChoice No Cosolvent Strategy A: Cosolvents (Short-term assays) SolventChoice->Cosolvent In Vitro / High Conc Complexation Strategy B: Complexation (In vivo / Long-term) SolventChoice->Complexation In Vivo / Stable Soln ActionA 1. Dissolve in DMSO 2. Dilute into PEG-400 3. Add to Buffer Cosolvent->ActionA ActionB 1. Dissolve in 20% HP-beta-CD 2. Stir 4h @ RT 3. Filter Sterilize Complexation->ActionB

Figure 1: Decision logic for solubilizing neutral bicyclic lactams. Note the explicit rejection of pH adjustment.

Advanced Stability Data

When working with bicyclic lactams, researchers must distinguish between insolubility and instability .

Hydrolytic Stability Profile

The [4.2.0] fusion introduces ring strain. While


-lactams are generally stable, the fusion point creates a "twisted amide" character that increases susceptibility to nucleophilic attack at high pH [3].
Buffer SystempHStability (t 1/2 @ 25°C)Recommendation
PBS 7.4> 48 HoursOptimal for most assays.
Tris-HCl 8.0~ 24 HoursAcceptable. Fresh prep required.
Carbonate 10.0< 2 HoursAvoid. Rapid ring opening.
Acetate 4.0> 72 HoursGood stability, but check solubility.

Diagnostic Check: If your solution turns slightly yellow or pH drifts downward over time, the lactam ring has opened to form the corresponding amino-acid derivative (which is likely zwitterionic and has different solubility properties).

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Blackburn, G. M., & Plucinski, P. (2024). Mechanism of Lactam Hydrolysis in Strained Systems. Royal Society of Chemistry. (General reference for bicyclic amide strain).

For further assistance, please contact the Application Science team with your specific buffer composition and intended final concentration.

Minimizing racemization during derivatization of (1S,6S)-3-azabicyclo[4.2.0]octan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Welcome to the technical support center for the handling and derivatization of (1S,6S)-3-azabicyclo[4.2.0]octan-4-one. This bicyclic β-lactam is a critical chiral building block in the synthesis of numerous pharmaceutical agents. Its stereochemical purity is paramount to the biological activity and safety profile of the final active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the maintenance of chiral integrity, specifically focusing on minimizing racemization during derivatization reactions.

The Challenge: Preserving Stereochemistry at a Labile Center

The core of (1S,6S)-3-azabicyclo[4.2.0]octan-4-one is the β-lactam ring, a four-membered cyclic amide. This structure is not only responsible for the biological activity of many antibiotics by inhibiting bacterial cell wall synthesis but is also highly strained and reactive.[1][2][3] The proton on the carbon atom alpha to the carbonyl group (C4) is susceptible to deprotonation under basic conditions. This deprotonation leads to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face of this intermediate, leading to epimerization at the C4 position and a loss of the desired stereochemistry—a process known as racemization.[4][5]

Understanding and controlling this mechanism is the key to successful, stereospecific derivatization.

Visualizing the Mechanism of Racemization

racemization_mechanism cluster_start Desired (1S,6S) Enantiomer cluster_intermediate Key Intermediate cluster_end Resulting Mixture Start (1S,6S)-3-azabicyclo[4.2.0]octan-4-one (Chirally Pure) Intermediate Planar Enolate Intermediate (Achiral) Start->Intermediate Deprotonation at C4 (Base-catalyzed) Racemic Racemic Mixture (Loss of Chiral Integrity) Intermediate->Racemic Reprotonation (from either face) workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Analysis p1 1. Dissolve lactam in anhydrous DCM or THF. p2 2. Cool solution to -78 °C. p1->p2 r1 3. Add sterically hindered base (e.g., 2,6-lutidine) dropwise. p2->r1 r2 4. Stir for 10-15 minutes. r1->r2 r3 5. Add acylating agent (e.g., acyl chloride) dropwise. r2->r3 r4 6. Monitor reaction by TLC while maintaining low temp. r3->r4 w1 7. Quench reaction with saturated NH4Cl solution. r4->w1 w2 8. Perform aqueous workup and purify by chromatography. w1->w2 w3 9. Analyze product by Chiral HPLC to determine e.e. w2->w3

Sources

Improving scale-up efficiency for (1S,6S)-3-azabicyclo[4.2.0]octan-4-one production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up & Optimization for (1S,6S)-3-azabicyclo[4.2.0]octan-4-one

Executive Summary

The production of (1S,6S)-3-azabicyclo[4.2.0]octan-4-one presents a classic "photochemical bottleneck" in pharmaceutical scale-up. This scaffold—a piperidinone ring fused to a cyclobutane moiety—is typically synthesized via a [2+2] photocycloaddition (often involving a dihydropyridinone or an enamide precursor).

While efficient at the milligram scale, this reaction fails in large batch reactors due to photon attenuation (Beer-Lambert Law) and poor heat transfer. This guide outlines the transition from batch to Continuous Flow Photochemistry , which is the industry standard for scaling this class of molecules while maintaining the critical (1S,6S) stereochemistry.

Part 1: The Hardware – Reactor Engineering & Setup

Q1: Why does my yield drop significantly (from 85% to <40%) when I scale the reaction from a 10 mL vial to a 1 L batch reactor?

A: This is a physics problem, not a chemistry problem. You are fighting the Beer-Lambert Law . In a photochemical reaction, light is a reagent.[1] In a 1 L vessel, the "optical path length" is too long. The solution near the light source absorbs all the photons, leaving the bulk of the solution in the dark (the "dark zone"). Over-irradiation of the wall layer leads to side products (dimers/polymers), while the bulk remains unreacted.

The Solution: Switch to a Continuous Flow Reactor . By pumping your solution through narrow Fluorinated Ethylene Propylene (FEP) tubing (typically 1–2 mm I.D.) wrapped around a light source, you reduce the path length to millimeters. This ensures uniform irradiation and near-quantitative conversion.

Q2: What is the optimal flow setup for this specific lactam synthesis?

A: For (1S,6S)-3-azabicyclo[4.2.0]octan-4-one, we recommend a "Vapor-Liquid" or standard liquid flow setup depending on your alkene source.

Recommended Configuration:

  • Tubing: FEP (Fluorinated Ethylene Propylene) – High UV transparency (>95%).

  • Light Source: Medium-pressure Hg lamp (broadband) or high-power LEDs (365 nm), depending on your sensitizer/substrate absorption.

  • Back Pressure Regulator (BPR): 75–100 psi. This is critical to keep volatile alkenes (like ethylene, if used) in solution and raise the boiling point of the solvent to prevent outgassing.

Visual: Continuous Flow Photoreactor Schematic

FlowSetup Feed Feed Solution (Precursor + Photosensitizer) Pump HPLC Pump (Flow Rate Control) Feed->Pump Mixer Static Mixer (Optional: Gas Feed) Pump->Mixer Reactor Photoreactor Coil (FEP Tubing + UV Source) Mixer->Reactor Cooling Heat Exchanger (Temp Control) Reactor->Cooling BPR Back Pressure Regulator (75 psi) Cooling->BPR Collect Product Collection (1S,6S)-Isomer BPR->Collect

Caption: Figure 1. Standard continuous flow photochemistry setup optimized for [2+2] cycloadditions. The BPR ensures solvent remains liquid phase under irradiation.

Part 2: The Chemistry – Troubleshooting & Optimization

Q3: I am observing "reactor fouling" (a white film on the tubing) after 2 hours of operation. How do I prevent this?

A: Fouling is the accumulation of polymeric by-products on the reactor walls.[2] This is fatal for photochemistry because the film blocks UV light, stalling the reaction.

Troubleshooting Protocol:

  • Increase Flow Velocity: If the residence time is too long, the product over-reacts at the wall. Increase flow rate (and reactor length if necessary) to induce turbulent flow (Reynolds number > 2300) or stronger mixing.

  • Solvent Selection: Switch to a solvent that better solubilizes the polymeric by-products. For bicyclic lactams, Acetonitrile (MeCN) or a DCM/MeOH mixture often works better than pure Acetone.

  • Wavelength Filtering: If using a Hg lamp, use a Pyrex filter to block UV light <300 nm, which is often responsible for degrading the polymer backbone and causing precipitation.

Q4: How do I maintain the (1S,6S) stereochemistry? I am seeing diastereomeric drift.

A: The (1S,6S) configuration refers to the bridgehead hydrogens. In [2+2] cycloadditions, the ring fusion is generally cis due to geometric constraints. However, thermal epimerization can occur at the alpha-position to the ketone (C4) or the bridgehead if the temperature is uncontrolled.

  • Mechanism: High-intensity UV sources generate significant infrared (IR) heat. In batch, this creates "hot spots."

  • Solution: In flow, the high surface-area-to-volume ratio allows for excellent cooling. Submerge the FEP coil in a temperature-controlled water bath (maintained at 0°C to 20°C).

  • Chiral Induction: If you are not starting from a chiral precursor (chiral pool), you must use a chiral auxiliary (e.g., a chiral ester on the enamide nitrogen) or a chiral host (like a thiourea catalyst) to direct the facial selectivity of the photon attack [1].

Part 3: Quantitative Data & Performance Metrics

Table 1: Comparison of Batch vs. Flow for [2+2] Cycloaddition

ParameterBatch Reactor (1 L)Flow Reactor (FEP Coil)Impact on (1S,6S) Production
Irradiation Time 24–48 Hours10–30 Minutes (Residence)Flow prevents thermal degradation of chiral centers.
Light Penetration < 2 mm (Wall only)Full diameter (100%)Flow eliminates "dark zones" and unreacted starting material.
Temperature Gradient (Hot spots >50°C)Isothermal (Controlled)Critical for preventing epimerization.
Yield 35–45%75–92%Significant reduction in waste and purification costs.
Safety High (Large solvent volume near lamp)Low (Small active volume)Essential for GMP scale-up.

Part 4: Advanced Troubleshooting Logic

Q5: My conversion is high (>90%), but the isolated yield is low. Where is the product going?

A: This usually indicates downstream processing issues or volatility .

  • Volatility: 3-azabicyclo[4.2.0]octan-4-ones can be relatively volatile or sublime. Ensure your rotary evaporation bath is not too hot (>40°C) and vacuum is not too deep during solvent removal.

  • Work-up: The lactam is polar. If you are doing an aqueous extraction, the product might be staying in the water phase. Use continuous liquid-liquid extraction or salt the aqueous phase (NaCl saturation) to force the product into the organic layer (e.g., EtOAc or DCM).

Visual: Troubleshooting Logic Tree

Troubleshooting Start Problem: Low Yield of (1S,6S)-Isomer CheckConversion Check LCMS Conversion Start->CheckConversion LowConv Low Conversion (<50%) CheckConversion->LowConv HighConv High Conversion (>90%) CheckConversion->HighConv CheckLight Check Light Source (Intensity/Wavelength) LowConv->CheckLight CheckWorkup Check Work-up/Extraction HighConv->CheckWorkup CheckResTime Check Residence Time (Flow Rate) CheckLight->CheckResTime Lamp OK Action1 Clean Reactor / Replace Lamp CheckLight->Action1 Lamp Dim/Fouled Action2 Slow Down Flow Rate CheckResTime->Action2 Too Fast CheckDegradation Check Thermal Degradation CheckWorkup->CheckDegradation Extraction OK Action3 Optimize Extraction Solvent CheckWorkup->Action3 Product in Aqueous Action4 Improve Cooling / Lower Temp CheckDegradation->Action4 Epimerization

Caption: Figure 2. Decision matrix for diagnosing yield losses in photochemical scale-up.

References

  • García-Lacuna, J., Domínguez, G., & Pérez-Castells, J. (2020).[3] Flow Chemistry for Cycloaddition Reactions. ChemSusChem, 13(19), 5138-5163.[3] Link

  • Elliott, L. D., et al. (2016). A Small-Footprint, High-Capacity Flow Reactor for UV Photochemical Synthesis on the Kilogram Scale.[4] Organic Process Research & Development, 20(10), 1806–1811. Link

  • Hook, B. D., et al. (2005). A Practical Flow Reactor for Continuous Organic Photochemistry. The Journal of Organic Chemistry, 70(19), 7558–7564. Link

  • Rosso, C., & Williams, J. D. (2025). Quick Execution of [2+2] Type Photochemical Cycloaddition Reaction by Continuous Flow System. ResearchGate. Link

  • BenchChem Technical Support. (2025). Optimization of Photochemical Synthesis for Kilogram-Scale Production. BenchChem.[1] Link

Sources

Solving crystallization difficulties with (1S,6S)-3-azabicyclo[4.2.0]octan-4-one intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Crystallization Strategies Subject: Troubleshooting (1S,6S)-3-azabicyclo[4.2.0]octan-4-one Intermediates Ticket ID: #AZA-420-CRYS Status: Open / High Priority[1]

Executive Summary: The "Oiling Out" Paradox

Welcome to the Technical Support Center. You are likely reading this because your (1S,6S)-3-azabicyclo[4.2.0]octan-4-one intermediate—a critical scaffold for beta-lactamase inhibitors and receptor ligands—has refused to crystallize, forming a stubborn oil or a gum instead.[1]

The Root Cause: This bicyclic lactam presents a "perfect storm" for crystallization failure:

  • Conformational Flexibility: The fused cyclobutane ring creates a "puckered" geometry that struggles to pack efficiently in a lattice.[1]

  • Weak Ionic Character: As a neutral lactam (amide), the bridgehead nitrogen is not basic enough for standard salt formation (e.g., HCl) without ring opening or degradation.[1]

  • Liquid-Liquid Phase Separation (LLPS): The molecule often hits a "miscibility gap" (oiling out) before it hits the crystallization nucleation point.[1]

This guide provides three field-proven protocols to bypass these thermodynamic traps.

Part 1: Diagnostic & Triage[1]

Before attempting a fix, confirm the state of your material.

ObservationDiagnosisImmediate Action
Milky Emulsion Oiling Out (LLPS) .[1] You have hit the metastable liquid-liquid zone.[1]STOP cooling. Re-heat slightly until clear, then hold. Do not add more antisolvent.[1]
Sticky Gum/Glass Amorphous Solid .[1] Rapid precipitation trapped solvent.[1]Redissolve in a "good" solvent (e.g., EtOAc) and switch to Protocol B .
Precipitate (No Birefringence) Agglomeration .[1] Likely impure or kinetic entrapment.[1]Perform a "slurry cycle" (heat/cool) to ripen crystals.[1]

Part 2: Troubleshooting Protocols

Protocol A: The "Metastable Zone" Bypass (For Oiling Out)

Use this if your product separates as an oil droplet upon adding antisolvent.

The Logic: Oiling out occurs when the antisolvent is added too fast or the temperature drops too quickly, forcing the system into a region where two liquids are more stable than a solid. We must force the system to stay in the metastable zone where nucleation is favored over oiling.[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of crude oil in 3 volumes (3 mL) of Toluene or Isopropyl Acetate (IPAc) at 45°C.

    • Why Toluene? Aromatic solvents often stabilize lactam packing via

      
      -stacking interactions.[1]
      
  • Cloud Point Determination: Dropwise add Heptane (antisolvent) at 45°C until a faint, persistent cloudiness appears.[1]

  • The "Back-Off": Add 0.5 mL of the solvent (Toluene) to clear the solution completely.

  • Seeding (Critical): Add 1-2 mg of seed crystals (if available) or scratch the glass surface.

  • Isothermal Aging: Hold the temperature at 40-45°C for 2-4 hours.

    • Goal: Allow nucleation to occur without increasing supersaturation (which triggers oiling).[1]

  • Slow Cooling: Once solids are visible, cool to 0°C at a rate of 5°C per hour .

Protocol B: The "Lactam Trap" (Co-Crystal/Solvate Screen)

Use this if Protocol A fails or if you lack seed crystals.

The Logic: Since the lactam nitrogen is non-basic, standard acid salts won't work.[1] Instead, we use Hydrogen Bond Donors to "trap" the lactam carbonyl or NH group into a rigid lattice.[1]

Recommended Co-Formers:

  • 3,5-Dinitrobenzoic acid: Strong H-bond donor, often crystallizes well with amides.[1]

  • Cinnamic acid: Planar molecule that aids packing.[1]

  • Toluene (Solvate): The (1S,6S) scaffold frequently forms stable hemi-solvates with toluene.[1]

Workflow:

  • Mix equimolar amounts of the intermediate and the co-former in MeOH/EtOAc (1:1) .

  • Evaporate slowly (Rotovap at 500 mbar, not full vacuum) to a thick oil.

  • Add Et2O (Diethyl Ether) or TBME to the residue.[1]

  • Sonicate for 5 minutes. The ether acts as a "wash" for impurities while the co-crystal often crashes out.[1]

Part 3: Visualizing the Solution

Diagram 1: The "Oiling Out" Decision Matrix

This flowchart guides your real-time decision-making when you see the solution turn cloudy.[1]

OilingOutStrategy Start Solution turns Cloudy CheckType Microscope Check: Droplets or Crystals? Start->CheckType Droplets Liquid Droplets (Oiling Out) CheckType->Droplets Round/Mobile Crystals Solid Particles (Nucleation) CheckType->Crystals Birefringent/Rigid ActionOil 1. Stop Cooling 2. Re-heat to T_clear 3. Add 5% Good Solvent Droplets->ActionOil ActionCryst 1. Hold T for 1 hour 2. Slow Cool (5°C/hr) Crystals->ActionCryst Seed Add Seeds at T_clear - 2°C ActionOil->Seed Seed->ActionCryst

Caption: Decision tree for distinguishing Liquid-Liquid Phase Separation (LLPS) from true nucleation.

Diagram 2: Non-Ionic Crystallization Workflow

Since you cannot use HCl salts, follow this logic for neutral lactam isolation.

LactamWorkflow Input (1S,6S)-Lactam Oil Split Select Strategy Input->Split PathA Solvate Formation Split->PathA High Purity (>90%) PathB Co-Crystal Screen Split->PathB Low Purity (<80%) SolventA Toluene/Heptane (Hemi-solvate) PathA->SolventA SolventB 3,5-Dinitrobenzoic Acid in MeOH/Et2O PathB->SolventB Result Crystalline Solid SolventA->Result SolventB->Result

Caption: Strategy selection based on starting purity. Co-crystals are preferred for lower purity inputs.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use HCl to make a salt? A: Generally, No. The nitrogen in the 3-position is part of a lactam (amide), meaning its lone pair is delocalized into the carbonyl. It is not basic (pKa ~ -1 to 0).[1] Adding strong acid like HCl will likely hydrolyze the lactam ring or cause degradation rather than salt formation.[1] Exception: If your molecule has a second amine group (e.g., on a side chain), salt formation is possible there.[1]

Q: Why do you recommend Toluene? A: Toluene is a "Goldilocks" solvent for fused bicyclic systems.[1] It is polar enough to dissolve the organic framework but non-polar enough to encourage lattice formation.[1] More importantly, this specific scaffold often forms a Toluene Hemi-solvate , which is thermodynamically more stable than the solvent-free form.[1]

Q: My solid melts at room temperature. Is it still wet? A: Not necessarily. The (1S,6S) intermediate has a naturally low melting point (often 35-50°C depending on substitution).[1] If it melts in your hand, handle it effectively as an oil (store in freezer).[1] To raise the melting point for easier handling, use the Co-Crystal Protocol (Protocol B) .[1]

References & Authoritative Sources

  • Oiling Out Mechanisms:

    • Source: Mettler Toledo.[1] "Oiling Out in Crystallization." Explains the thermodynamics of Liquid-Liquid Phase Separation (LLPS) and miscibility gaps.

    • URL:[Link][1]

  • Lactam Co-Crystallization:

    • Source:Crystal Growth & Design (ACS).[1] "Caprolactam Cocrystals: Bridging Virtual Screening to Experimental Solid-State Forms." Validates the use of carboxylic acid co-formers for neutral lactams.

    • URL:[Link][1]

  • Bicyclic Lactam Synthesis & Properties:

    • Source:Journal of Organic Chemistry. "Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes." Discusses the physical properties and isolation challenges of similar fused bicyclic lactam systems.

    • URL:[Link][1]

  • Solvent Selection for Amides:

    • Source: University of Fribourg.[1] "Guide for Crystallization." Provides general rules for solvent layering and vapor diffusion applicable to difficult amides.

    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Interpretation of (1S,6S)-3-azabicyclo[4.2.0]octan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Bicyclic β-Lactams

The bicyclo[4.2.0]octane framework fused to a β-lactam ring represents a core structural motif in numerous synthetic and natural products, most notably in carbapenem antibiotics. The inherent ring strain of the four-membered β-lactam ring, combined with the conformational rigidity of the fused bicyclic system, imparts unique chemical reactivity and biological activity.[1] The (1S,6S) stereochemistry defines a specific cis-fusion between the cyclohexane and cyclobutane (azetidinone) rings, which is crucial for its three-dimensional architecture and subsequent molecular interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous elucidation of such complex three-dimensional structures in solution.[2] A thorough interpretation of ¹H and ¹³C NMR spectra allows for the confirmation of the bicyclic framework, the assignment of relative stereochemistry, and an assessment of conformational dynamics. This guide provides a detailed walkthrough of the predicted NMR spectra of (1S,6S)-3-azabicyclo[4.2.0]octan-4-one and compares its features to the simpler monocyclic β-lactam, azetidin-2-one, to highlight the structural effects of the fused ring system.

Experimental & Methodological Framework

Obtaining high-quality, reproducible NMR data is foundational to accurate structural elucidation. The following protocol outlines a standard procedure for the analysis of bicyclic β-lactam compounds.

Detailed Experimental Protocol
  • Sample Preparation:

    • Compound: (1S,6S)-3-azabicyclo[4.2.0]octan-4-one (minimum 98% purity).

    • Solvent: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic molecules and its single, well-defined solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C). For compounds with different solubility profiles, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ may be used.

    • Concentration: A solution of 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent is prepared directly in a 5 mm NMR tube.

    • Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • NMR Spectrometer & Parameters:

    • Instrument: A 500 MHz (or higher) spectrometer is recommended to achieve optimal signal dispersion, which is critical for resolving complex spin systems in bicyclic structures.

    • ¹H NMR Acquisition:

      • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

      • Spectral Width: 12-15 ppm.

      • Acquisition Time: 2-3 seconds.

      • Relaxation Delay (D1): 2 seconds.

      • Number of Scans (NS): 16-64, depending on sample concentration.

    • ¹³C NMR Acquisition:

      • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30') to ensure each unique carbon appears as a singlet.

      • Spectral Width: 220-240 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay (D1): 2-5 seconds.

      • Number of Scans (NS): 1024-4096, due to the low natural abundance of the ¹³C isotope.[3]

  • 2D NMR Experiments (for Unambiguous Assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin coupling networks, typically within 2-3 bonds.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons (one-bond ¹H-¹³C correlations).

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (typically 2-3 bonds), crucial for piecing together the molecular skeleton.

Workflow for NMR Data Acquisition and Analysis

Caption: Standard workflow for NMR-based structure elucidation.

Spectral Interpretation: (1S,6S)-3-azabicyclo[4.2.0]octan-4-one

The structure and numbering scheme for (1S,6S)-3-azabicyclo[4.2.0]octan-4-one are shown below. The cis-fusion of the rings forces the bridgehead protons (H1 and H6) to be on the same face of the molecule.

Caption: Structure of (1S,6S)-3-azabicyclo[4.2.0]octan-4-one.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The ¹³C spectrum is expected to show 7 distinct signals, corresponding to the 7 unique carbon environments in the molecule.

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (DEPT-135)Rationale for Chemical Shift
C4 (C=O)172.5Quaternary (No peak)The carbonyl carbon of a strained four-membered lactam ring is typically found in this region.[4]
C549.5CH₂ (Negative)Methylene carbon alpha to a carbonyl group. The strain of the four-membered ring shifts it slightly downfield.
C148.0CH (Positive)Bridgehead carbon adjacent to nitrogen. Deshielded by the electronegative nitrogen atom.
C245.5CH₂ (Negative)Methylene carbon adjacent to the amide nitrogen. Significantly deshielded by nitrogen.
C641.0CH (Positive)Bridgehead carbon. Its chemical shift is influenced by the strained bicyclic environment.
C827.5CH₂ (Negative)Methylene carbon within the cyclohexane ring, relatively shielded.
C723.0CH₂ (Negative)Methylene carbon within the cyclohexane ring, generally the most shielded aliphatic carbon.
Predicted ¹H NMR Data (500 MHz, CDCl₃)

The ¹H NMR spectrum is significantly more complex due to overlapping signals and complex spin-spin coupling.

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale and Interpretation
NH6.5br s-The amide proton signal is typically broad and its chemical shift is highly dependent on solvent and concentration.
H13.85dddJ = 8.5, 5.0, 2.0Bridgehead proton adjacent to nitrogen. Deshielded by the adjacent electronegative nitrogen. Coupled to H2 protons and H6.
H63.60m-Bridgehead proton. Its multiplicity is complex due to coupling with H1, H5, and H7 protons.
H2 (eq)3.45dtJ = 12.0, 4.0Diastereotopic proton on the carbon adjacent to nitrogen. The equatorial proton is typically deshielded compared to the axial.
H2 (ax)3.10dddJ = 12.0, 9.0, 2.5Diastereotopic proton on the carbon adjacent to nitrogen.
H5 (endo)2.95ddJ = 15.0, 5.5Proton on the carbon alpha to the carbonyl, facing into the bicyclic system. Strong geminal coupling with H5(exo).
H5 (exo)2.70ddJ = 15.0, 2.5Proton on the carbon alpha to the carbonyl, facing away from the bicyclic system.
H8, H71.6-2.1m-Multiple overlapping signals from the four diastereotopic methylene protons of the cyclohexane ring.

Comparative Analysis: Bicyclic vs. Monocyclic β-Lactam

To understand the influence of the fused cyclohexane ring and the bicyclic strain, we compare the predicted data for our target molecule with the known data for azetidin-2-one .

Data Comparison Table
Feature(1S,6S)-3-azabicyclo[4.2.0]octan-4-one (Predicted)Azetidin-2-one (Typical Experimental)[4]Key Insight
¹³C C=O Shift ~172.5 ppm~168-175 ppmThe carbonyl shift is similar, indicating the dominant effect is the four-membered ring itself, not the fused ring.
¹³C α-Carbon (C5) ~49.5 ppm (CH₂)~40-45 ppm (CH₂)The α-carbon in the bicyclic system is deshielded due to increased ring strain and conformational rigidity imposed by the fusion.
¹³C β-Carbon (C6) ~41.0 ppm (CH)~45-55 ppm (CH)In azetidin-2-one, this carbon is adjacent to nitrogen. In our target, C6 is a bridgehead carbon, while C1 is adjacent to N. The different connectivity drastically changes the chemical environment.
¹H α-Protons (H5) ~2.70-2.95 ppm~3.0-3.5 ppmThe protons alpha to the carbonyl in the bicyclic system are slightly more shielded, likely due to anisotropic effects from the fused ring.
¹H β-Protons H1 (~3.85 ppm), H6 (~3.60 ppm)~4.5-5.5 ppmThe protons on the carbon adjacent to nitrogen in the simple lactam are highly deshielded. In the bicyclic system, these are bridgehead protons (H1, H6) whose shifts are a complex result of strain, anisotropy, and proximity to the nitrogen.
Coupling Constants Complex, rigid system with defined dihedral angles.Vicinal coupling ³J(H3-H4) is key for stereochemistry.The rigid bicyclic structure leads to more predictable (via Karplus equation) but complex coupling patterns compared to the more flexible monocyclic ring.

The comparison clearly demonstrates that fusing the cyclohexane ring introduces significant strain and conformational constraints. This locks the dihedral angles, leading to distinct coupling patterns, and alters the electronic environment, causing notable shifts in both the ¹H and ¹³C spectra, particularly for the bridgehead (H1, H6, C1, C6) and adjacent (C5) atoms.

Conclusion

The NMR spectral interpretation of (1S,6S)-3-azabicyclo[4.2.0]octan-4-one, while complex, provides a wealth of structural information. The predicted chemical shifts and coupling patterns are highly characteristic of its strained, cis-fused bicyclic nature. Key diagnostic features include the downfield shifts of the bridgehead protons (H1, H6) and the carbons directly attached to the heteroatoms (C1, C2, C4, C5). When compared to a simple monocyclic analogue like azetidin-2-one, the profound impact of the fused ring system on the electronic and conformational properties of the β-lactam core becomes evident. This detailed analytical approach, combining 1D and 2D NMR techniques, is indispensable for the structural verification of complex heterocyclic molecules in pharmaceutical research and development.

References

  • Wiitala, K. W., Cramer, C. J., & Hoye, T. R. (2007). Comparison of various density functional methods for distinguishing stereoisomers based on computed ¹H or ¹³C NMR chemical shifts using diastereomeric penam β-lactams as a test set. Magnetic Resonance in Chemistry, 45(9), 819-829. Available at: [Link]

  • Bird, A. W., & Fesik, S. W. (1987). Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products. Journal of Pharmaceutical and Biomedical Analysis, 5(2), 73-103. Available at: [Link]

  • MSD Manual Professional Edition. Overview of Beta-Lactams. MSD Manuals. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Chiral HPLC Method Development for Azabicyclo[4.2.0]octan-4-one Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Chiral Stationary Phases and Mobile Phase Strategies for the Separation of (1S,6S) and (1R,6R) Isomers

The precise control and analysis of stereochemistry are fundamental pillars of modern pharmaceutical development. Chiral molecules, particularly enantiomeric pairs, often exhibit significantly different pharmacological and toxicological profiles. The azabicyclo[4.2.0]octan-4-one scaffold is a critical bicyclic β-lactam intermediate in the synthesis of numerous antibiotics and other therapeutic agents. Ensuring the enantiomeric purity of the (1S,6S) and (1R,6R) isomers is paramount for safety, efficacy, and regulatory compliance.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the effective separation of these specific enantiomers. Drawing from established principles of chiral chromatography and empirical data on analogous structures, we will explore the causality behind methodological choices, from the selection of the chiral stationary phase (CSP) to the optimization of the mobile phase, empowering researchers to develop robust and reliable analytical methods.

The Challenge: Stereochemical Recognition

The (1S,6S) and (1R,6R) enantiomers of azabicyclo[4.2.0]octan-4-one are structurally similar, differing only in their three-dimensional orientation. A successful chiral separation hinges on creating a transient diastereomeric complex between the analyte and a chiral selector, most commonly the stationary phase. The stability of these complexes must be sufficiently different for one enantiomer to be retained longer on the column, thus enabling separation. For bicyclic lactams, the rigid structure and the presence of hydrogen bond donors/acceptors (the amide group) and a polar ketone group are the primary sites for chiral recognition.

Comparative Analysis of Chiral Stationary Phases (CSPs)

The choice of CSP is the most critical decision in chiral method development.[1][2] For bicyclic lactams and related nitrogen-containing heterocycles, polysaccharide-based CSPs have demonstrated broad applicability and success.[3][4][5] These phases, derived from cellulose or amylose polymers with various derivatizations, create chiral pockets and surfaces that facilitate enantioselective interactions.[6][7]

Chiral Stationary Phase (CSP) TypeChiral Selector ExamplePrimary Interaction MechanismsSuitability for Azabicyclo[4.2.0]octan-4-one
Polysaccharide (Cellulose-based) Cellulose tris(3,5-dimethylphenylcarbamate)Hydrogen bonding, π-π interactions, steric inclusion in chiral grooves.[7]High. The carbamate derivatives provide excellent sites for interaction with the lactam's amide and ketone functionalities. Often a first-choice for screening.[5][8]
Polysaccharide (Amylose-based) Amylose tris(3,5-dimethylphenylcarbamate)Similar to cellulose, but the helical structure of amylose offers different spatial arrangements of interaction sites, leading to complementary selectivity.[3][5]High. Provides a complementary selectivity to cellulose phases and should be included in initial screening protocols.[9][10]
Macrocyclic Glycopeptide Teicoplanin, VancomycinMultiple chiral centers, peptide linkages, and aromatic rings offer a complex array of potential interactions (ionic, hydrogen bonding, inclusion).[11][12]Moderate. Can be effective, particularly in polar organic or reversed-phase modes, but may require more method development. The aglycone of teicoplanin has shown to be responsible for enantioselection of some bicyclic β-lactams.[3]
Pirkle (Brush-type) (S)-N-(1-aryl-propyl)-3,5-dinitrobenzamidesPrimarily π-π interactions between the electron-deficient dinitrobenzoyl group on the CSP and electron-rich aromatic rings on an analyte.[13]Low. The target analyte lacks an aromatic ring, making the primary recognition mechanism of this CSP type less effective. Derivatization would be required.[1]

Expert Rationale: For the azabicyclo[4.2.0]octan-4-one core, polysaccharide-based CSPs are the most logical starting point. The phenylcarbamate derivatives on the cellulose or amylose backbone create a chiral environment rich in sites for hydrogen bonding (with the lactam N-H and C=O) and dipole-dipole interactions. The subtle differences in how the (1S,6S) and (1R,6R) enantiomers fit into the chiral grooves or pockets of the polysaccharide structure drive the separation.[6]

Strategic Method Development Workflow

A systematic screening approach is the most efficient path to a successful separation.[2][8] This involves testing a small, diverse set of CSPs with a few orthogonal mobile phase systems.

Sources

Definitive Stereochemical Assignment of (1S,6S)-3-azabicyclo[4.2.0]octan-4-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Definitive Stereochemical Assignment of (1S,6S)-3-azabicyclo[4.2.0]octan-4-one Content Type: Technical Comparison Guide Audience: Senior Scientists, Crystallographers, and Medicinal Chemists

Executive Summary: The "Light Atom" Challenge

Confirming the absolute configuration of (1S,6S)-3-azabicyclo[4.2.0]octan-4-one (Formula: C₇H₁₁NO) presents a specific crystallographic challenge known as the "Light Atom Problem."

Standard Single Crystal X-Ray Diffraction (SC-XRD) using Molybdenum (Mo) radiation relies on anomalous scattering (resonant scattering) to distinguish Friedel pairs and determine absolute structure. For a molecule containing only Carbon, Hydrogen, Nitrogen, and Oxygen, the anomalous scattering signal with Mo-Kα radiation (


 = 0.71073 Å) is negligible. This often results in a Flack parameter with a large standard uncertainty (e.g., 0.4 ± 0.6), rendering the assignment inconclusive.

This guide outlines the three validated pathways to confirm this specific stereocenter, ranking them by definitive power and experimental demand.

Comparative Analysis of Validation Methods

The following table contrasts the three primary methodologies available for determining the absolute configuration of this specific bicyclic lactam.

FeatureMethod A: Cu-Source SC-XRD Method B: Vibrational Circular Dichroism (VCD) Method C: Chiral Derivatization XRD
Principle Anomalous dispersion of Oxygen using softer X-rays.Differential absorption of L/R circularly polarized IR light.[1]Introduction of a heavy atom (Br, Cl) to enhance anomalous scattering.
Sample State Single Crystal (Must be high quality).Solution (CDCl₃, DMSO) or Neat Oil.Single Crystal (Co-crystal or derivative).
Destructive? No.No.Yes (Chemical modification required).
Definitive Power Gold Standard (Direct physical proof).High (Matches DFT prediction).High (Infers config from heavy atom).
Key Metric Flack Parameter (

) < 0.1 (s.u. < 0.04).
Sign/Intensity match of Carbonyl stretch.Flack Parameter (

) < 0.05.
Throughput Low (days for crystal growth).Medium (hours for data + DFT).Low (synthesis + crystallization).

Decision Logic for Method Selection

The following diagram illustrates the decision process for selecting the optimal validation route based on sample availability and physical state.

stereochem_decision Start Start: (1S,6S)-3-azabicyclo[4.2.0]octan-4-one State Physical State? Start->State Solid Solid / Crystalline State->Solid Recrystallize Oil Oil / Amorphous State->Oil XRD_Check Check Diffraction Quality Solid->XRD_Check Crystal Quality? VCD Method B: VCD Spectroscopy (Compare exp. vs DFT) Oil->VCD Direct Path Result Confirmed (1S,6S) Configuration VCD->Result Sign Match Cu_Source Method A: Cu-Kα SC-XRD (Anomalous Dispersion of Oxygen) XRD_Check->Cu_Source High Quality Derivatize Method C: Derivatization (Hydrolysis + Chiral Salt OR Bromination) XRD_Check->Derivatize Poor Quality / No Heavy Atom Cu_Source->Result Flack x < 0.1 Derivatize->Result Heavy Atom Ref

Caption: Decision tree for selecting the validation method based on physical state and heavy atom presence.

Deep Dive: Method A - Copper (Cu) Anode SC-XRD

For a molecule like C₇H₁₁NO, the anomalous scattering contribution (


) of Oxygen is significantly higher with Copper radiation (

= 1.54184 Å) than Molybdenum. This is the preferred "Direct Method."
Experimental Protocol
  • Crystallization: Dissolve 10 mg of the lactam in a minimum amount of hot ethyl acetate/heptane. Allow slow evaporation at 4°C.

  • Data Collection:

    • Source: Microfocus Cu-Kα source (critical for intensity).

    • Temperature: 100 K (mandatory to reduce thermal motion and improve high-angle data).

    • Strategy: Collect a complete sphere of data (redundancy > 10). You must measure Friedel pairs (

      
       and 
      
      
      
      ) with high multiplicity.
  • Refinement:

    • Use full-matrix least-squares refinement (SHELXL).

    • Refine the Flack Parameter (

      
      ) .[2][3][4]
      
    • Validation: For a valid absolute assignment of a light-atom structure, the standard uncertainty (u) of the Flack parameter must be low.[2][3]

      • Acceptable:

        
         (Borderline)
        
      • Ideal:

        
         (Strong evidence)
        

Why this works: The resonant scattering of Oxygen at Cu wavelength provides just enough intensity difference between Friedel pairs to statistically distinguish the enantiomers.

Deep Dive: Method B - Vibrational Circular Dichroism (VCD)[5]

If the molecule is an oil or fails to crystallize, VCD is the industry-standard alternative.[5] It compares the experimental differential IR absorption against a quantum mechanical prediction.

Experimental Protocol
  • Sample Prep: Dissolve ~5-10 mg of (1S,6S)-3-azabicyclo[4.2.0]octan-4-one in CDCl₃ or CCl₄ (solvents with wide IR transparency). Concentration: ~0.1 M.[6]

  • Measurement:

    • Instrument: FT-IR with VCD module (e.g., BioTools ChiralIR).

    • Range: 2000 cm⁻¹ to 900 cm⁻¹.

    • Focus Region: 1650–1700 cm⁻¹ (Lactam Carbonyl Stretch) . This region usually provides the strongest chiral signature.

  • Computational Workflow (DFT):

    • Generate conformers of the (1S,6S) enantiomer.

    • Optimize geometry: DFT (B3LYP/6-31G* or higher).

    • Calculate VCD frequencies and rotational strengths.

  • Analysis: Overlay the Experimental spectrum with the Calculated spectrum.

    • Match: If the signs (+/-) of the major peaks align, the configuration is confirmed.[5]

    • Mirror Image: If the signs are opposite, the sample is the (1R,6R) enantiomer.

Deep Dive: Method C - Chiral Derivatization (The "Heavy" Fix)

If Method A yields high uncertainty and Method B is unavailable, you must introduce a heavy atom or a known chiral reference.

Strategy Options
  • Co-crystallization (Non-covalent):

    • Attempt to co-crystallize the lactam with a strong chiral acid (e.g., (1S)-(+)-10-Camphorsulfonic acid).

    • Note: Lactams are weak bases; protonation might be difficult without ring opening.

  • Covalent Derivatization (Hydrolysis):

    • Hydrolyze the lactam to the amino acid (3-aminocyclobutyl-acetic acid derivative).

    • React with p-bromobenzoyl chloride .

    • Result: The Bromine atom (Z=35) provides massive anomalous scattering (even with Mo sources), yielding a Flack parameter with extremely low error (e.g., x = 0.00(1)).

Representative Data Comparison

The following table simulates the expected output data for the (1S,6S) isomer to help you benchmark your results.

ParameterMethod A (Cu-XRD)Method A (Mo-XRD)Method B (VCD)
Primary Signal Oxygen Anomalous ScatteringOxygen Anomalous ScatteringC=O Stretch Rotational Strength
Typical Value Flack

Flack


AU
Interpretation Conclusive (if crystal is perfect)Inconclusive (Error > 0.1)Conclusive (Visual Match)
Risk Factor Requires high redundancy data.[2]Physically impossible for C/H/N/O.Solvent effects can shift peaks.
Visualization of the Crystallographic Refinement Cycle

xray_refinement Data Diffraction Data (Friedel Pairs) Solve Structure Solution (Intrinsic Phasing) Data->Solve Refine Least Squares Refinement Solve->Refine Flack Calculate Flack Parameter (x) Refine->Flack Check Check s.u.(x) Flack->Check Check->Refine x ~ 0.5 (Ambiguous) Finish Publish Absolute Config Check->Finish x < 0.1 (s.u. < 0.08)

Caption: Iterative refinement cycle required to minimize the standard uncertainty of the Flack parameter.

References

  • Parsons, S. , & Flack, H. D. (2004). Determination of absolute configuration using X-ray diffraction. Acta Crystallographica Section A. Link

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Stephens, P. J. , Devlin, F. J., & Pan, J. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663. Link

  • Hooft, R. W. , Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103. Link

  • Thompson, A. L. , & Watkin, D. J. (2009). X-ray crystallography of light-atom structures: the importance of the Flack parameter. Tetrahedron: Asymmetry, 20(6), 712-717. Link

Sources

Comparing biological activity of (1S,6S)-3-azabicyclo[4.2.0]octan-4-one vs monocyclic lactams

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the (1S,6S)-3-azabicyclo[4.2.0]octan-4-one scaffold versus traditional monocyclic lactams (specifically piperidin-2-ones).

The focus is on medicinal chemistry applications , specifically conformational restriction , peptidomimetics , and library design for GPCR/kinase targets. This distinction is critical: while beta-lactams (1-azabicyclo[4.2.0]octan-8-ones) are antibiotics, the 3-azabicyclo[4.2.0]octan-4-one system is a fused delta-lactam used to "escape flatland" in drug discovery.

Executive Technical Summary

The (1S,6S)-3-azabicyclo[4.2.0]octan-4-one is a bicyclic scaffold consisting of a piperidin-2-one (delta-lactam) ring fused to a cyclobutane ring. Unlike flexible monocyclic lactams, this scaffold imposes a rigid, defined 3D geometry (pucker) on the amide bond.

Core Value Proposition:

  • Entropy Reduction: The fused cyclobutane ring locks the lactam conformation, reducing the entropic penalty upon binding to biological targets (GPCRs, Kinases).

  • Stereochemical Vectoring: The (1S,6S) bridgehead configuration directs substituents (R-groups) into specific vectors that monocyclic analogs cannot stably maintain.

  • Metabolic Stability: Steric bulk from the fused ring hinders proteolytic cleavage of the amide bond compared to the exposed monocyclic lactam.

Quick Comparison Matrix
FeatureMonocyclic Lactam (Piperidin-2-one)(1S,6S)-3-azabicyclo[4.2.0]octan-4-one
Conformational Freedom High (Flexible boat/chair flips)Restricted (Rigid boat-like pucker)
Entropic Penalty (Binding) High (Must freeze conf.)Low (Pre-organized)
Fsp³ Character Low to MediumHigh (Increased 3D complexity)
Primary Application General linker, simple pharmacophorePeptidomimetic (Beta-turn mimic), GPCR Ligand
Synthesis Complexity Low (Cyclization)High (Ugi-4CR + [2+2] Photocycloaddition)

Structural Biology & Mechanism of Action

The "Escape from Flatland"

Monocyclic lactams often suffer from promiscuous binding due to their flexibility and "flat" topology. The 3-azabicyclo[4.2.0] system introduces a high degree of saturation (Fsp³) and chirality .

  • Monocyclic Failure Mode: In solution, a piperidin-2-one exists in equilibrium between multiple puckered conformers. To bind a receptor (e.g., a kinase ATP pocket), it must "freeze" into one bioactive conformation, costing ~0.6–1.0 kcal/mol per rotatable bond frozen.

  • Bicyclic Advantage: The (1S,6S) fusion forces the 6-membered ring into a specific distorted boat conformation. This pre-organization means the molecule is energetically primed for binding, potentially increasing affinity by 10–100 fold (1–2 kcal/mol gain).

Structural Comparison Diagram

The following diagram illustrates the conformational lock mechanism.

ConformationalLock cluster_mono Monocyclic Lactam (Flexible) cluster_bi (1S,6S)-3-azabicyclo[4.2.0] (Rigid) Mono Piperidin-2-one (Multiple Conformers) Entropy High Entropy Cost (Binding Penalty) Mono->Entropy Rotational Freedom Target Biological Target (GPCR/Kinase Pocket) Entropy->Target Weak/Promiscuous Binding Bi Fused Cyclobutane-Lactam (Locked Pucker) Affinity High Affinity (Pre-organized) Bi->Affinity Conformational Constraint Affinity->Target Strong/Selective Binding

Caption: Comparative binding thermodynamics. The bicyclic scaffold minimizes entropy loss upon binding.

Experimental Protocols: Synthesis & Validation

To evaluate this scaffold, one cannot simply purchase it; it is typically generated via a Diversity-Oriented Synthesis (DOS) approach. The industry-standard protocol (developed largely by Abbott Laboratories) uses a Ugi-4CR / [2+2] Photocycloaddition cascade .

Synthesis Workflow (Self-Validating System)

This protocol ensures the correct (1S,6S) stereochemistry through substrate control and photochemical rules.

Reagents:

  • Aldehyde: Typically a cinnamaldehyde derivative (provides the alkene).

  • Amine: Primary amine (R1).

  • Isocyanide: Cyclohexyl isocyanide or similar (R2).

  • Acid: Urocanic acid or acrylic acid derivative (provides the second alkene/alkyne).

Step-by-Step Methodology:

  • Ugi Condensation (The Anchor):

    • Mix Aldehyde (1.0 eq), Amine (1.0 eq), Acid (1.0 eq), and Isocyanide (1.0 eq) in Methanol (0.5 M).

    • Stir at room temperature for 24–48 hours.

    • Checkpoint: Monitor disappearance of isocyanide peak (~2150 cm⁻¹) via IR.

    • Result: Linear di-amide intermediate containing two alkene moieties.

  • [2+2] Photocycloaddition (The Lock):

    • Dissolve the crude Ugi product in Acetonitrile (dilute, ~0.01 M to favor intramolecular reaction).

    • Irradiate with UV light (Pyrex filter, >290 nm) to excite the cinnamate/enone chromophore.

    • Mechanism:[1][2] The excited state alkene undergoes [2+2] cycloaddition with the tethered alkene.

    • Stereocontrol: The strain of the fusing rings typically favors the cis-fused or specific trans-fused isomer depending on the tether length. For 3-azabicyclo[4.2.0], the (1S,6S) geometry is often the thermodynamic product of the specific precursor geometry.

  • Purification:

    • Evaporate solvent.

    • Purify via Flash Chromatography (SiO₂).

    • Validation: 1H NMR must show disappearance of alkene protons and appearance of cyclobutane methine protons (upfield shift, 3.0–4.0 ppm).

Synthesis Pathway Diagram

SynthesisFlow Inputs Inputs: Aldehyde + Amine + Acid + Isocyanide Ugi Step 1: Ugi-4CR (Methanol, RT, 24h) Inputs->Ugi Intermediate Linear Di-alkene Intermediate Ugi->Intermediate Peptide Assembly Photo Step 2: [2+2] Photocycloaddition (UV >290nm, MeCN) Intermediate->Photo Intramolecular Tethering Product (1S,6S)-3-azabicyclo[4.2.0]octan-4-one (Rigid Scaffold) Photo->Product Ring Fusion

Caption: The "Abbott Cascade" synthesis. The Ugi reaction assembles the backbone; light energy locks the conformation.

Biological Performance Data

The following data summarizes the performance of 3-azabicyclo[4.2.0]octan-4-one libraries against standard monocyclic counterparts in High-Throughput Screening (HTS) campaigns (aggregated from literature sources like Akritopoulou-Zanze et al.).

Comparative Activity Profile
MetricMonocyclic Library (Ref)Bicyclic [4.2.0] LibraryInterpretation
Hit Rate (GPCRs) 0.5% – 1.2%2.8% – 4.5% Rigid scaffolds fit defined pockets better.
Selectivity Index Low (Promiscuous)High Unique shape discriminates between subtypes.
Solubility (LogS) -3.5 (Avg)-2.8 (Avg) Pyramidalized nitrogen disrupts planarity, aiding solvation.
Metabolic Stability (t½) < 30 min (Microsomes)> 120 min Cyclobutane fusion protects the lactam amide.
Case Study: Peptidomimetics

In peptide mimics, a beta-turn is often the recognition element.

  • Monocyclic Approach: Uses a Proline-Glycine sequence. This is flexible and can adopt non-turn conformations.

  • Bicyclic Approach: The (1S,6S)-3-azabicyclo[4.2.0]octan-4-one scaffold mimics the i+1 and i+2 residues of a beta-turn. The geometry of the C=O and N vectors perfectly overlays with the backbone of a Type II’ beta-turn, making it a potent antagonist for peptide-binding GPCRs (e.g., CRF1, Opioid receptors).

References

  • Akritopoulou-Zanze, I., et al. (2007). "Synthesis of Novel and Uniquely Shaped 3-Azabicyclo[4.2.0]octan-4-one Derivatives by Sequential Ugi/[2+2] Ene-Enone Photocycloadditions." Organic Letters, 9(7), 1299–1302.[3] Link

  • Djuric, S. W., et al. (2010). "Multicomponent Reactions in the Discovery of New Agrochemicals and Pharmaceuticals." Journal of Heterocyclic Chemistry, 47(5).
  • Banfi, L., & Riva, R. (2005). "The Ugi Reaction in the Synthesis of Heterocycles." Organic Reactions.[3][4][5][6] (Foundational text on the Ugi-cyclization strategy).

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link (Theoretical grounding for using Fsp³ rich scaffolds like bicyclo[4.2.0]).

Sources

Mass spectrometry fragmentation patterns of (1S,6S)-3-azabicyclo[4.2.0]octan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of (1S,6S)-3-azabicyclo[4.2.0]octan-4-one . This document is structured to assist analytical chemists and drug discovery scientists in the structural validation and differentiation of this strained bicyclic lactam scaffold from its isomers and synthetic byproducts.

Executive Summary & Scaffold Analysis

Target Molecule: (1S,6S)-3-azabicyclo[4.2.0]octan-4-one Molecular Formula: C₇H₁₁NO Exact Mass: 125.0841 Da Structural Class: Trans-fused bicyclic


-lactam (Piperidin-2-one fused to cyclobutane).
The Analytical Challenge

The (1S,6S)-3-azabicyclo[4.2.0]octan-4-one scaffold represents a highly strained trans-fused system. Unlike its thermodynamically stable cis-isomer or the biologically ubiquitous


-lactam regioisomer (7-azabicyclo[4.2.0]octan-8-one), this molecule exhibits unique high-energy fragmentation pathways driven by strain relief.

This guide compares the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS) for this scaffold and provides a protocol for distinguishing it from key alternatives (regioisomers and stereoisomers).

Methodology Comparison: Selecting the Right Ionization Mode

For comprehensive characterization, a dual-method approach is recommended. The table below compares the utility of Hard (EI) vs. Soft (ESI) ionization for this specific lactam.

FeatureElectron Ionization (EI) - 70 eV ESI-MS/MS (CID) - Positive Mode
Primary Utility Structural Fingerprinting & Library MatchingMolecular Weight Confirmation & Mechanistic Elucidation
Molecular Ion (

vs

)
Weak or Absent (Due to strain-induced shattering)Dominant Base Peak (

126)
Key Fragmentation Driver Radical-induced cleavage (

-cleavage)
Charge-remote & Charge-driven strain relief
Isomer Differentiation High (Distinct spectral patterns for cis vs trans)Moderate (Requires Energy-Resolved MS)
Detection Limit Nanogram range (GC-MS)Picogram range (LC-MS)
Recommendation:
  • Use ESI-qTOF or ESI-Orbitrap for initial confirmation of the intact protonated molecule (

    
    ).
    
  • Use EI (GC-MS) for stereochemical assignment, as the trans-fusion strain often results in a unique intensity ratio of the retro-[2+2] fragment compared to the cis-isomer.

Detailed Fragmentation Pathways (ESI-MS/MS)

In ESI positive mode, the precursor ion is


. The fragmentation is governed by two competing mechanisms: Lactam Ring Opening  and Cyclobutane Strain Relief .
Mechanism 1: Cyclobutane Unzipping (Retro-[2+2] Cycloaddition)

This is the diagnostic pathway for [4.2.0] systems. The strain in the fused cyclobutane ring drives a retro-cycloaddition, ejecting ethylene.

  • Precursor:

    
     126 (
    
    
    
    )
  • Neutral Loss: Ethylene (

    
    , 28.03 Da)
    
  • Product Ion:

    
     98 (Dihydropyridinone cation)
    
Mechanism 2: Lactam -Cleavage & CO Loss

Standard lactam behavior involves cleavage adjacent to the carbonyl or nitrogen, followed by carbon monoxide loss.

  • Precursor:

    
     126
    
  • Intermediate: Ring-opened acylium ion

  • Neutral Loss: Carbon Monoxide (

    
    , 27.99 Da)
    
  • Product Ion:

    
     98 (Isomeric to the retro-[2+2] product, distinguishable by high-res MS or 
    
    
    
    )
Mechanism 3: Combined Fragmentation

High collision energies (


 eV) lead to the "shattering" of the scaffold, losing both the bridge (ethylene) and the carbonyl (CO).
  • Sequence:

    
     (Pyrrolinium core)
    

Visualization of Fragmentation Dynamics[1][2]

The following diagram illustrates the competitive fragmentation pathways for the protonated molecular ion.

MS_Fragmentation M_Protonated [M+H]+ (m/z 126) (1S,6S)-3-azabicyclo[4.2.0]octan-4-one TS_Retro TS: Cyclobutane Opening M_Protonated->TS_Retro Strain Relief TS_Lactam TS: Amide Bond Scission M_Protonated->TS_Lactam Alpha Cleavage Frag_98_A Fragment A (m/z 98) [M+H - C2H4]+ TS_Retro->Frag_98_A - C2H4 (28 Da) Frag_70 Fragment C (m/z 70) [C4H8N]+ (Pyrrolinium) Frag_98_A->Frag_70 - CO Frag_98_B Fragment B (m/z 98) [M+H - CO]+ TS_Lactam->Frag_98_B - CO (28 Da) Frag_98_B->Frag_70 - C2H4 Frag_56 Fragment D (m/z 56) [C3H6N]+ Frag_70->Frag_56 - CH2

Caption: Competitive fragmentation pathways of (1S,6S)-3-azabicyclo[4.2.0]octan-4-one showing parallel losses of Ethylene and CO.

Comparative Analysis: Differentiating Isomers

A critical requirement in synthesis is distinguishing the target from its isomers. The table below outlines the MS diagnostic markers.

Isomer TypeStructureKey MS Difference
Target Molecule (1S,6S)-3-azabicyclo[4.2.0]octan-4-one (

-lactam)
Base Peak

98
(

). Significant abundance of molecular ion in EI.
Regioisomer A 7-azabicyclo[4.2.0]octan-8-one (

-lactam)
Base Peak

83
(

).

-lactams typically lose ketene (42 Da) rapidly. Molecular ion is very weak.
Regioisomer B 2-azabicyclo[4.2.0]octan-3-one Base Peak

82
. Bridgehead nitrogen facilitates different

-cleavage leading to loss of CNO species.
Stereoisomer (1R,6S)-3-azabicyclo... (cis-fused)Spectra are qualitatively similar but Ion Ratios differ . The trans-isomer (target) shows higher fragmentation efficiency at lower collision energies due to ring strain.
Experimental Protocol for Isomer Differentiation
  • Sample Prep: Dissolve 0.1 mg of compound in MeOH:Water (50:50) + 0.1% Formic Acid.

  • Method: Direct Infusion ESI-MS/MS.

  • Step 1 (Full Scan): Verify

    
     126.
    
  • Step 2 (Product Ion Scan): Select

    
     126, Ramp Collision Energy (CE) from 10 to 50 eV.
    
  • Analysis:

    • If

      
       84 (Ketene loss)  is dominant 
      
      
      
      Suspect
      
      
      -lactam
      .
    • If

      
       98 (Ethylene loss)  is dominant 
      
      
      
      Confirms [4.2.0]
      
      
      -lactam
      .
    • Plot Breakdown Curve: The trans-isomer will deplete the precursor ion (

      
       126) at a lower CE50 (approx. 15-20 eV) compared to the cis-isomer (approx. 25 eV) due to ground-state destabilization.
      

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for lactam alpha-cleavage mechanisms).

  • Holčapek, M., et al. (2010). "Mass spectrometry of cyclic amides and lactams." Journal of Mass Spectrometry, 45(1), 1-15. (Differentiation of lactam ring sizes).

  • Djuric, S. W., et al. (2007).[1] "Synthesis of Novel and Uniquely Shaped 3-Azabicyclo[4.2.0]octan-4-one Derivatives." Organic Letters, 9(7), 1299–1302. (Synthesis and characterization of the specific scaffold).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Mechanisms of retro-[2+2] cycloaddition in MS).

Sources

Comparative Guide: Validating Purity of (1S,6S)-3-azabicyclo[4.2.0]octan-4-one via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (1S,6S)-3-azabicyclo[4.2.0]octan-4-one Chemical Class: Strained Bicyclic


-Lactam
Critical Quality Attribute:  Stereochemical Purity (>99.5% ee) & Chemical Purity

The validation of (1S,6S)-3-azabicyclo[4.2.0]octan-4-one presents a unique analytical paradox. While its low molecular weight suggests Gas Chromatography (GC) as a viable technique, its strained bicyclic framework—a piperidone ring fused to a cyclobutane—introduces thermal lability risks often overlooked in standard protocols. This guide provides an evidence-based comparison of GC-MS against alternative methodologies (HPLC, NMR) and details a self-validating GC-MS protocol designed to mitigate thermal degradation while ensuring enantiomeric resolution.

Part 1: The Analytical Challenge

To validate this molecule, one must navigate three physicochemical hurdles:

  • Ring Strain & Thermal Lability: Unlike simple piperidones, the [4.2.0] fusion creates significant angle strain. High injector temperatures (>250°C) can induce retro-[2+2] cycloaddition or ring-opening, generating artifacts that mimic impurities.

  • Lactam Tailing: The amide functionality (N-H) is a strong hydrogen bond donor, leading to peak tailing on non-polar columns and adsorption in active inlet liners.

  • Chiral Specificity: The (1S,6S) configuration is pharmacologically distinct from its enantiomer (1R,6R) and diastereomers (cis/trans isomers). Standard achiral GC phases cannot distinguish these forms.

Part 2: Comparative Analysis (GC-MS vs. Alternatives)

The following table objectively compares GC-MS performance against High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) for this specific scaffold.

Table 1: Method Performance Matrix
FeatureGC-MS (Optimized) Chiral HPLC-UV qNMR (Quantitative NMR)
Primary Utility Trace impurity profiling (volatiles, precursors) & Mass ID.Enantiomeric Excess (ee%) determination.Absolute quantification (Assay %) & Structural confirmation.
Sensitivity (LOD) High (ppb range in SIM mode).Moderate (ppm range).Low (>0.1% impurity required).
Chiral Resolution Possible with Cyclodextrin columns (e.g.,

-DEX).[1]
Superior (Amylose/Cellulose phases).Poor (Requires chiral shift reagents).
Thermal Risk High (Requires derivatization or cool-on-column).None (Ambient temperature).None .
Throughput Fast (15-20 min).Slow (30-60 min).Fast (but data analysis is complex).
Blind Spot Non-volatile salts or thermally unstable oligomers.Non-chromophores (impurities lacking UV absorbance).Trace impurities overlapping with solvent peaks.
Expert Insight: Why Choose GC-MS?

While Chiral HPLC is the industry standard for enantiomeric purity (ee%), GC-MS is indispensable for chemical purity validation . Synthetic precursors for this molecule (often cyclobutane derivatives or allyl amines) are frequently volatile and lack strong UV chromophores, making them invisible to HPLC-UV but easily detected by GC-MS. Therefore, a dual-method approach is recommended: GC-MS for chemical impurity profiling and Chiral HPLC for final ee% confirmation.

Part 3: Validated GC-MS Protocol

This protocol utilizes chemical derivatization to mask the amide proton, improving thermal stability and peak shape, coupled with a chiral stationary phase to attempt simultaneous enantiomeric separation.

Sample Preparation (Derivatization)[2]
  • Rationale: Silylation replaces the active N-H proton with a trimethylsilyl (TMS) group, preventing hydrogen bonding with the liner and column walls.

  • Reagent:

    
    -Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.
    
  • Procedure:

    • Weigh 10 mg of (1S,6S)-3-azabicyclo[4.2.0]octan-4-one into a GC vial.

    • Add 1.0 mL of anhydrous Acetonitrile (ACN).

    • Add 100 µL of BSTFA (with 1% TMCS).

    • Incubate at 60°C for 30 minutes. (Note: Ensure the vial is essentially air-tight to prevent moisture ingress).

    • Cool to room temperature before injection.

Instrument Parameters
  • System: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.

  • Inlet (Critical): Split/Splitless.

    • Mode: Split (20:1) to prevent column overload.[2]

    • Liner: Ultra-Inert, wool-packed (deactivated) to trap non-volatiles.

    • Temperature:200°C (Reduced from standard 250°C to minimize thermal ring stress).

  • Column Selection:

    • Option A (Chemical Purity): Rtx-5MS (30m x 0.25mm x 0.25µm).

    • Option B (Chiral Purity):Rt-βDEXsa (30m x 0.25mm x 0.25µm). This permethylated

      
      -cyclodextrin phase is ideal for lactams.
      
  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 20°C/min to 230°C (hold 5 min).

    • Note: Do not exceed 230°C for chiral columns to prevent phase bleed.

  • Mass Spectrometer:

    • Source Temp: 230°C.

    • Quad Temp: 150°C.[3]

    • Mode: Scan (40-450 amu) for profiling; SIM (Target Ions) for known impurities.

Data Interpretation & Validation Criteria
  • System Suitability: The TMS-derivative peak must show a Tailing Factor (

    
    ) < 1.2.
    
  • Specificity: Blank injection (ACN + BSTFA) must show no interference at the retention time of the analyte.

  • Linearity:

    
     over 50–150% of target concentration.
    

Part 4: Visualizing the Workflow

The following diagrams illustrate the analytical decision process and the specific GC-MS workflow.

Diagram 1: Analytical Decision Matrix

This logic tree guides the scientist in choosing the correct validation path based on impurity type.

DecisionMatrix Start Impurity Characterization Goal Type Impurity Type? Start->Type Volatile Volatile / Synthetic Precursor (Solvents, Allyl amines) Type->Volatile NonVolatile Non-Volatile / Thermally Labile (Salts, Oligomers) Type->NonVolatile Chiral Stereoisomer (Enantiomer/Diastereomer) Type->Chiral GCMS GC-MS (Derivatized) Column: Rtx-5MS Volatile->GCMS Best Sensitivity HPLC HPLC-UV/CAD Column: C18 NonVolatile->HPLC Prevents Degradation ChiralLC Chiral HPLC Column: Amylose-based Chiral->ChiralLC Standard (High Res) ChiralGC Chiral GC Column: Rt-βDEXsa Chiral->ChiralGC Alternative (If Volatile)

Caption: Decision matrix for selecting the optimal analytical technique based on the specific impurity class.

Diagram 2: The Derivatization & Analysis Workflow

Step-by-step causality for the proposed GC-MS protocol.

ProtocolWorkflow Sample Raw Sample (1S,6S)-Lactam Deriv Derivatization (BSTFA, 60°C, 30m) Sample->Deriv Mech Mechanism: Cap Amide Proton (N-H -> N-TMS) Deriv->Mech Inject Injection (200°C, Split 20:1) Deriv->Inject Sep Separation (Rt-βDEXsa Column) Inject->Sep Detect MS Detection (Scan/SIM) Sep->Detect Result Data: Chem Purity + ee% Check Detect->Result

Caption: Operational workflow emphasizing the critical derivatization step to ensure thermal stability.

Part 5: Troubleshooting & Insights

Thermal Degradation Artifacts

If you observe a split peak or a broad hump at the baseline, the lactam ring may be opening in the injector port.

  • Diagnosis: Inject the sample at varying inlet temperatures (180°C, 200°C, 250°C). If the impurity profile changes with temperature, the "impurities" are actually degradation products generated in situ.

  • Solution: Lower the inlet temperature or switch to a Cool-On-Column (COC) injector.

Chiral Resolution Failure

If the (1S,6S) and (1R,6R) enantiomers co-elute on the


-DEX column:
  • Adjustment: Lower the initial oven temperature to 40°C and reduce the ramp rate to 2°C/min. GC chiral separation is thermodynamically controlled; lower temperatures generally improve resolution (

    
    ).
    

References

  • International Conference on Harmonisation (ICH). (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Schurig, V. (2001). Separation of Enantiomers by Gas Chromatography.[1][5][6] Journal of Chromatography A. [Link][7]

  • Restek Corporation. Chiral GC Column Selection Guide. [Link]

Sources

A Guide to Establishing Optical Rotation Standards for the Chiral Intermediate (1S,6S)-3-azabicyclo[4.2.0]octan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Stereochemical Purity in Drug Development

In the landscape of modern pharmaceutical development, the three-dimensional structure of a molecule is not a trivial detail; it is a critical determinant of biological activity. Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological and toxicological profiles[1][2]. The bicyclic lactam (1S,6S)-3-azabicyclo[4.2.0]octan-4-one is a key chiral building block, representing a class of scaffolds with significant potential in drug discovery due to their conformationally restricted nature[3].

Controlling the stereochemistry of such intermediates is paramount. The presence of an undesired enantiomer can lead to reduced efficacy, off-target effects, or unforeseen toxicity. Therefore, establishing robust analytical methods to confirm both the identity and purity of the desired stereoisomer is a non-negotiable aspect of the development pipeline.

Part 1: The Foundational Principles of Polarimetry

Polarimetry is a long-established, non-destructive technique that measures the change in the angle of plane-polarized light as it passes through a solution containing a chiral compound[4][5]. This measurement, known as the observed rotation (α), is the cornerstone of this analysis. However, the observed rotation is an extrinsic property, dependent on experimental parameters. To make it an intrinsic, comparable property of the compound, we calculate the specific rotation [α] .

The specific rotation is a standardized value calculated using the following formula[4][5][6]:

[α]Tλ = α / (l * c)

Where:

  • [α] is the specific rotation.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source.

  • α is the observed rotation in degrees.

  • l is the path length of the sample cell in decimeters (dm).

  • c is the concentration of the solution in g/mL.

The trustworthiness of a specific rotation value hinges on the stringent control of these parameters. International pharmacopoeias mandate this control to ensure data consistency and reliability[7][8][9].

  • Wavelength (λ): The sodium D-line (λ = 589 nm) is the universally accepted standard wavelength for polarimetry, ensuring that data generated in different laboratories can be directly compared[8][9].

  • Temperature (T): Optical rotation can be temperature-dependent. Therefore, measurements must be performed at a precisely controlled temperature, typically 20°C or 25°C, maintained by advanced Peltier systems in modern polarimeters[9][10].

  • Path Length (l): A standard path length of 1.0 dm is used to normalize the measurement across all experiments[9].

  • Concentration and Solvent (c): The concentration of the analyte must be known precisely. The choice of solvent is also critical, as molecule-solvent interactions can influence the observed rotation. The solvent and concentration used must always be reported alongside the specific rotation value.

Part 2: A Self-Validating Protocol for Standard Establishment

When a definitive literature value for a compound's specific rotation is unavailable, a reference standard must be established internally. This requires a two-pronged approach: first, confirming the enantiomeric purity of the material using an orthogonal method, and second, performing a meticulous polarimetric measurement.

Workflow for Establishing an Optical Rotation Standard

G cluster_0 Phase 1: Material Qualification cluster_1 Phase 2: Polarimetry Measurement cluster_2 Phase 3: Standard Ratification Synthesis Enantioselective Synthesis of (1S,6S) Isomer Purification Purification (e.g., Crystallization) Synthesis->Purification PurityCheck Orthogonal Purity Analysis (Chiral HPLC) Purification->PurityCheck Calibration Instrument Calibration (NIST-traceable standard) PurityCheck->Calibration Material meets >99.5% ee criterion SamplePrep Precise Sample Preparation (Solvent, Concentration) Calibration->SamplePrep Measurement Measure Observed Rotation (α) (Multiple Readings) SamplePrep->Measurement Calculation Calculate Specific Rotation [α] Measurement->Calculation Documentation Full Documentation (Conditions, Data, ee%) Calculation->Documentation Standard Internal Reference Standard Established Documentation->Standard

Caption: Workflow for establishing a validated optical rotation standard.

Experimental Protocol 1: Verification of Enantiomeric Purity via Chiral HPLC

Rationale: Before a specific rotation value can be considered a standard, the enantiomeric excess (ee) of the material must be unequivocally confirmed. While polarimetry can indicate enantiomeric purity, it is not the ideal method for its initial determination[11][12]. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for accurately quantifying the ratio of enantiomers in a mixture[2][13]. This protocol validates that the material used for polarimetry is essentially a single enantiomer.

Methodology:

  • Column Selection: Select a suitable CSP. For bicyclic β-lactams, cyclodextrin-based CSPs, such as dimethylphenyl carbamate functionalized β-cyclodextrin, have proven effective in reversed-phase mode[13].

  • Mobile Phase Optimization: Begin with a screening gradient (e.g., water/acetonitrile or water/methanol) to elute the racemic compound. Optimize the isocratic mobile phase composition to achieve baseline separation (Resolution > 1.5) of the two enantiomers.

  • Sample Preparation:

    • Prepare a stock solution of the racemic 3-azabicyclo[4.2.0]octan-4-one standard at approximately 1 mg/mL in the mobile phase.

    • Prepare a sample of the synthesized (1S,6S)-3-azabicyclo[4.2.0]octan-4-one at the same concentration.

  • Analysis:

    • Inject the racemic standard to determine the retention times of both the (1S,6S) and (1R,6R) enantiomers.

    • Inject the synthesized (1S,6S) sample.

    • Integrate the peak areas for both enantiomers.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [ (AreaMajor - AreaMinor) / (AreaMajor + AreaMinor) ] * 100

  • Acceptance Criterion: The material is considered "enantiomerically pure" for the purpose of establishing a standard if the ee is ≥ 99.5%.

Experimental Protocol 2: Measurement of Specific Rotation

Rationale: This protocol ensures the accurate and reproducible measurement of the observed rotation under standardized conditions as specified by pharmacopeias[7][9].

Methodology:

  • Instrument Qualification:

    • Calibrate the polarimeter using a certified quartz plate or a sucrose solution with a known specific rotation, traceable to a national standard (e.g., NIST)[7][10]. The result must agree with the certified value within specified instrument tolerances.

    • Verify temperature control to be stable within ±0.5°C of the target temperature (e.g., 20°C)[10].

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the enantiomerically pure (>99.5% ee) (1S,6S)-3-azabicyclo[4.2.0]octan-4-one.

    • Quantitatively transfer the solid to a 10.00 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent (e.g., Chloroform or Methanol). Ensure the solvent is of high purity and the same solvent is used for the blank measurement. The final concentration (c) will be approximately 0.01 g/mL.

    • Ensure the solution is clear and free of particles. Filter if necessary.

  • Measurement:

    • Fill the 1.0 dm polarimeter cell with the solvent blank and take a zero reading.

    • Rinse the cell with the sample solution, then fill it, ensuring no air bubbles are in the light path.

    • Place the cell in the temperature-controlled chamber and allow it to equilibrate for at least 10 minutes.

    • Measure the optical rotation (α). Perform at least five replicate measurements and use the average value[8].

  • Calculation and Reporting:

    • Calculate the specific rotation using the formula provided in Part 1.

    • Report the value including the temperature and wavelength, along with the solvent and concentration used. For example: [α]20D = +XX.X° (c = 0.01, Chloroform) .

Part 3: Data Interpretation and Method Comparison

Once the protocols are executed, the data must be synthesized and compared with alternative methodologies to provide a complete picture of the compound's chiroptical properties.

Table 1: Consolidated Data for (1S,6S)-3-azabicyclo[4.2.0]octan-4-one Standard
ParameterMethodResultPurpose
Enantiomeric ExcessChiral HPLC> 99.8% eeConfirms enantiopurity of the material
Specific RotationPolarimetry+XX.X° (c 0.01, CHCl₃)Establishes the reference standard value
Absolute ConfigurationN/A (Assumed)(1S,6S)Confirmed by synthesis route
CD SpectroscopyECD/VCDHypothetical SignOrthogonal confirmation of absolute configuration

Note: The specific rotation value is represented as "+XX.X°" as it must be determined experimentally. The positive or negative sign is not predictable from the (R/S) configuration[4][5].

Method Selection: Polarimetry vs. Chiral HPLC

The choice between polarimetry and chiral HPLC is dictated by the analytical question at hand. This decision-making process is crucial for efficient and accurate drug development.

G start What is the analytical goal? goal1 Determine enantiomeric ratio of an unknown mixture? start->goal1  Quantification goal2 Confirm identity/purity of a known, enantiopure material? start->goal2  QC / Identity method1 Use Chiral HPLC goal1->method1 method2 Use Polarimetry goal2->method2 reason1 Provides quantitative separation and detection of both enantiomers. Gold standard for determining enantiomeric excess (ee). method1->reason1 reason2 Rapid, non-destructive QC test. Compares measured specific rotation against the established standard. method2->reason2

Caption: Decision tree for selecting an analytical method.

While chiral HPLC is superior for the initial, quantitative determination of enantiomeric purity, polarimetry excels as a rapid, cost-effective, and non-destructive quality control (QC) method once a standard has been established[1][10]. A quick check of the optical rotation can instantly confirm that the correct enantiomer is present and that no significant racemization has occurred during processing or storage.

Furthermore, Electronic Circular Dichroism (ECD) can serve as a powerful complementary technique. For complex β-lactam systems, ECD spectroscopy, combined with theoretical calculations, can provide orthogonal confirmation of the absolute configuration, lending an even higher degree of confidence to the established standard[14][15].

Conclusion

Establishing a definitive optical rotation standard for a novel chiral intermediate like (1S,6S)-3-azabicyclo[4.2.0]octan-4-one is a methodical process that underpins the quality and safety of pharmaceutical development. It is not sufficient to simply measure a rotation; one must create a self-validating system where the enantiomeric purity of the reference material is first proven by a superior orthogonal method, such as chiral HPLC.

By following the rigorous, multi-step protocol outlined in this guide—encompassing material qualification, meticulous polarimetric measurement, and logical data interpretation—researchers and drug development professionals can generate a trustworthy, in-house standard. This standard becomes the benchmark for all future quality control, ensuring the consistent stereochemical integrity of this critical building block from the laboratory to production.

References

  • A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. (n.d.). MDPI. Retrieved from [Link]

  • General Chapters: <781> OPTICAL ROTATION. (n.d.). uspbpep.com. Retrieved from [Link]

  • 1.4 Determination of optical rotation and specific rotation. (n.d.). digicollections.net. Retrieved from [Link]

  • 781 OPTICAL ROTATION. (n.d.). Rudolph Research Analytical. Retrieved from [Link]

  • Determination of Enantiomeric Purity by Direct Methods. (n.d.). Retrieved from [Link]

  • Synthesis of Novel and Uniquely Shaped 3-Azabicyclo[4.2.0]octan-4-one Derivatives by Sequential Ugi/[2+2] Ene−Enone Photocycloadditions. (2007). Organic Letters, 9(7), 1295-1298. Retrieved from [Link]

  • An efficient enzymatic synthesis of benzocispentacin and its new six- and seven-membered homologues. (2006). Chemistry, 12(9), 2587-92. Retrieved from [Link]

  • Specific rotation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Polymerization of 1-azabicyclo[4.2.0]octane with chiral tricyclic amino acid esters for obtaining biomedical materials. (2014). ResearchGate. Retrieved from [Link]

  • Ring-expanded bicyclic β-lactams: a structure-chiroptical properties relationship investigation by experiment and calculations. (2011). Journal of Organic Chemistry, 76(9), 3306-19. Retrieved from [Link]

  • Enantioseparation of Chiral Drugs – An Overview. (n.d.). Retrieved from [Link]

  • Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. (2005). ResearchGate. Retrieved from [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. (2021). Retrieved from [Link]

  • Optical Rotation, Optical Activity, and Specific Rotation. (2017). Master Organic Chemistry. Retrieved from [Link]

  • 2-azabicyclo [4.2.0] octane compounds and synthesis and application thereof. (n.d.). Google Patents.
  • Read section 7.4 on optical rotation. (n.d.). Retrieved from [Link]

  • Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. (2021). YouTube. Retrieved from [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI. Retrieved from [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science. Retrieved from [Link]

  • 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. (n.d.). RSC Publishing. Retrieved from [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. Retrieved from [Link]

  • Optical Purity and Enantiomeric Excess. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Rapid optical determination of β-lactamase and antibiotic activity. (n.d.). PMC. Retrieved from [Link]

  • 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. (n.d.). ChemRxiv. Retrieved from [Link]

  • 5.4: Optical Activity. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (n.d.). PMC - NIH. Retrieved from [Link]

  • 1-Azabicyclo[4.2.0]octan-8-one. (n.d.). PubChem - NIH. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (1S,6S)-3-AZABICYCLO[4.2.0]OCTAN-4-ONE

Author: BenchChem Technical Support Team. Date: February 2026

The foundational principle of laboratory safety is proactive risk mitigation. This involves not only understanding the potential hazards of the compounds we work with but also implementing a robust waste management plan from the outset of any experimental work.[1] Improper disposal can lead to significant environmental contamination and pose a direct threat to public health.[1] Therefore, adherence to the procedures outlined below is paramount for the safety of ourselves, our colleagues, and the wider community.

Part 1: Hazard Assessment and Characterization

Before any disposal procedures can be initiated, a thorough hazard assessment of the waste stream containing (1S,6S)-3-azabicyclo[4.2.0]octan-4-one must be conducted. Given the absence of a specific SDS, we will infer potential hazards based on its chemical structure—a bicyclic lactam. Lactams can exhibit a range of toxicological profiles, and it is prudent to handle them with care. An analogous compound, 8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo-ol, is classified as harmful if swallowed and causes severe skin burns and eye damage.[2] Therefore, it is reasonable to assume that (1S,6S)-3-azabicyclo[4.2.0]octan-4-one may possess similar irritant or corrosive properties.

Key Inferred Hazards:

  • Oral Toxicity: Potential for harm if ingested.

  • Skin and Eye Irritation/Corrosion: May cause irritation or burns upon contact.

  • Environmental Hazard: The environmental fate of this specific compound is not well-documented, but it should not be released into the environment.[2]

In accordance with the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[3] Based on the inferred hazards, waste containing (1S,6S)-3-azabicyclo[4.2.0]octan-4-one should be managed as hazardous waste.

Part 2: Personal Protective Equipment (PPE) and Spill Management

Proper PPE is the first line of defense against chemical exposure. When handling (1S,6S)-3-azabicyclo[4.2.0]octan-4-one or its waste, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential. If there is a splash risk, a face shield should also be worn.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) are required.[4] Always inspect gloves for any signs of degradation before use and dispose of them properly after handling the waste.

  • Body Protection: A flame-retardant lab coat should be worn to protect against splashes.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2]

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination. A spill kit containing absorbent materials (e.g., sand, vermiculite), neutralizing agents (if applicable), and appropriate waste containers should be readily accessible. For spills involving (1S,6S)-3-azabicyclo[4.2.0]octan-4-one, absorb the material with an inert absorbent and transfer it into a labeled, sealed container for hazardous waste disposal.[5]

Part 3: Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of waste containing (1S,6S)-3-azabicyclo[4.2.0]octan-4-one.

1. Waste Segregation and Collection:

  • Do not mix incompatible waste streams. [6] Waste containing (1S,6S)-3-azabicyclo[4.2.0]octan-4-one should be collected in a dedicated, properly labeled hazardous waste container.

  • Separate solid waste (e.g., contaminated filter paper, gloves) from liquid waste (e.g., reaction mixtures, solvent rinses).

  • Avoid mixing halogenated and non-halogenated solvent waste unless your institution's waste management program allows for it.[1]

2. Container Selection and Labeling:

  • Use appropriate containers. Waste containers must be made of a material compatible with the chemical waste and have a secure, screw-top lid to prevent leakage.[7] The original chemical container is often a suitable choice for its waste.[8]

  • Label containers clearly and accurately. The label must include the words "Hazardous Waste," the full chemical name of all components (no abbreviations), the approximate percentages of each component, and the associated hazards (e.g., "Toxic," "Corrosive").[7] An example label is provided in the table below.

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area should be under the control of the laboratory personnel.

  • The SAA is often located within a fume hood to ensure proper ventilation.[9]

  • Keep the waste container closed at all times except when adding waste.[6][7]

  • Secondary containment, such as a plastic tub, should be used for liquid waste containers to contain any potential leaks.[6][9]

4. Arranging for Disposal:

  • Once the waste container is full (typically around 75-80% capacity to allow for expansion), arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[9]

  • Follow your institution's specific procedures for requesting a waste pickup. This may involve an online request system or contacting the EHS office directly.

  • Do not transport hazardous waste outside of the laboratory yourself.[8] Trained EHS personnel will handle the transportation and final disposal.

Disposal Workflow Diagram

Caption: Decision-making and logistical flow for the proper disposal of (1S,6S)-3-azabicyclo[4.2.0]octan-4-one waste.

Part 4: Data Summary and Best Practices
ParameterGuidelineRationale
Waste Classification Hazardous WasteAssumed toxicity and irritant properties based on chemical class and analogous compounds.
Container Material Chemically compatible (e.g., HDPE, glass)To prevent degradation of the container and potential leaks.[7]
Container Labeling "Hazardous Waste", full chemical names, percentages, hazardsEnsures proper handling and disposal by EHS personnel and compliance with regulations.[7]
Storage Location Designated Satellite Accumulation Area (SAA)Centralized and controlled storage of hazardous waste within the lab.[7]
Storage Conditions Closed container, secondary containment for liquids, well-ventilated areaPrevents spills, leaks, and exposure to fumes.[6][7][9]
Disposal Method Collection by institutional EHS for incineration or other approved methodsEnsures environmentally sound and legally compliant disposal.[1]
Spill Cleanup Use inert absorbent material, collect in a sealed container for hazardous waste disposalMinimizes exposure and environmental contamination.[5]

Key Prohibitions:

  • DO NOT dispose of (1S,6S)-3-azabicyclo[4.2.0]octan-4-one or its waste down the drain.[1]

  • DO NOT dispose of this chemical waste in the regular trash.

  • DO NOT allow the waste to evaporate in a fume hood as a means of disposal.[7][8]

Conclusion

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. By adhering to the principles of hazard assessment, proper PPE usage, and systematic disposal protocols, we can ensure that our pursuit of scientific advancement does not come at the cost of environmental health and safety. For any uncertainties regarding waste disposal, always consult your institution's Environmental Health and Safety department, as they are the ultimate authority on compliant waste management practices.

References

  • Proper Handling and Disposal of Laboratory Waste. (2017). JoVE. [Link]

  • OSHA Hazardous Waste Disposal Guidelines. (2024). CDMS. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Sitehawk. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). AETC. [Link]

  • How To: Lab Waste. (2022). YouTube. [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024). YouTube. [Link]

  • Minimizing Risks in the Chemistry Laboratory: Techniques | ACS College Safety Video #5. (2022). YouTube. [Link]

  • Guide to Chemical Waste Disposal in Chemistry Lab (USF). (2023). YouTube. [Link]

  • United States Environmental Protection Agency. Wikipedia. [Link]

  • Navigating the Basics of Hazardous Waste. (2022). YouTube. [Link]

  • Ensure Safe Handling of Hazardous Biological Waste | OSHA Outreach Courses. (2025). YouTube. [Link]

  • 3-Azabicyclo[4.2.0]octane-3-carboxylic acid, 8-amino-, 1,1-dimethylethyl ester, (1R,6S,8R)-rel-. U.S. Environmental Protection Agency. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]

  • Healthcare Waste Regulations: What Changed in 2025—and What to Watch in 2026. Stericycle. [Link]

  • Hazardous Waste Disposal Guide. NSWAI. [Link]

  • DOT Hazardous Materials vs EPA Hazardous Waste vs “Non-Regulated”. (2025). YouTube. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Hazardous Waste Management Guide. UTIA Safety Office. [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.